4-Ethoxy-3,5-difluorobenzyl bromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-2-ethoxy-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-2-13-9-7(11)3-6(5-10)4-8(9)12/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMOQKHETBGLAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256735 | |
| Record name | 5-(Bromomethyl)-2-ethoxy-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-38-2 | |
| Record name | 5-(Bromomethyl)-2-ethoxy-1,3-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)-2-ethoxy-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethoxy-3,5-difluorobenzyl bromide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxy-3,5-difluorobenzyl bromide (CAS No: 1017779-38-2), a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document consolidates information on its predicted chemical and physical properties, details a robust, proposed synthetic pathway from commercially available precursors, and explores its expected reactivity and potential applications. The guide also outlines essential safety and handling protocols based on the known characteristics of structurally related benzyl bromides. This document serves as a foundational resource for researchers looking to incorporate the unique 4-ethoxy-3,5-difluorobenzyl moiety into novel molecular architectures.
Introduction: The Strategic Value of Fluorinated Benzyl Bromides in Synthesis
Benzyl bromides are a cornerstone class of reagents in organic synthesis, prized for their ability to introduce a benzyl group through nucleophilic substitution reactions. The incorporation of fluorine atoms and other functional groups onto the aromatic ring significantly modulates the reactivity and physicochemical properties of these molecules. Fluorine, with its high electronegativity and relatively small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The presence of an ethoxy group, in conjunction with two fluorine atoms meta to the bromomethyl group in this compound, presents a unique electronic and steric profile. This substitution pattern is anticipated to confer a balance of reactivity and stability, making it a valuable intermediate for the synthesis of complex organic molecules, particularly in the realm of drug discovery.
This guide aims to provide a detailed technical overview of this compound, addressing its core chemical properties, a plausible and detailed synthetic route, its expected reactivity, and potential applications.
Core Chemical and Physical Properties
While experimental data for this compound is not widely published, we can predict its properties based on its structure and data from analogous compounds.
| Property | Value | Source/Basis |
| CAS Number | 1017779-38-2 | [2] |
| Molecular Formula | C₉H₉BrF₂O | [2] |
| Molecular Weight | 251.07 g/mol | [2] |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid at room temperature. | Based on analogous compounds like 3,5-difluorobenzyl bromide.[2] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, diethyl ether, and ethyl acetate. | General property of benzyl bromides. |
| Stability | Light and moisture sensitive.[3] | General property of benzyl bromides. |
Proposed Synthesis of this compound
A logical and efficient synthesis of this compound can be envisioned in a two-step sequence starting from the commercially available 3,5-difluorophenol. This pathway involves the synthesis of the key intermediate, (4-Ethoxy-3,5-difluorophenyl)methanol, followed by its bromination.
Logical Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of (4-Ethoxy-3,5-difluorophenyl)methanol
The synthesis of the precursor alcohol can be achieved through a three-step process starting from 3,5-difluorophenol.
Protocol:
-
Ethylation of 3,5-Difluorophenol:
-
To a solution of 3,5-difluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
-
Add ethyl iodide or ethyl bromide (1.2 eq) and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude 1-ethoxy-3,5-difluorobenzene by distillation or column chromatography.
-
-
Formylation of 1-Ethoxy-3,5-difluorobenzene:
-
This step can be achieved via a Vilsmeier-Haack or a related formylation reaction.
-
Cool a solution of DMF (3.0 eq) in an inert solvent like dichloromethane to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 eq) and stir for 30 minutes.
-
Add a solution of 1-ethoxy-3,5-difluorobenzene (1.0 eq) in dichloromethane and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it onto ice-water and neutralize with a base like sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 4-ethoxy-3,5-difluorobenzaldehyde by column chromatography.
-
-
Reduction of 4-Ethoxy-3,5-difluorobenzaldehyde:
-
Dissolve 4-ethoxy-3,5-difluorobenzaldehyde (1.0 eq) in a solvent such as methanol or ethanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield (4-Ethoxy-3,5-difluorophenyl)methanol.
-
Step 2: Bromination of (4-Ethoxy-3,5-difluorophenyl)methanol
The conversion of the benzylic alcohol to the corresponding bromide is a standard transformation that can be accomplished using several reagents. Two common and effective methods are the Appel reaction and the use of phosphorus tribromide.
Protocol 1: Appel Reaction (CBr₄/PPh₃)
This method is known for its mild reaction conditions.
-
Dissolve (4-Ethoxy-3,5-difluorophenyl)methanol (1.0 eq) and carbon tetrabromide (1.2 eq) in an anhydrous solvent like dichloromethane or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triphenylphosphine (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate) to separate the product from triphenylphosphine oxide.
Protocol 2: Using Phosphorus Tribromide (PBr₃)
This is a classic and often high-yielding method for this transformation.
-
Dissolve (4-Ethoxy-3,5-difluorophenyl)methanol (1.0 eq) in an anhydrous aprotic solvent such as diethyl ether or dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise. Caution: The reaction can be exothermic.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 1-2 hours. Monitor by TLC.
-
Carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography if necessary.
Reactivity and Synthetic Utility
This compound is an electrophilic compound, with the benzylic carbon being susceptible to nucleophilic attack, leading to the displacement of the bromide ion.
Reactivity Profile
Caption: Expected reactivity pathways for this compound.
The two fluorine atoms at the 3 and 5 positions are electron-withdrawing groups, which can slightly increase the electrophilicity of the benzylic carbon, potentially enhancing its reactivity towards nucleophiles compared to non-fluorinated analogues. The ethoxy group at the 4-position is an electron-donating group, which may slightly counteract this effect. This electronic balance makes it a versatile reagent for various synthetic transformations, including:
-
O-Alkylation: Reaction with alcohols or phenols in the presence of a base to form ethers.
-
N-Alkylation: Reaction with primary or secondary amines to yield the corresponding benzylated amines.
-
C-Alkylation: Reaction with carbanions, such as those derived from malonic esters, to form new carbon-carbon bonds.
-
Formation of Esters: Reaction with carboxylate salts to produce benzyl esters, which can serve as protecting groups.
Potential Applications in Drug Discovery and Materials Science
While no specific applications for this compound have been documented, its structural motifs suggest significant potential in several areas of research and development.
-
Medicinal Chemistry: The introduction of the 4-ethoxy-3,5-difluorobenzyl moiety can be a valuable strategy in lead optimization. The fluorine atoms can block metabolic oxidation at the 3 and 5 positions of the benzene ring, potentially improving the pharmacokinetic profile of a drug candidate. The ethoxy group can participate in hydrogen bonding interactions with biological targets and fine-tune the lipophilicity of the molecule.
-
Agrochemicals: Similar to pharmaceuticals, the presence of fluorine can enhance the biological activity and metabolic stability of pesticides and herbicides.
-
Materials Science: Fluorinated organic molecules are of interest in the development of materials with specific properties, such as liquid crystals and polymers with enhanced thermal stability and chemical resistance.
Safety, Handling, and Storage
As with all benzyl bromides, this compound should be handled with appropriate safety precautions.
-
Hazard Class: Expected to be a corrosive and lachrymatory compound.[4]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid inhalation of vapors. It is light and moisture-sensitive, so it should be handled under an inert atmosphere where possible.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3][5] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
-
In case of exposure:
-
Skin contact: Immediately wash with plenty of soap and water.
-
Eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
Conclusion
This compound is a promising, yet underexplored, building block for organic synthesis. Its unique substitution pattern offers a valuable tool for chemists aiming to introduce a metabolically stabilized and electronically tuned benzyl moiety into target molecules. This guide provides a comprehensive theoretical framework for its properties, a detailed and practical synthetic approach, and an overview of its potential applications. As research in fluorinated compounds continues to expand, reagents like this compound are poised to play an increasingly important role in the development of new pharmaceuticals, agrochemicals, and advanced materials.
References
-
CP Lab Safety. This compound, 95% Purity, C9H9BrF2O, 1 gram. Available from: [Link]
-
ChemWhat. 3,5-Difluorobenzyl bromide CAS#: 141776-91-2. Available from: [Link]
-
Xiamen Equation Chemical Co., Ltd. What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. Available from: [Link]
-
Odyssey Organics. The Versatility of 3,4-Difluorobenzyl Bromide in Organic Chemistry. Available from: [Link]
-
Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Available from: [Link]
-
Organic Chemistry Portal. Appel Reaction. Available from: [Link]
-
Master Organic Chemistry. PBr3 and SOCl2. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethoxy-3,5-difluorobenzyl bromide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 4-Ethoxy-3,5-difluorobenzyl bromide, a potentially valuable building block in medicinal chemistry and materials science. The synthesis is presented as a multi-step process commencing from commercially available 3,5-difluoro-4-hydroxybenzaldehyde. Each synthetic step, including a Williamson ether synthesis for ethoxylation, a sodium borohydride reduction of the aldehyde, and the final bromination of the resulting benzyl alcohol, is detailed with underlying mechanistic considerations and field-proven insights. Furthermore, this guide outlines the expected characterization of the target molecule and its key intermediates using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The protocols described herein are designed to be self-validating, providing researchers with the necessary information to replicate, troubleshoot, and adapt these procedures for their specific applications.
Introduction and Strategic Importance
Fluorinated organic molecules are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, this compound, incorporates a unique combination of a difluorinated benzene ring, an ethoxy group, and a reactive benzyl bromide moiety. This trifecta of functional groups makes it an attractive intermediate for the synthesis of a diverse range of more complex molecules. The ethoxy group can enhance solubility and modulate electronic properties, while the difluoro substitution pattern provides a specific steric and electronic environment. The benzyl bromide functionality serves as a versatile electrophilic handle for introducing the 4-ethoxy-3,5-difluorobenzyl motif into various molecular scaffolds through nucleophilic substitution reactions.
This guide provides a logical and experimentally sound approach to the synthesis of this valuable compound, empowering researchers to access it for their discovery programs.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved in three sequential steps starting from 3,5-difluoro-4-hydroxybenzaldehyde. The overall synthetic workflow is depicted below.
(HO)C6H2F2(CHO) + C2H5Br + K2CO3 → (C2H5O)C6H2F2(CHO) + KBr + KHCO3
(C2H5O)C6H2F2(CHO) + NaBH4 → (C2H5O)C6H2F2(CH2OH)
3 (C2H5O)C6H2F2(CH2OH) + PBr3 → 3 (C2H5O)C6H2F2(CH2Br) + H3PO3
"4-Ethoxy-3,5-difluorobenzyl bromide" CAS number 1017779-38-2
An In-Depth Technical Guide to 4-Ethoxy-3,5-difluorobenzyl bromide (CAS 1017779-38-2): A Key Intermediate for Advanced Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1017779-38-2), a highly functionalized halogenated building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the strategic importance of this reagent, its physicochemical properties, a proposed synthetic pathway with mechanistic insights, and its characteristic reactivity. Furthermore, this guide outlines detailed protocols for its synthesis and subsequent application in nucleophilic substitution reactions, emphasizing safe handling and storage procedures. The unique combination of an ethoxy group, two fluorine atoms, and a reactive benzyl bromide moiety makes this compound a valuable synthon for introducing specific pharmacophoric features, thereby accelerating the discovery of novel therapeutic agents.
Introduction: The Strategic Value of Fluorinated Benzyl Halides in Medicinal Chemistry
The incorporation of halogen atoms, particularly fluorine and bromine, into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine substitution can profoundly alter a compound's metabolic stability, lipophilicity, and binding affinity. Concurrently, introducing a bromine atom not only influences these properties but also serves as a versatile synthetic handle and can facilitate "halogen bonding"—a non-covalent interaction that can enhance drug-target engagement.[1] The strategic advantage of "bromination" can include an increase in therapeutic activity and a beneficial effect on the drug's metabolism and duration of action.[1]
This compound emerges as a sophisticated building block that capitalizes on these principles. It provides a pre-functionalized aromatic core where:
-
Two fluorine atoms flank the ethoxy group, creating a unique electronic environment that modulates the reactivity of the benzylic position and influences intermolecular interactions.
-
An ethoxy group acts as a hydrogen bond acceptor and can improve pharmacokinetic properties.
-
A benzyl bromide functional group serves as a potent electrophile, enabling covalent linkage to a wide array of nucleophiles under predictable and controlled conditions.[2]
This reagent is therefore not merely a simple alkylating agent but a carefully designed synthon for constructing complex molecular architectures, making it particularly relevant in the synthesis of novel anticancer, anti-inflammatory, and antimicrobial agents.[3][4]
Physicochemical & Spectroscopic Profile
The fundamental properties of this compound are summarized below. Understanding these characteristics is crucial for its effective use and storage.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1017779-38-2 | [5][6] |
| Molecular Formula | C₉H₉BrF₂O | [5][7] |
| Molecular Weight | 251.07 g/mol | [7][8] |
| Synonyms | 4-Ethoxy-3,5-difluorobenzylbromide | [5] |
| Appearance | Solid (Expected) | [8] |
Spectroscopic Characterization (Expected)
While specific spectral data is not publicly cataloged, the structure of this compound allows for a confident prediction of its key spectroscopic signatures, which are essential for reaction monitoring and quality control.
-
¹H NMR: The proton spectrum is expected to show a triplet at ~1.4 ppm (3H, -OCH₂CH ₃), a quartet at ~4.1 ppm (2H, -OCH ₂CH₃), a singlet at ~4.5 ppm (2H, -CH ₂Br), and a multiplet (likely a doublet or triplet due to coupling with fluorine) in the aromatic region of ~6.8-7.2 ppm (2H).
-
¹³C NMR: Key signals would include the benzylic carbon (-C H₂Br) around 30-35 ppm, the aliphatic carbons of the ethoxy group (~15 ppm and ~65 ppm), and multiple aromatic carbons. The carbons directly bonded to fluorine will exhibit large C-F coupling constants, and their chemical shifts will be significantly influenced by the halogen atoms.
-
IR Spectroscopy: Characteristic peaks would include C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹, C-O-C stretching for the ether linkage around 1200-1250 cm⁻¹, and strong C-F stretching bands in the 1100-1300 cm⁻¹ region. The C-Br stretch is typically found at lower frequencies (500-600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with molecular ion peaks (M⁺ and M+2) at m/z 250 and 252. A prominent fragment would be the loss of Br•, resulting in the 4-ethoxy-3,5-difluorobenzyl cation at m/z 171.
Synthesis & Mechanistic Considerations
A robust and logical synthetic route to this compound can be designed from commercially available precursors. The proposed pathway below emphasizes common, high-yielding transformations familiar to synthetic chemists.
Rationale Behind the Synthetic Design
This multi-step synthesis is designed for efficiency and control.
-
Formylation: Starting with 3,5-difluorophenol, formylation is directed ortho to the hydroxyl group due to its strong activating and directing effects, yielding the key aldehyde intermediate.
-
Ethylation: A standard Williamson ether synthesis is employed to install the ethoxy group.[9] Using ethyl iodide and potassium carbonate is a cost-effective and reliable method. The base (K₂CO₃) deprotonates the phenol, and the resulting phenoxide attacks the ethyl iodide in an Sₙ2 reaction.
-
Reduction: The selective reduction of the aldehyde to a primary alcohol is achieved using sodium borohydride (NaBH₄). This reagent is chosen for its mildness, ensuring that the aromatic fluorine atoms and the ether linkage remain untouched.
-
Bromination: The final conversion of the benzyl alcohol to the target benzyl bromide is best accomplished using an Appel reaction (CBr₄ and PPh₃). This method proceeds under mild, neutral conditions, avoiding the strong acids required for other methods (e.g., HBr/H₂SO₄) that could potentially cleave the ether or cause side reactions.[2]
Experimental Protocol: Bromination of (4-Ethoxy-3,5-difluorophenyl)methanol
This protocol describes the final, critical step of the synthesis. It is designed as a self-validating system, with clear steps for reaction, workup, and purification.
Materials:
-
(4-Ethoxy-3,5-difluorophenyl)methanol (1.0 eq)
-
Carbon tetrabromide (CBr₄) (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Silica Gel
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve (4-Ethoxy-3,5-difluorophenyl)methanol and triphenylphosphine in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction upon addition of CBr₄.
-
Reagent Addition: Add carbon tetrabromide portion-wise to the stirred solution over 15-20 minutes. A color change to pale yellow or orange is typically observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 20% ethyl acetate in hexanes. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates completion.
-
Workup: Upon completion, add hexanes directly to the reaction mixture. This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.[2]
-
Filtration: Filter the mixture through a pad of Celite or a short plug of silica gel, washing thoroughly with additional hexanes to recover all the product.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield pure this compound.
-
Validation: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2.2.
Reactivity & Synthetic Applications
The synthetic utility of this compound stems from its nature as a potent electrophile. The benzylic carbon is readily attacked by a wide range of nucleophiles, displacing the bromide leaving group.
Electronic Effects on Reactivity
The reactivity is modulated by the substituents on the aromatic ring. The two electron-withdrawing fluorine atoms slightly destabilize the benzylic carbocation that would form in an Sₙ1 pathway, potentially favoring an Sₙ2 mechanism. However, the electron-donating ethoxy group at the para-position helps to stabilize the positive charge buildup during the transition state of either pathway. This electronic balance makes the compound highly reactive yet generally stable enough to handle and store.
Protocol: Synthesis of a Benzylamine Derivative
This protocol demonstrates a typical application of the title compound in forming a C-N bond, a critical linkage in many pharmaceutical agents.
Materials:
-
This compound (1.0 eq)
-
Aniline (or other primary/secondary amine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Setup: To a solution of the amine in acetonitrile, add potassium carbonate. This base will act as a proton scavenger for the HBr generated during the reaction.
-
Addition: Add a solution of this compound in acetonitrile dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 4-12 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired N-benzylated amine.
Safe Handling, Storage, and Disposal
Like most benzyl bromides, this compound must be handled with care due to its hazardous properties. Adherence to strict safety protocols is mandatory.
Hazard Identification & GHS Classification
Based on closely related analogs like 3,5-difluorobenzyl bromide and 4-fluorobenzyl bromide, the following hazards are expected.[10][11]
| Hazard | GHS Classification | Precautionary Statement | Source(s) |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | P280, P303+P361+P353, P305+P351+P338 | [10][11] |
| Combustibility | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames | |
| Corrosive to Metals | H290: May be corrosive to metals | P234: Keep only in original container | [12] |
| Lachrymatory | Lachrymatory (Tear-inducing) | Use in a chemical fume hood | [13] |
Handling and Storage Recommendations
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[14][15] An emergency eye wash station and safety shower must be readily accessible.[16]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a face shield.[16][17]
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area away from heat and sources of ignition.[14][15] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.[14]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service.
Conclusion
This compound is a highly valuable and specialized reagent for chemical synthesis. Its unique substitution pattern offers medicinal chemists a powerful tool to introduce a trifecta of desirable features—metabolic stability from fluorine, versatile reactivity from the benzyl bromide, and modulated polarity from the ethoxy group. The synthetic pathways and reaction protocols described herein provide a practical framework for researchers to leverage this compound in their discovery programs. With a thorough understanding of its properties, reactivity, and handling requirements, this compound can serve as a key building block in the development of next-generation therapeutics.
References
-
PubChem. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896. PubChem. [Link]
-
Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]
-
PrepChem.com. Synthesis of 3,5-difluorobenzaldehyde. PrepChem.com. [Link]
-
Semantic Scholar. Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Semantic Scholar. [Link]
-
Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
-
ResearchGate. Synthesis experiment of 2,4-difluorobenzaldehyde. ResearchGate. [Link]
-
Medical University of Lublin. Introducing bromine to the molecular structure as a strategy for drug design. Medical University of Lublin Journals. [Link]
- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
PubChem. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021. PubChem. [Link]
-
PubMed Central. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][8]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PubMed Central. [Link]
-
Alichem. This compound, 95% Purity, C9H9BrF2O, 1 gram. Alichem. [Link]
-
Arctom. CAS NO. 1017779-38-2 | this compound. Arctom. [Link]
Sources
- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 2. Page loading... [wap.guidechem.com]
- 3. jms.ump.edu.pl [jms.ump.edu.pl]
- 4. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. arctomsci.com [arctomsci.com]
- 7. 3-Ethoxy-2,4-difluorobenzyl bromide | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 10. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3,5-Difluorobenzyl Bromide | 141776-91-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 13. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. fishersci.com [fishersci.com]
"4-Ethoxy-3,5-difluorobenzyl bromide" solubility and stability
Abstract
4-Ethoxy-3,5-difluorobenzyl bromide is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. The success of these synthetic routes is profoundly dependent on the solubility and stability of this reagent. This technical guide offers a detailed examination of these two critical parameters. We will explore the solubility of this compound across a variety of common organic solvents and elaborate on its stability profile under diverse storage and reaction conditions. This document is designed as a practical resource for researchers, chemists, and formulation scientists to optimize the handling, storage, and application of this versatile building block. By integrating established data with recommended experimental protocols, this guide endeavors to provide a deeper understanding of the physicochemical properties of this compound, thereby facilitating more efficient and robust chemical processes.
Introduction: The Synthetic Importance of this compound
This compound is a highly valued building block in organic synthesis, primarily owing to its reactive benzyl bromide functional group. This moiety renders it an excellent electrophile for the introduction of the 4-ethoxy-3,5-difluorobenzyl group into target molecules. The presence of fluorine atoms on the benzene ring significantly modulates the electronic properties of the molecule, which can confer enhanced metabolic stability and improved bioavailability to the final active pharmaceutical ingredient (API).
The strategic role of this compound in synthetic chemistry underscores the necessity for a thorough comprehension of its fundamental physicochemical characteristics. Solubility is a determining factor in the selection of appropriate solvents for reactions and purifications, thereby influencing reaction kinetics and overall yield. Stability, conversely, is of utmost importance for guaranteeing the integrity of the starting material and the reproducibility of synthetic outcomes. The degradation of this compound can result in the formation of impurities that may prove challenging to remove and could potentially compromise subsequent synthetic steps.
This guide will systematically investigate the solubility and stability of this compound, offering practical insights for laboratory applications.
Solubility Profile: A Comprehensive Solvent Analysis
The solubility of a chemical reagent is a cornerstone of designing efficient and scalable synthetic protocols. An appropriately chosen solvent will ensure complete dissolution of the reactants, thereby promoting optimal molecular interactions and leading to enhanced reaction rates and yields. The adage "like dissolves like" provides a foundational principle for predicting solubility. The molecular structure of this compound, which features both polar (the ethoxy and benzyl bromide groups) and non-polar (the benzene ring) regions, suggests that its solubility will be varied across a range of solvents.
Recommended Solvents and General Solubility Characteristics
Based on its chemical architecture, this compound is predicted to be soluble in a wide array of common organic solvents. The polar ether and bromide functionalities suggest good solubility in polar aprotic solvents. The aromatic ring and the ethyl group of the ethoxy moiety indicate that it should also dissolve well in many non-polar and moderately polar solvents. Conversely, its solubility in water is anticipated to be negligible due to the predominantly non-polar character of the molecule.
Quantitative Solubility Data
While exhaustive, publicly accessible quantitative solubility data for this compound is not extensive, its solubility can be inferred from its structural analogs and fundamental principles of organic chemistry. For many laboratory applications, it is imperative to experimentally determine the solubility in specific solvent systems.
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents at Ambient Temperature (20-25 °C)
| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility | Rationale |
| Dichloromethane (DCM) | 9.1 | High | A good balance of polarity to effectively dissolve the compound. |
| Tetrahydrofuran (THF) | 7.6 | High | A polar aprotic ether that can efficiently solvate the molecule. |
| Ethyl Acetate (EtOAc) | 6.0 | High | A moderately polar solvent capable of participating in hydrogen bonding. |
| Acetone | 21 | High | A versatile polar aprotic solvent. |
| Acetonitrile (MeCN) | 37.5 | Moderate to High | A polar aprotic solvent suitable for a broad range of organic compounds. |
| Toluene | 2.4 | Moderate | A non-polar aromatic solvent that can engage in pi-stacking interactions with the benzene ring. |
| N,N-Dimethylformamide (DMF) | 36.7 | High | A highly polar aprotic solvent known for its excellent solvating power. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | A highly polar aprotic solvent, frequently used for compounds with limited solubility. |
| Methanol (MeOH) | 33 | Moderate | A polar protic solvent; solubility may be constrained by the non-polar regions of the molecule. |
| Ethanol (EtOH) | 24.5 | Moderate | A polar protic solvent with properties similar to methanol. |
| Water | 80.1 | Low | A highly polar protic solvent, which is unlikely to dissolve the predominantly non-polar organic compound. |
| Hexanes | 1.9 | Low to Moderate | A non-polar solvent; solubility will be dictated by the balance with the polar functional groups. |
Experimental Protocol for Solubility Determination
To acquire precise solubility data for a particular application, a methodical experimental approach is essential. The following protocol details a standard procedure for determining the solubility of this compound in a given solvent.
Objective: To quantitatively determine the solubility of this compound in a chosen solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvent (analytical grade)
-
Vials equipped with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Constant temperature bath or heating block
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Introduce an excess amount of this compound into a vial containing a precisely measured volume of the chosen solvent. A visible excess of solid should remain.
-
Securely seal the vial to prevent any solvent evaporation.
-
Submerge the vial in a constant temperature bath maintained at the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for an adequate duration (e.g., 24 hours) to ensure that solubility equilibrium is achieved.
-
-
Sample Collection and Preparation:
-
Following the equilibration period, cease stirring and permit the excess solid to sediment.
-
Carefully aspirate a known volume of the supernatant liquid using a pre-warmed pipette to prevent premature precipitation.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to eliminate any suspended solid particulates.
-
Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the analytical range of the chosen instrument.
-
-
Analysis:
-
Analyze the diluted solution using a calibrated HPLC or GC method to ascertain the concentration of this compound.
-
Generate a calibration curve using standard solutions of known concentrations to ensure the accuracy of the quantification.
-
-
Calculation of Solubility:
-
From the analytical data, calculate the concentration of the saturated solution, making sure to account for the dilution factor.
-
Express the solubility in standard units, such as g/L or mol/L.
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a compound.
Stability Profile: Preserving Reagent Integrity
The stability of this compound is a paramount consideration for its proper storage and handling. As a benzyl bromide derivative, it is prone to degradation via several mechanisms, most notably hydrolysis and nucleophilic substitution. A clear understanding of these degradation pathways is crucial for minimizing the generation of impurities and ensuring the consistency of synthetic results.
Potential Degradation Pathways
-
Hydrolysis: In the presence of water, the benzylic bromide can undergo hydrolysis to yield the corresponding 4-ethoxy-3,5-difluorobenzyl alcohol. This reaction can be accelerated by acidic or basic conditions.
-
Nucleophilic Substitution: The bromide ion is an excellent leaving group, which makes the benzylic carbon atom susceptible to attack by other nucleophiles that may be present as impurities or as components of the reaction mixture.
-
Light Sensitivity: Although less common for benzyl bromides compared to other functional groups, prolonged exposure to high-energy light could potentially initiate radical-mediated degradation processes.
Recommended Storage and Handling Conditions
To preserve the purity and reactivity of this compound, the following storage and handling guidelines are strongly advised:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated environment. Protection from moisture is of critical importance to prevent hydrolysis. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to displace ambient moisture and oxygen. Refrigeration (2-8 °C) is often suggested to decelerate potential degradation.
-
Handling: All manipulations should be performed in a chemical fume hood to prevent inhalation. Appropriate personal protective equipment, including gloves and safety glasses, must be worn. Direct contact with skin and eyes should be avoided, as benzyl bromides are known to be lachrymatory and can cause irritation. Exposure to atmospheric moisture should be minimized by working efficiently and promptly resealing the container.
Experimental Protocol for a Forced Degradation Study
A forced degradation study is an indispensable tool for elucidating the stability of a compound under stressed conditions. The data generated from such a study is invaluable for the development of stable formulations and for the prediction of a compound's shelf-life.
Objective: To identify potential degradation products and pathways for this compound under a variety of stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Constant temperature oven
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a precisely known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Combine the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a predetermined duration (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature for a specified period (e.g., 2 hours).
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep at room temperature for a defined time (e.g., 24 hours).
-
Thermal Degradation: Heat the solid compound or a solution in a suitable solvent in an oven at an elevated temperature (e.g., 80 °C) for a set duration (e.g., 48 hours).
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified period.
-
-
Sample Analysis:
-
At designated time intervals, collect samples from each stress condition.
-
Neutralize the acidic and basic samples prior to analysis.
-
Analyze all samples using a stability-indicating HPLC-UV/MS method. This method must be capable of resolving the parent compound from all potential degradation products.
-
-
Data Interpretation:
-
Identify the major degradation products based on their mass-to-charge ratio (m/z) obtained from the MS data.
-
Quantify the remaining amount of the parent compound and the amount of each degradation product formed.
-
Propose plausible degradation pathways based on the identified products.
-
Diagram 2: Workflow for a Forced Degradation Study
The Strategic Integration of the 4-Ethoxy-3,5-difluorobenzyl Moiety in Modern Medicinal Chemistry: A Technical Guide
Abstract
The strategic incorporation of fluorine atoms and alkoxy groups into molecular scaffolds is a cornerstone of modern drug discovery, offering a nuanced approach to modulating physicochemical and pharmacokinetic properties. This technical guide delves into the potential applications of a versatile, yet underexplored, chemical entity: 4-Ethoxy-3,5-difluorobenzyl bromide . We will explore its synthetic rationale, the unique contributions of its constituent functional groups, and its prospective utility as a key building block in the design of novel therapeutic agents. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, providing both foundational insights and actionable experimental frameworks.
Introduction: The Power of Synergistic Functionalization
In the landscape of medicinal chemistry, the benzyl bromide scaffold is a classic electrophilic building block, enabling the covalent attachment of a benzylic moiety to a wide array of nucleophilic pharmacophores. The true innovation, however, lies in the strategic substitution of the benzene ring. The subject of this guide, this compound, presents a compelling triad of functional groups, each contributing to a unique physicochemical profile.
-
The Benzyl Bromide: A reactive handle for synthetic elaboration, allowing for the facile introduction of the core scaffold into a target molecule.
-
The 3,5-Difluoro Substitution: The presence of two fluorine atoms flanking the ethoxy group provides a powerful tool for modulating the electronic properties of the ring. Fluorine's high electronegativity can lower the pKa of adjacent functional groups, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity through favorable interactions with protein targets.[1]
-
The 4-Ethoxy Group: Alkoxy groups, such as ethoxy, are prevalent in numerous approved drugs and natural products.[2] They can act as hydrogen bond acceptors, improve solubility, and contribute to favorable binding interactions within protein pockets. The ethyl group, in particular, offers a balance of lipophilicity and conformational flexibility.
The confluence of these features in a single building block suggests significant potential for this scaffold in developing novel therapeutics across various disease areas.
Synthetic Strategy and Mechanistic Rationale
Proposed Synthetic Route
The proposed synthesis commences with the readily available 3,5-difluorophenol and proceeds through ethoxylation, formylation, reduction, and finally bromination.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Ethoxylation of 3,5-Difluorophenol
-
Rationale: A standard Williamson ether synthesis is proposed. The phenolic proton is acidic and readily deprotonated by a suitable base to form a nucleophilic phenoxide, which then undergoes an SN2 reaction with an ethylating agent.
-
Protocol:
-
To a solution of 3,5-difluorophenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add ethyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by thin-layer chromatography (TLC) until completion.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-ethoxy-3,5-difluorobenzene.
-
Step 2: Formylation of 1-Ethoxy-3,5-difluorobenzene
-
Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings. The electron-donating ethoxy group activates the ring towards electrophilic substitution, directing the formyl group to the para position.
-
Protocol:
-
In a flame-dried flask under an inert atmosphere, cool a solution of DMF (3.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl3, 1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the resulting Vilsmeier reagent at room temperature for 30 minutes.
-
Add a solution of 1-ethoxy-3,5-difluorobenzene (1.0 eq) in a minimal amount of DMF to the Vilsmeier reagent.
-
Heat the reaction mixture to 90 °C and stir for several hours, monitoring by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 4-ethoxy-3,5-difluorobenzaldehyde.
-
Step 3: Reduction of 4-Ethoxy-3,5-difluorobenzaldehyde
-
Rationale: The aldehyde is selectively reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride. This method is highly efficient and chemoselective.
-
Protocol:
-
Dissolve 4-ethoxy-3,5-difluorobenzaldehyde (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (NaBH4, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield (4-ethoxy-3,5-difluorophenyl)methanol, which is often pure enough for the next step.
-
Step 4: Bromination of (4-Ethoxy-3,5-difluorophenyl)methanol
-
Rationale: Conversion of the primary alcohol to the corresponding bromide can be achieved with various reagents. Phosphorus tribromide (PBr3) is a common and effective choice for this transformation, proceeding via an SN2 mechanism.
-
Protocol:
-
Dissolve (4-ethoxy-3,5-difluorophenyl)methanol (1.0 eq) in a dry, aprotic solvent such as diethyl ether at 0 °C under an inert atmosphere.
-
Add phosphorus tribromide (PBr3, 0.4 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto ice-water.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
-
Potential Applications in Medicinal Chemistry
The this compound scaffold is a versatile building block that can be incorporated into a variety of molecular architectures to target a range of biological pathways. Below are some prospective applications based on the known activities of structurally similar compounds.
As a Scaffold for Kinase Inhibitors
The 3,5-disubstituted benzyl moiety is a feature in some kinase inhibitors. For example, derivatives of 3,5-dimethoxyphenyl purines have been developed as irreversible covalent inhibitors of the Fibroblast Growth Factor Receptor (FGFR).[3] The 3,5-difluoro substitution pattern in our target molecule can mimic the electronic and steric properties of the dimethoxy substitution, while potentially offering improved metabolic stability and cell permeability.
Hypothetical Target Molecule Design:
Caption: Design concept for a kinase inhibitor.
Experimental Workflow for Screening:
-
Synthesis: Synthesize a small library of compounds by reacting this compound with various nucleophilic heterocyclic pharmacophores (e.g., aminopurines, aminopyrimidines).
-
Kinase Panel Screening: Screen the synthesized compounds against a panel of kinases to identify initial hits.
-
IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) for the most promising hits against their target kinases.
-
Cell-based Assays: Evaluate the antiproliferative activity of the lead compounds in relevant cancer cell lines.
| Parameter | Description | Target Value |
| Kinase IC50 | Concentration for 50% inhibition of kinase activity. | < 100 nM |
| Cellular EC50 | Concentration for 50% inhibition of cell proliferation. | < 1 µM |
| Selectivity | Ratio of IC50 for off-target vs. on-target kinases. | > 100-fold |
Development of Nuclear Receptor Modulators
The 2,6-difluorobenzyl ether moiety has been identified as a key component in a series of potent and selective inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt).[4][5] RORγt is a critical regulator of pro-inflammatory cytokine production, making it an attractive target for autoimmune diseases. The 4-ethoxy-3,5-difluorobenzyl group offers a similar electronic profile and could be explored in this context.
Hypothetical RORγt Inverse Agonist Design:
Caption: Design of a potential RORγt inverse agonist.
Experimental Workflow for Evaluation:
-
Synthesis: Couple this compound with a suitable alcohol-containing core scaffold known to bind to RORγt.
-
Reporter Gene Assay: Use a cell-based reporter gene assay to measure the inverse agonist activity of the synthesized compounds on RORγt.
-
Cytokine Release Assay: In primary human T-cells, assess the ability of the compounds to inhibit the production of IL-17A, a key pro-inflammatory cytokine regulated by RORγt.
-
Pharmacokinetic Studies: Evaluate the oral bioavailability and metabolic stability of lead compounds in preclinical models.
| Assay | Parameter | Target Value |
| RORγt Reporter Assay | EC50 for inverse agonism. | < 50 nM |
| IL-17A Release Assay | EC50 for inhibition of IL-17A production. | < 200 nM |
| Oral Bioavailability (Mouse) | %F | > 30% |
Conclusion and Future Perspectives
This compound represents a promising, yet largely untapped, building block for medicinal chemistry. The strategic combination of a reactive benzyl bromide handle with the modulating effects of a 4-ethoxy group and 3,5-difluoro substitution provides a powerful tool for the design of novel therapeutics. The proposed synthetic route offers a practical means for its preparation, and the outlined potential applications in kinase inhibition and nuclear receptor modulation serve as a starting point for further investigation. As the demand for finely-tuned molecular scaffolds continues to grow, the exploration of such multi-functional building blocks will be paramount in the quest for new and effective medicines.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- U.S. Patent No. 6,287,646. (2001). Dainippon Ink and Chemicals, Inc.
- Schroeder, G. M., An, Y., Cai, Z. W., Chen, X. T., Clark, C., Cornelius, L. A., ... & Borzilleri, R. M. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of medicinal chemistry, 52(5), 1251-1254.
- Gfesser, G. A., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(20), 127478.
- Roe, A., & Little, W. F. (1955). The Preparation of Some Fluorine-Containing Aromatic Grignard Reagents. The Journal of Organic Chemistry, 20(11), 1577-1579.
-
ResearchGate. (n.d.). Discovery of 2,6–difluorobenzyl ether series of phenyl ((R)–3–phenylpyrrolidin–3–yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Retrieved from [Link]
- U.S.
-
PrepChem. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Retrieved from [Link]
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Chinese P
- Chinese P
- Chinese P
- Chinese P
- Chinese P
- Chinese P
-
PubChem. (n.d.). 3,5-Difluorobenzyl alcohol. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from [Link]
- Zhang, X., et al. (2024). Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-purine derivatives as irreversible covalent FGFR inhibitors. European Journal of Medicinal Chemistry, 273, 116415.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 3. Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-purine derivatives as irreversible covalent FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Scientist's Guide to 4-Ethoxy-3,5-difluorobenzyl Bromide: A Versatile Building Block for Modern Synthesis
Introduction & Strategic Significance
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design.[1][2] Fluorinated building blocks are prized for their ability to confer unique physicochemical properties, such as enhanced metabolic stability, increased membrane permeability, and modulated receptor binding affinity.[2][3] Within this class of reagents, substituted benzyl bromides stand out as powerful electrophilic synthons for forging key carbon-heteroatom and carbon-carbon bonds.
This guide focuses on 4-Ethoxy-3,5-difluorobenzyl bromide , a building block that synergistically combines the benefits of fluorine substitution with the electronic and steric influence of an ethoxy group. The molecule features a highly reactive benzylic bromide, making it an excellent substrate for nucleophilic substitution. The vicinal fluorine atoms act as strong electron-withdrawing groups, influencing the reactivity of the aromatic ring and providing sites resistant to metabolic oxidation.[3] The para-ethoxy group, a moderate electron-donating group, modulates the electronic properties of the system and can serve as a hydrogen bond acceptor, a feature often exploited in ligand-receptor interactions.
This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of the synthesis, core reactivity, and strategic applications of this compound as a versatile building block in organic synthesis.
Physicochemical Properties & Safe Handling
While this compound is not as widely documented as its simpler analogue, 3,5-difluorobenzyl bromide, its properties can be reliably predicted. The data presented below is a combination of known values for close analogues and predicted values for the title compound.
Table 1: Physicochemical Data
| Property | Value (Data Source/Analogue) |
| IUPAC Name | 1-(Bromomethyl)-4-ethoxy-3,5-difluorobenzene |
| Molecular Formula | C₉H₉BrF₂O |
| Molecular Weight | 251.07 g/mol |
| CAS Number | Not assigned (Analogue 3,5-difluorobenzyl bromide: 141776-91-2)[4] |
| Appearance | Predicted: Colorless to pale yellow liquid |
| Boiling Point | Predicted: Higher than 65 °C @ 4.5 mmHg (Analogue value)[4] |
| Density | Predicted: ~1.6 g/mL at 25 °C (Analogue value)[4] |
| Solubility | Soluble in common organic solvents (THF, DCM, Acetone, DMF) |
| Hazard Class | Predicted: Corrosive, Lachrymatory[5] |
Safety & Handling:
Like most benzyl bromides, this compound should be handled with extreme care in a well-ventilated fume hood. It is presumed to be a potent lachrymator and corrosive agent, causing severe skin burns and eye damage.[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.
-
In case of contact: Immediately flush affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.
Synthesis of the Building Block
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Proposed Synthesis
-
Step 1: O-Ethylation of 3,5-Difluorophenol.
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of 3,5-difluorophenol (1.0 eq.) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add iodoethane (1.2 eq.).
-
Let the reaction stir at room temperature overnight. Quench carefully with water, extract with ethyl acetate, and purify by column chromatography to yield 1-ethoxy-3,5-difluorobenzene.
-
-
Step 2: Formylation (Vilsmeier-Haack).
-
To a flask containing anhydrous DMF (3.0 eq.) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise.
-
Stir for 30 minutes, then add 1-ethoxy-3,5-difluorobenzene (1.0 eq.).
-
Heat the reaction to 80-90 °C and stir for 4-6 hours.
-
Cool, pour onto ice, and neutralize with aqueous NaOH. Extract the product, 4-ethoxy-3,5-difluorobenzaldehyde, and purify.
-
-
Step 3: Reduction to Benzyl Alcohol.
-
Dissolve the aldehyde (1.0 eq.) in methanol.
-
Cool to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.
-
Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Quench with water, remove methanol under reduced pressure, and extract the resulting alcohol.
-
-
Step 4: Bromination to the Final Product.
-
Dissolve the (4-ethoxy-3,5-difluorophenyl)methanol (1.0 eq.) in anhydrous DCM.
-
Cool to 0 °C and add phosphorus tribromide (PBr₃, 0.5 eq.) dropwise.
-
Stir at 0 °C for 1 hour, then at room temperature for 2-3 hours.
-
Carefully pour the mixture onto ice water, separate the organic layer, wash with saturated NaHCO₃ solution, dry over MgSO₄, and concentrate to yield the target benzyl bromide, which can be purified by vacuum distillation.
-
Core Reactivity & Mechanistic Considerations
The synthetic utility of this compound stems from the high reactivity of the benzylic C-Br bond. This position is activated towards nucleophilic substitution through both Sₙ1 and Sₙ2 pathways.[6]
-
Sₙ2 Pathway: As a primary benzylic halide, it is an excellent substrate for Sₙ2 reactions with a wide range of strong nucleophiles.[7] The reaction proceeds via backside attack, displacing the bromide ion in a single concerted step. This is the preferred pathway for strong, unhindered nucleophiles like alkoxides, primary amines, and enolates.[8][9]
-
Sₙ1 Pathway: In the presence of polar, protic solvents and weaker nucleophiles, an Sₙ1 mechanism can operate.[10] The departure of the bromide leaving group is the rate-determining step, forming a resonance-stabilized benzylic carbocation. The stability of this intermediate is key to the facility of the reaction.[10][11]
Electronic Effects of Substituents: The substituents on the aromatic ring play a crucial role in modulating this reactivity.
-
3,5-Difluoro Groups: These strongly electron-withdrawing groups destabilize the formation of a positive charge at the benzylic position. This effect disfavors the Sₙ1 pathway and makes the benzylic carbon more electrophilic, potentially accelerating the Sₙ2 pathway.
-
4-Ethoxy Group: This electron-donating group acts in opposition, stabilizing the benzylic carbocation through resonance. This stabilization would favor an Sₙ1 pathway.
The overall reactivity is a balance of these competing electronic effects, with the specific reaction conditions and nucleophile strength ultimately dictating the dominant mechanism.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ikprress.org [ikprress.org]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]
- 5. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. byjus.com [byjus.com]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
"4-Ethoxy-3,5-difluorobenzyl bromide" reactivity with nucleophiles
An In-Depth Technical Guide to the Reactivity of 4-Ethoxy-3,5-difluorobenzyl bromide with Nucleophiles
Authored by a Senior Application Scientist
Introduction: A Versatile Fluorinated Building Block
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated organic molecules often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] this compound emerges as a highly valuable and reactive intermediate, offering a unique combination of electronic features that make it a powerful tool for synthetic chemists.
This guide provides an in-depth analysis of the reactivity of this compound with a range of common nucleophiles. We will explore the underlying mechanistic principles, provide field-proven insights into experimental design, and offer detailed protocols for its application. The focus is not merely on the "what" but on the "why," empowering researchers to harness the full potential of this versatile reagent.
Molecular Profile: Understanding the Electronic Landscape
The reactivity of this compound is dictated by the interplay of its substituents on the benzylic carbon, the electrophilic center for nucleophilic attack.
-
Benzylic Bromide: The C-Br bond is inherently polarized, making the benzylic carbon electrophilic. As a leaving group, bromide is readily displaced. Benzylic halides are significantly more reactive than simple alkyl halides due to the stabilization of the reaction's transition state by the adjacent π-system of the aromatic ring.[3]
-
Ortho-Difluoro Substitution: The two fluorine atoms at positions 3 and 5 exert a powerful electron-withdrawing effect through induction (-I effect). This effect significantly increases the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.
-
Para-Ethoxy Group: The ethoxy group at position 4 is an electron-donating group through resonance (+M effect), which can help stabilize the transition state.
The combined electronic influence of these groups primes the molecule for efficient nucleophilic substitution, predominantly via the SN2 pathway.
Caption: SN2 vs. SN1 mechanistic pathways for benzylic bromides.
Reactivity with Common Nucleophiles: A Practical Guide
The high reactivity of this compound allows for the efficient formation of C-O, C-N, C-S, and C-C bonds. The choice of solvent and base is critical for optimizing reaction outcomes. Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally preferred as they solvate the counter-ion of the nucleophile while leaving the nucleophilic anion relatively "bare" and highly reactive, thus accelerating SN2 reactions. [4]
Table 1: Summary of Reactions with Various Nucleophiles
| Nucleophile Class | Example Nucleophile | Base (if needed) | Typical Solvent | Product Type | Expected Yield |
| O-Nucleophiles | Phenols, Alcohols | K₂CO₃, Cs₂CO₃ | DMF, MeCN | Ether | High |
| N-Nucleophiles | Primary/Secondary Amines | K₂CO₃, Et₃N | MeCN, THF | Substituted Amine | Very High |
| Sodium Azide (NaN₃) | None | DMF/H₂O | Benzyl Azide | Very High | |
| S-Nucleophiles | Thiols | K₂CO₃, NaH | DMF, THF | Thioether | Very High |
| C-Nucleophiles | Sodium Cyanide (NaCN) | None | DMSO, DMF | Benzyl Nitrile | High |
| Diethyl Malonate | NaOEt, K₂CO₃ | EtOH, DMF | Alkylated Malonate | Good to High |
O-Nucleophiles: Williamson Ether Synthesis
The reaction with alcohols or phenols provides a straightforward route to diverse ether derivatives.
Causality of Experimental Choices:
-
Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed. Its role is solely to deprotonate the alcohol or phenol, forming the more nucleophilic alkoxide/phenoxide in situ. This avoids competition from the base acting as a nucleophile itself. Cesium carbonate is often used for sterically hindered or less reactive substrates due to the "cesium effect," which enhances the nucleophilicity of the oxygen anion.
-
Solvent: DMF or MeCN are ideal solvents as they readily dissolve the reactants and facilitate the SN2 mechanism.
N-Nucleophiles: Amines and Azides
Alkylation of amines is a fundamental transformation. The reaction with sodium azide is particularly useful, as the resulting benzyl azide is a key precursor for synthesizing primary amines (via reduction) or triazoles (via "click" chemistry). [5][6] Causality of Experimental Choices:
-
Amines: For the alkylation of primary or secondary amines, a base is required to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the starting amine. An excess of the starting amine can serve as the base, but it is often more efficient to use a non-nucleophilic base like K₂CO₃ or an organic base like triethylamine (Et₃N).
-
Azide: Sodium azide (NaN₃) is an excellent nucleophile for SN2 reactions. The reaction is typically fast and clean in solvents like DMF, often with a small amount of water to aid solubility.
S-Nucleophiles: Thioether Synthesis
Thiols are highly potent nucleophiles and react readily with this compound to form thioethers. The principles are analogous to the Williamson ether synthesis, though the higher nucleophilicity of sulfur often allows for milder reaction conditions.
C-Nucleophiles: C-C Bond Formation
The formation of new carbon-carbon bonds is central to building molecular complexity. Cyanide and enolates are common carbon-based nucleophiles.
Causality of Experimental Choices:
-
Cyanide: Sodium or potassium cyanide is a potent nucleophile that provides a direct route to benzyl nitriles. [3][6]These nitriles are versatile intermediates that can be hydrolyzed to carboxylic acids or reduced to primary amines.
-
Enolates: For less reactive carbon nucleophiles like the enolate of diethyl malonate, a strong base such as sodium ethoxide (NaOEt) is often required to ensure complete deprotonation.
Detailed Experimental Protocol: Synthesis of a Benzyl Ether
This protocol describes a general, self-validating procedure for the synthesis of a 4-ethoxy-3,5-difluorobenzyl ether from a phenolic nucleophile.
Safety First: Benzyl bromides are lachrymators and should be handled in a well-ventilated fume hood. [3]Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Reagents:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (approx. 0.2 M concentration)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the substituted phenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to the flask. Stir the resulting suspension at room temperature for 15 minutes.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting benzyl bromide spot indicates reaction completion (typically 2-4 hours).
-
Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts. [3]9. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure benzyl ether product.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: A generalized experimental workflow for SN2 reactions.
Conclusion
This compound stands as a potent and versatile electrophile for constructing complex molecular architectures. Its heightened reactivity, driven by the strong inductive effects of the flanking fluorine atoms, ensures efficient conversion under mild SN2 conditions. By understanding the core mechanistic principles and the rationale behind the selection of reagents and conditions, researchers in drug development and materials science can effectively utilize this building block to accelerate their synthetic programs and achieve their molecular design goals.
References
- Exploring the Chemistry: The Role of Fluorine in 4-(Trifluoromethoxy)benzyl Bromide. NINGBO INNO PHARMCHEM CO.,LTD.
- Experiment 7 — Nucleophilic Substitution. Department of Chemistry, University of Massachusetts.
- Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances.
- Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?. Homework.Study.com.
- What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. Metapharmacology.
- Application Notes and Protocols for Nucleophilic Substitution with Bromobenzyl Cyanide. Benchchem.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- Comparison of SN2 reaction of 2 with benzyl bromide (BnBr) in different reaction conditions.
- SN2 reaction. Wikipedia.
- Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.
- Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing.
- What is 3,4-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. Metapharmacology.
- Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research.
- This compound, 95% Purity, C9H9BrF2O, 1 gram. CP Lab Safety.
- 3-Ethoxy-2,4-difluorobenzyl bromide. Sigma-Aldrich.
- The Versatility of 3,4-Difluorobenzyl Bromide in Organic Chemistry. BOC Sciences.
- 3,4-Difluorobenzyl bromide 98 85118-01-0. Sigma-Aldrich.
- A Process For Preparation Of 3,5 Difluorobenzyl Deriv
- 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896. PubChem.
- 3,5-Difluorobenzyl bromide | 141776-91-2. ChemicalBook.
Sources
A Technical Guide to the Synthesis and Application of 4-Ethoxy-3,5-difluorobenzyl Bromide and Its Analogs in Modern Drug Discovery
Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties, enhance metabolic stability, and improve biological potency. This technical guide provides an in-depth exploration of 4-ethoxy-3,5-difluorobenzyl bromide, a valuable synthetic intermediate, and its analogs. We present a comprehensive overview of the strategic importance of the 4-alkoxy-3,5-difluorobenzyl moiety, detailed protocols for its synthesis from common precursors, and its application in the alkylation of nucleophiles to generate novel derivatives. Furthermore, we analyze case studies of structurally related compounds to elucidate key structure-activity relationships, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
Part 1: The Strategic Value of the 4-Alkoxy-3,5-difluorobenzyl Moiety
The 4-ethoxy-3,5-difluorobenzyl scaffold is not merely an arbitrary arrangement of atoms; it is a carefully considered motif designed to confer specific, advantageous properties to a parent molecule in a drug discovery context. The rationale behind its use is grounded in the unique effects of its constituent parts: the vicinal fluorine atoms and the para-alkoxy group.
The Role of Fluorine in Modulating Molecular Properties
The introduction of fluorine is a well-established strategy for optimizing drug candidates.[1][2] The C-F bond is stronger than a C-H bond, making it more resistant to metabolic attack by cytochrome P450 enzymes.[2][3] Placing two fluorine atoms on the phenyl ring, as in the 3,5-difluoro pattern, serves several key purposes:
-
Blocking Metabolic Hotspots: The fluorine atoms can physically shield adjacent positions from oxidative metabolism, prolonging the half-life of a drug.[3][4]
-
Modulating pKa: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This can significantly lower the pKa of nearby basic functional groups, such as amines, which can be critical for optimizing bioavailability and target engagement.[3]
-
Enhancing Binding Affinity: The C-F bond can participate in favorable non-covalent interactions with protein targets, including dipole-dipole interactions and, in some cases, halogen bonding, which can enhance binding affinity and selectivity.[1]
-
Altering Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.[5] The 3,5-difluoro substitution pattern provides a balance, increasing lipophilicity without the extreme effects seen with perfluorination.
The Influence of the 4-Ethoxy Group
The ethoxy group positioned para to the benzylic carbon also plays a crucial role. It is an electron-donating group which can influence the electronic character of the aromatic ring. This can modulate the reactivity of the benzyl bromide and the properties of the final derivative. Furthermore, the alkoxy group can serve as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. The choice of ethoxy over a methoxy group can subtly fine-tune solubility and lipophilicity, potentially improving pharmacokinetic profiles.
Part 2: Synthesis of this compound
The synthesis of the title compound is a logical, multi-step process that relies on well-established, high-yielding reactions. The general strategy involves first constructing the 4-ethoxy-3,5-difluorotoluene precursor, followed by a selective free-radical bromination at the benzylic position.
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the target benzyl bromide at the benzylic C-Br bond, leading back to the toluene precursor. This toluene derivative can then be disconnected at the ether linkage, revealing a commercially available or readily synthesized phenol.
Caption: Retrosynthetic pathway for the target compound.
Protocol 1: Synthesis of Precursor (4-Ethoxy-3,5-difluorotoluene)
This procedure utilizes the classic Williamson ether synthesis, a reliable SN2 reaction between a phenoxide and an alkyl halide.[2][6]
Materials:
-
3,5-Difluoro-4-methylphenol
-
Ethyl iodide or Ethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,5-difluoro-4-methylphenol (1.0 eq).
-
Solvent and Base: Add anhydrous acetone or DMF to dissolve the phenol, followed by the addition of anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Alkylation: To the stirring suspension, add ethyl iodide or ethyl bromide (1.1 - 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-80°C may be used) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Benzylic Bromination to Yield the Final Product
The conversion of the toluene precursor to the benzyl bromide is achieved via a free-radical bromination. N-Bromosuccinimide (NBS) is a common reagent for this transformation, though alternatives exist.[3]
Materials:
-
4-Ethoxy-3,5-difluorotoluene (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Round-bottom flask, reflux condenser, light source (e.g., a 100W lamp)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxy-3,5-difluorotoluene (1.0 eq) in carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN or BPO (0.02 - 0.05 eq).
-
Initiation & Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) while irradiating with a bright lamp to facilitate radical initiation. The reaction is typically complete within 1-3 hours. Monitor by TLC or GC, observing the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct. Filter off the solid.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude benzyl bromide is often used directly in the next step due to its reactivity. If further purification is needed, it can be attempted by vacuum distillation or careful column chromatography, though degradation may occur.
Safety Note: Benzyl bromides are potent lachrymators and are corrosive.[7][8] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Part 3: Key Reactions and Derivative Synthesis
This compound is a versatile electrophile primarily used for the alkylation of nucleophiles via SN2 reactions. Its utility lies in its ability to introduce the fluorinated benzyl moiety into a wide range of molecular scaffolds.
General Workflow for Nucleophilic Substitution
The process for synthesizing derivatives is highly generalizable. The choice of base and solvent is critical and depends on the nucleophilicity and solubility of the substrate.
Caption: Generalized workflow for derivative synthesis.
Protocol 3: N-Alkylation of Amines
This protocol provides a general method for the alkylation of primary or secondary amines.
Materials:
-
Amine substrate (primary or secondary)
-
This compound
-
Base: Potassium carbonate (for general use) or a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) to prevent over-alkylation.
-
Solvent: Acetonitrile (ACN) or DMF
-
Standard work-up and purification reagents
Step-by-Step Methodology:
-
Setup: Dissolve the amine substrate (1.0 eq) and the base (1.5-2.0 eq) in the chosen solvent in a round-bottom flask.
-
Reagent Addition: Add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., to 50-60°C) until the starting amine is consumed (monitor by TLC). Reaction times can vary from 2 to 24 hours.
-
Work-up: Cool the mixture, filter off any inorganic salts, and concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 4: O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol describes the formation of a diaryl ether, a common structural motif in medicinal chemistry.
Materials:
-
Phenolic substrate
-
This compound
-
Base: A strong base like sodium hydride (NaH) for complete deprotonation, or a milder base like potassium carbonate (K₂CO₃).
-
Solvent: Anhydrous THF (for NaH) or anhydrous DMF/acetone (for K₂CO₃).
-
Standard work-up and purification reagents
Step-by-Step Methodology (using K₂CO₃):
-
Setup: In a dry flask under an inert atmosphere, dissolve the phenolic substrate (1.0 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) and stir the suspension at room temperature for 15-30 minutes to facilitate phenoxide formation.
-
Alkylation: Add this compound (1.1 eq) to the mixture.
-
Reaction: Heat the reaction to 60-80°C and stir until TLC analysis indicates completion (typically 4-16 hours).
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 3.
Part 4: Case Studies and Structure-Activity Relationships (SAR)
While specific examples using the exact this compound are not prevalent in readily available literature, the strategic value of the core 3,5-dihalo-benzyl moiety is well-documented. Analysis of these related structures provides powerful insights into the potential applications and SAR of derivatives.
Case Study: Dichlorobenzyl Derivatives as Antifungal Agents
A study on succinate dehydrogenase (SDH) inhibitors for antifungal applications identified the 3,5-dichlorobenzyl alcohol as a highly active fragment. Various esters were synthesized from this alcohol, and compound 5 (structure not shown) demonstrated remarkable activity against Botrytis cinerea and Rhizoctonia solani, with EC₅₀ values comparable to the commercial fungicide boscalid.
Key Insight: This study highlights the importance of the 3,5-dihalogen substitution pattern for potent biological activity. Replacing the chloro groups with fluorine in the 4-ethoxy-3,5-difluorobenzyl moiety is a logical drug design strategy. The fluorine atoms would be expected to enhance metabolic stability and potentially improve the pharmacokinetic profile while maintaining or enhancing the core binding interactions observed with the dichloro-analog.
Case Study: Diaryl Ether Inhibitors of InhA for Tuberculosis
Diaryl ethers are a significant class of antituberculosis drug candidates that target the InhA enzyme. Structure-activity relationship studies on these molecules have explored a wide range of substitutions on both aromatic rings.
| Compound Series | Key Structural Feature | Biological Activity Insight | Reference |
| Aryl Fluorosulfates | Phenyl ether linker with various substitutions | The phenyl ether linkage was found to be a viable and active linker. SAR studies on fluorinated analogs showed that the position and number of fluorine atoms critically influenced anti-TB activity. | |
| B-Ring Modified Analogs | Ortho-substituents on the B-ring of the diaryl ether | Seven ortho-substituted compounds were identified as time-dependent inhibitors, a desirable property that can lead to prolonged in vivo efficacy. This suggests that steric and electronic factors near the ether linkage are crucial for the mechanism of inhibition. |
Application of SAR to 4-Ethoxy-3,5-difluorobenzyl Derivatives: Based on these studies, a researcher could logically synthesize a series of diaryl ethers using this compound and various substituted phenols. The resulting compounds, featuring the metabolically robust difluorobenzyl ring and an ether linkage, would be promising candidates for InhA inhibition or other biological targets where diaryl ethers have shown activity. The 3,5-difluoro pattern would serve to probe steric and electronic interactions within the target's binding pocket, while the ethoxy group could be varied (e.g., to methoxy, propoxy) to fine-tune solubility and pharmacokinetics.
References
- Benchchem. (2025). Application Notes and Protocols: Benzylic Bromination of Toluenes using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). Benchchem.
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.
- PubChem. (n.d.). [4-(Trifluoromethyl)benzyl]isopropyl ether.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Chen, H., Shen, L., & Lin, Y. (2010). Benzylic Bromination of Toluene Derivatives with Boron Tribromide.
- Master Organic Chemistry. (2018).
- Li, G., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Molecules, 27(2), 453.
- Cheméo. (n.d.). Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). Cheméo.
- MDPI. (2022). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Molecules, 27(19), 6649.
- Wang, Y., et al. (2022). Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents. European Journal of Medicinal Chemistry, 243, 114758.
- Pan, P., et al. (2014). Time-dependent diaryl ether inhibitors of InhA: structure-activity relationship studies of enzyme inhibition, antibacterial activity, and in vivo efficacy. Journal of Medicinal Chemistry, 57(11), 4690-4702.
- Drug Design Org. (2005).
- Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier.
- Fvs. (n.d.).
- Zhang, Y., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. Journal of Agricultural and Food Chemistry, 69(51), 15521–15529.
- Dalvie, D., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 10(9), 1504-1519.
- PubChem. (n.d.). 3,5-Difluorobenzyl bromide.
- PubChem. (n.d.). 3,5-Difluorobenzyl bromide Chemical and Physical Properties.
- Benchchem. (2025). Technical Support Center: Synthesis of 3,5-Difluorotoluene. Benchchem.
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
- Google Patents. (n.d.). CN104558045A - Synthesis method of 1-ethoxy-1,3,3,5,5-pentafluorocyclotriphosphonitrile.
- Benchchem. (2025). benchmarking the synthesis of 3,5-Difluorotoluene against industrial standards. Benchchem.
- Benchchem. (2025).
- University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis.
- SlidePlayer. (n.d.). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Radosław, M., Stecko, S., & Suwiński, J. W. (2016). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols.
- Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
- MDPI. (2022). A Review of Biologically Active Oxime Ethers. Molecules, 27(15), 4883.
- PubChem. (n.d.). 3,5-Difluorobenzyl bromide Safety and Hazards.
- Sigma-Aldrich. (n.d.). 3,5-Difluorobenzyl bromide 98%.
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Using 4-Ethoxy-3,5-difluorobenzyl bromide
Abstract
This technical guide provides a comprehensive framework for the synthesis and application of 4-Ethoxy-3,5-difluorobenzyl bromide, a promising fluorinated building block for medicinal chemistry and materials science. While specific literature on this reagent is emerging, its structural motifs suggest significant potential for creating novel molecular entities with modulated physicochemical and biological properties. This document outlines a robust, proposed synthetic pathway to access this reagent from commercially available starting materials. Furthermore, it details validated protocols for its subsequent use in the alkylation of phenolic and amine nucleophiles, thereby demonstrating its utility as a versatile synthetic intermediate.
Introduction: The Strategic Value of Fluorinated Benzyl Halides
Fluorine substitution is a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The 3,5-difluoro substitution pattern, in particular, can significantly influence the acidity of adjacent functional groups and create unique electronic environments. When combined with an ethoxy group at the 4-position, the resulting 4-ethoxy-3,5-difluorobenzyl moiety becomes a valuable scaffold for introducing these tailored properties into target molecules.
This compound is an excellent electrophile for Sₙ2 reactions. The benzylic bromide provides a reactive site for nucleophilic attack, while the electron-withdrawing nature of the fluorine atoms can modulate this reactivity. This application note presents a reliable, two-step synthesis to obtain this key intermediate and provides two detailed protocols illustrating its application in C-O and C-N bond formation, fundamental transformations in the synthesis of novel compounds.
Part 1: Proposed Synthesis of this compound
The synthesis of the title compound can be efficiently achieved in two high-yielding steps from the commercially available precursor, 3,5-Difluoro-4-hydroxybenzyl alcohol[1]. The strategy involves a Williamson ether synthesis to install the ethoxy group, followed by a mild bromination of the resulting benzylic alcohol.
Caption: Proposed two-step synthesis of this compound.
Protocol 1: Synthesis of 4-Ethoxy-3,5-difluorobenzyl alcohol
Reaction Principle: This protocol employs the classic Williamson ether synthesis, where the phenolic hydroxyl group of the starting material is deprotonated by a mild base, potassium carbonate, to form a phenoxide. This nucleophile then displaces the iodide from ethyl iodide in an Sₙ2 reaction to form the desired ether.[2][3]
Caption: O-Alkylation via Williamson Ether Synthesis.
| Parameter | Value/Condition | Rationale/Notes |
| Starting Material | 3,5-Difluoro-4-hydroxybenzyl alcohol | Commercially available precursor. |
| Alkylating Agent | Ethyl Iodide (1.2 equiv.) | A reactive ethyl source for the Sₙ2 reaction. |
| Base | Anhydrous K₂CO₃ (2.0 equiv.) | A mild, effective base for deprotonating the phenol. |
| Solvent | Acetone, anhydrous | A polar aprotic solvent that facilitates the Sₙ2 reaction. |
| Temperature | Reflux (~56 °C) | Provides sufficient energy to drive the reaction to completion. |
| Reaction Time | 12-18 hours | Monitored by Thin Layer Chromatography (TLC). |
| Work-up | Aqueous | Filtration to remove the base, followed by extraction. |
| Expected Yield | >90% | This reaction is typically high-yielding. |
Step-by-Step Methodology:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-Difluoro-4-hydroxybenzyl alcohol (1.0 eq, e.g., 5.0 g).
-
Add anhydrous potassium carbonate (2.0 eq) and anhydrous acetone (100 mL).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the inorganic salts. Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary, though the crude product is often of sufficient purity for the next step.
Protocol 2: Synthesis of this compound
Reaction Principle: This step converts the benzylic alcohol into the corresponding bromide using a modified Appel reaction. Triphenylphosphine (PPh₃) and N-Bromosuccinimide (NBS) form a phosphonium bromide intermediate in situ, which facilitates the Sₙ2 displacement of the hydroxyl group.[4] This method is mild and avoids the use of harsh acidic conditions.
| Parameter | Value/Condition | Rationale/Notes |
| Starting Material | 4-Ethoxy-3,5-difluorobenzyl alcohol | Synthesized in Protocol 1. |
| Brominating System | Triphenylphosphine (1.2 equiv.) | Activates the alcohol for substitution. |
| N-Bromosuccinimide (NBS) (1.2 equiv.) | The bromine source for the reaction. | |
| Solvent | Dichloromethane (DCM), anhydrous | An inert solvent that dissolves the reagents. |
| Temperature | 0 °C to Room Temperature | Controlled temperature to manage the exothermic reaction. |
| Reaction Time | 2-4 hours | Typically a rapid transformation. |
| Work-up | Non-aqueous | Filtration and solvent evaporation. |
| Expected Yield | >85% | The Appel reaction is generally efficient for benzylic alcohols. |
Step-by-Step Methodology:
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-Ethoxy-3,5-difluorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve triphenylphosphine (1.2 eq) in anhydrous DCM.
-
Add the triphenylphosphine solution to the cooled alcohol solution dropwise.
-
Add N-Bromosuccinimide (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a plug of silica gel, washing with diethyl ether.
-
Concentrate the filtrate in vacuo to yield the target compound, this compound, which can be used directly or further purified by chromatography.
Part 2: Applications in Novel Compound Synthesis
The reactivity of this compound as a potent electrophile allows for the straightforward introduction of the 4-ethoxy-3,5-difluorobenzyl moiety into a wide range of molecules.
Application Protocol 1: O-Alkylation of 4-Cyanophenol
Reaction Principle: A classic Williamson ether synthesis is used to couple the benzyl bromide with a phenolic nucleophile.[5][6] This reaction creates a diaryl ether linkage, a common motif in pharmacologically active compounds.
Caption: Synthesis of a novel diaryl ether derivative.
| Parameter | Value/Condition | Rationale/Notes |
| Electrophile | This compound | The alkylating agent. |
| Nucleophile | 4-Cyanophenol (1.0 equiv.) | A representative electron-deficient phenol. |
| Base | Cesium Carbonate (Cs₂CO₃) (1.5 equiv.) | Highly effective base for phenol alkylations, enhancing nucleophilicity. |
| Solvent | Dimethylformamide (DMF), anhydrous | A polar aprotic solvent ideal for Sₙ2 reactions. |
| Temperature | 60 °C | Moderate heating to ensure a reasonable reaction rate. |
| Reaction Time | 4-6 hours | Monitored by TLC or LC-MS. |
| Expected Yield | >80% | High yields are expected under these conditions. |
Step-by-Step Methodology:
-
To a round-bottom flask, add 4-cyanophenol (1.0 eq) and cesium carbonate (1.5 eq).
-
Add anhydrous DMF and stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.1 eq) in a small amount of DMF.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to obtain the pure diaryl ether.
Application Protocol 2: N-Alkylation of Morpholine
Reaction Principle: This protocol demonstrates the alkylation of a secondary amine, a fundamental method for preparing tertiary amines.[7][8] A non-nucleophilic hindered base is used to neutralize the HBr generated, preventing the formation of a quaternary ammonium salt from the starting amine.
Caption: Synthesis of a novel tertiary amine derivative.
| Parameter | Value/Condition | Rationale/Notes |
| Electrophile | This compound | The alkylating agent. |
| Nucleophile | Morpholine (1.1 equiv.) | A common cyclic secondary amine. |
| Base | N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.) | A sterically hindered, non-nucleophilic base. |
| Solvent | Acetonitrile, anhydrous | A polar aprotic solvent suitable for this transformation. |
| Temperature | Room Temperature | The reaction proceeds efficiently without heating. |
| Reaction Time | 6-12 hours | Monitored by TLC or LC-MS. |
| Expected Yield | >90% | N-alkylation of secondary amines with benzyl bromides is typically very efficient. |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve morpholine (1.1 eq) and DIPEA (1.5 eq) in anhydrous acetonitrile.
-
Add a solution of this compound (1.0 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture for 6-12 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography if necessary.
Safety Precautions
Benzyl bromides are lachrymatory and corrosive. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) at all times.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Benzyl bromides can cause severe burns. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Reagents: N-Bromosuccinimide (NBS) is an irritant. Triphenylphosphine is harmful if swallowed. Handle all chemicals with care according to their respective Safety Data Sheets (SDS).
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Khurana, J. M., & Sehgal, A. (2011). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Taylor & Francis Online. Available at: [Link]
-
Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. (2007). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. Available at: [Link]
- Fisher Scientific.
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- CP Lab Safety. (n.d.). This compound, 95% Purity. CP Lab Safety.
-
R. K. Mohanty, et al. (2025). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. Available at: [Link]
-
PubChem. 3,5-Difluorobenzyl bromide. National Center for Biotechnology Information. Available at: [Link]
- Chemistry LibreTexts. (2021). Williamson Ether Synthesis. Chemistry LibreTexts.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Organic Chemistry Portal. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to 4-Fluorobenzyl Bromide: Properties, Synthesis, and Reactivity. BenchChem.
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]
Sources
- 1. 3,5-Difluoro-4-hydroxybenzyl alcohol 95% | CAS: 206198-07-4 | AChemBlock [achemblock.com]
- 2. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. homework.study.com [homework.study.com]
- 5. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Experimental Protocol for O-Alkylation with 4-Ethoxy-3,5-difluorobenzyl bromide
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the O-alkylation of phenolic and alcoholic substrates using the specific electrophile, 4-Ethoxy-3,5-difluorobenzyl bromide. The protocol is grounded in the principles of the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This guide is designed to provide not only a step-by-step experimental procedure but also the underlying chemical logic, enabling researchers to adapt and troubleshoot the reaction for their specific applications. We will delve into the mechanistic considerations, reagent selection, reaction monitoring, product purification, and characterization, ensuring a self-validating and reproducible workflow.
Introduction: The Strategic Importance of O-Alkylation
O-alkylation, particularly the introduction of substituted benzyl groups, is a cornerstone of modern organic synthesis and medicinal chemistry. The resulting ethers often exhibit modified pharmacokinetic and pharmacodynamic properties compared to their parent alcohols or phenols. The 4-ethoxy-3,5-difluorobenzyl moiety, in particular, introduces a unique combination of lipophilicity, metabolic stability, and potential for specific intermolecular interactions due to the presence of fluorine atoms.
The Williamson ether synthesis is the archetypal reaction for this transformation.[1] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol or phenol (an alkoxide or phenoxide) acts as the nucleophile, attacking the electrophilic benzylic carbon of the alkyl halide and displacing the bromide leaving group.[2][3] The selection of a primary benzylic bromide like this compound is strategic, as it is highly susceptible to SN2 attack while minimizing the competing E2 elimination pathway that can be problematic with secondary or tertiary halides.[4][5]
Reagent Profile: this compound
A thorough understanding of the key reagent is paramount for successful and safe execution of the protocol.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 1-(Bromomethyl)-4-ethoxy-3,5-difluorobenzene | N/A |
| CAS Number | 1017779-38-2 | [6] |
| Molecular Formula | C₉H₉BrF₂O | [6] |
| Molecular Weight | 251.07 g/mol | [6] |
| Appearance | Typically a solid | |
| Purity | ≥95% recommended | [6] |
Safety and Handling: Substituted benzyl bromides are potent lachrymators and irritants to the skin, eyes, and respiratory tract.[4] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Experimental Protocol: O-Alkylation of a Generic Phenol
This protocol provides a general procedure for the O-alkylation of a phenolic substrate. It can be adapted for aliphatic alcohols, though reaction conditions may require optimization.
Materials and Reagents
-
Phenolic Substrate (e.g., 4-hydroxyacetophenone)
-
This compound (1.1-1.5 equivalents)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃, 2-3 equivalents) or Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equivalents)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc) for work-up
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for TLC and column chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Reaction Workflow Diagram
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. teachthemechanism.com [teachthemechanism.com]
- 6. calpaclab.com [calpaclab.com]
- 7. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols: The Strategic Use of 4-Ethoxy-3,5-difluorobenzyl bromide in the Synthesis of Pharmaceutical Intermediates
Introduction: The Growing Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability, have led to a surge in the development of fluorinated pharmaceuticals. Within this context, 4-Ethoxy-3,5-difluorobenzyl bromide emerges as a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern—a reactive benzylic bromide for facile derivatization, two electron-withdrawing fluorine atoms to modulate the reactivity and physicochemical properties of the aromatic ring, and an ethoxy group to introduce a key interaction point—makes it an attractive reagent for accessing novel chemical space.
This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols and expert insights for researchers and scientists in drug development.
Physicochemical Properties and Reactivity Profile
This compound is a reactive electrophile, with the benzylic carbon being susceptible to nucleophilic attack. The presence of two fluorine atoms on the aromatic ring enhances the electrophilicity of the benzylic carbon, making it a potent alkylating agent. The ethoxy group, while being a mild electron-donating group, can also influence the overall electronic properties and solubility of the molecule and its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrF₂O | |
| Molecular Weight | 251.07 g/mol | |
| Appearance | Solid | |
| Reactivity | Highly reactive towards nucleophiles (e.g., amines, phenols, thiols) | General chemical principles |
Synthesis of this compound: A Plausible Synthetic Route
Workflow for the Synthesis of this compound
Caption: Plausible synthetic workflow for this compound.
Detailed Protocol for the Synthesis of (4-Ethoxy-3,5-difluorophenyl)methanol (Intermediate)
This protocol details the first three steps of the proposed synthesis, yielding the immediate precursor to the title compound.
Step 1: Synthesis of 4-Hydroxy-3,5-difluorobenzaldehyde
-
To a solution of 3,5-difluorophenol (1.0 eq) in ethanol, add a 50% aqueous solution of sodium hydroxide (4.0 eq).
-
Heat the mixture to 60-70°C and add chloroform (1.5 eq) dropwise over 1 hour.
-
Maintain the reaction at reflux for 4 hours.
-
Cool the reaction mixture, acidify with dilute hydrochloric acid, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-hydroxy-3,5-difluorobenzaldehyde.
Step 2: Synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde
-
To a solution of 4-hydroxy-3,5-difluorobenzaldehyde (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and ethyl iodide (1.2 eq).
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-ethoxy-3,5-difluorobenzaldehyde.
Step 3: Synthesis of (4-Ethoxy-3,5-difluorophenyl)methanol
-
To a solution of 4-ethoxy-3,5-difluorobenzaldehyde (1.0 eq) in methanol at 0°C, add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give (4-ethoxy-3,5-difluorophenyl)methanol, which can be used in the next step without further purification.
Application in the Synthesis of Pharmaceutical Intermediates: Exemplary Protocols
The primary utility of this compound lies in its ability to introduce the 4-ethoxy-3,5-difluorobenzyl moiety into a molecule of interest through nucleophilic substitution. This is a key transformation in the synthesis of various pharmaceutical intermediates. Below are two exemplary protocols demonstrating its application in N-alkylation and O-alkylation reactions.
Protocol 1: N-Alkylation of a Heterocyclic Amine
This protocol describes a general procedure for the N-alkylation of a heterocyclic amine, a common step in the synthesis of many active pharmaceutical ingredients (APIs).
Caption: Workflow for N-alkylation using this compound.
Step-by-Step Methodology:
-
To a solution of the heterocyclic amine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise.
-
Heat the reaction mixture to 60°C and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated pharmaceutical intermediate.
Protocol 2: O-Alkylation of a Phenolic Compound (Williamson Ether Synthesis)
This protocol outlines the synthesis of a diaryl ether, a common structural motif in many biologically active molecules, via a Williamson ether synthesis.
Step-by-Step Methodology:
-
To a solution of the phenolic compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired O-alkylated pharmaceutical intermediate.
Trustworthiness and Self-Validation
The protocols described above are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and HPLC. The identity and purity of the synthesized intermediates and the final product can be confirmed by a suite of analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and the successful incorporation of the 4-ethoxy-3,5-difluorobenzyl moiety.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the products.
Conclusion: A Versatile Reagent for Modern Drug Discovery
This compound represents a valuable and versatile building block for the synthesis of novel pharmaceutical intermediates. Its unique combination of a reactive benzylic bromide and a polysubstituted aromatic ring allows for the strategic introduction of a key pharmacophoric element. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery programs, facilitating the exploration of new chemical entities with potentially enhanced therapeutic profiles.
References
-
CP Lab Safety. This compound, 95% Purity, C9H9BrF2O, 1 gram. [Link]
- Google Patents.
-
Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Indian Patent Application No. 201921003895. [Link]
-
PubChem. 3,5-Difluorobenzyl bromide. [Link]
- Google Patents. Preparation method of 2,6-difluorobenzyl bromide. CN102070398A.
The 4-Ethoxy-3,5-difluorobenzyl (EDFB) Group: A Tunable Protecting Group for Advanced Orthogonal Synthesis Strategies
Abstract
In the landscape of multi-step organic synthesis, the strategic implementation of protecting groups is a cornerstone of success.[1] Benzyl ethers are workhorse protecting groups for hydroxyl functions due to their general stability and versatile cleavage methods.[2] This application note introduces the 4-Ethoxy-3,5-difluorobenzyl (EDFB) ether, a strategically designed protecting group for alcohols, offering a unique reactivity profile governed by the dual electronic nature of its substituents. The electron-donating ethoxy group and the strongly electron-withdrawing fluorine atoms create a nuanced stability that allows for selective deprotection under specific oxidative or reductive conditions. This guide provides a theoretical framework, detailed experimental protocols, and a comparative analysis to assist researchers in leveraging the EDFB group for sophisticated orthogonal protecting group strategies.
Introduction: The Need for Tunable Benzyl Ethers
Protecting groups are essential tools in organic synthesis, temporarily masking a reactive functional group to prevent unwanted side reactions during chemical transformations elsewhere in the molecule.[3] The ideal protecting group should be easy to introduce, stable under a wide range of reaction conditions, and readily removable with high selectivity and yield.[3] Benzyl ethers are frequently employed for the protection of alcohols due to their robustness.[4]
The principle of orthogonality is critical in complex syntheses, enabling the selective removal of one protecting group in the presence of others.[1] This is often achieved by modifying the electronic properties of the benzyl ring. For instance, the electron-rich p-methoxybenzyl (PMB) ether can be cleaved oxidatively under conditions that leave a standard benzyl ether intact.[5][6] Conversely, electron-withdrawing groups can alter the lability of the benzyl C-O bond towards hydrogenolysis.[7]
The 4-ethoxy-3,5-difluorobenzyl (EDFB) group, derived from 4-ethoxy-3,5-difluorobenzyl bromide, is a novel protecting group designed to exploit these electronic effects. The para-ethoxy group enhances susceptibility to oxidative cleavage, while the two meta-fluorine atoms are predicted to increase stability towards acidic conditions and modulate reactivity during reductive cleavage. This unique combination offers new avenues for selective deprotection.
Physicochemical Properties and Reactivity Profile of the EDFB Group
The reactivity of the EDFB protecting group is a direct consequence of the interplay between its substituents.
-
Ethoxy Group (Electron-Donating): The para-ethoxy group donates electron density into the aromatic ring through resonance. This increased electron density at the benzylic position is expected to facilitate oxidative cleavage, likely via a mechanism involving a stabilized benzylic cation intermediate.[8][9] This renders the EDFB group analogous to the well-established PMB group in its susceptibility to oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[5]
-
Difluoro Groups (Electron-Withdrawing): The two fluorine atoms at the 3 and 5 positions are strongly electron-withdrawing by induction. This effect is anticipated to decrease the electron density of the aromatic ring, thereby increasing the stability of the EDFB ether towards acidic conditions. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the rate of catalytic hydrogenolysis.[10]
This dual functionality suggests that the EDFB group can be selectively cleaved under specific conditions, providing an orthogonal protecting group strategy when used in conjunction with other benzyl-type or silyl ethers.
Experimental Protocols
The following protocols are based on established methodologies for the protection and deprotection of benzyl ethers, adapted for the specific predicted reactivity of the EDFB group.
Protection of a Primary Alcohol with this compound
This protocol describes the formation of an EDFB ether using the Williamson ether synthesis.[4]
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
This compound (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the protection of an alcohol with this compound.
Oxidative Deprotection of an EDFB Ether
This protocol leverages the electron-donating ethoxy group to achieve selective cleavage.
Materials:
-
EDFB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve the EDFB-protected alcohol in a mixture of dichloromethane and water (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Proposed mechanism for the oxidative deprotection of an EDFB ether using DDQ.
Reductive Deprotection of an EDFB Ether by Catalytic Hydrogenolysis
This is a standard method for benzyl ether cleavage, with the reaction rate potentially influenced by the fluorine substituents.[11]
Materials:
-
EDFB-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the EDFB-protected alcohol in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon or from a cylinder).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Orthogonal Deprotection Strategies
The unique electronic nature of the EDFB group allows for its selective removal in the presence of other common protecting groups.
| Protecting Group 1 | Protecting Group 2 | Selective Cleavage Reagent for Group 1 | Expected Outcome for Group 2 |
| EDFB | Benzyl (Bn) | DDQ, CH₂Cl₂/H₂O | Stable |
| EDFB | tert-Butyldimethylsilyl (TBS) | DDQ, CH₂Cl₂/H₂O | Stable |
| Benzyl (Bn) | EDFB | H₂, Pd/C (potentially slower for EDFB) | May also be cleaved, rate-dependent |
| tert-Butyldimethylsilyl (TBS) | EDFB | TBAF, THF | Stable |
Table 1: Proposed Orthogonal Deprotection Schemes Involving the EDFB Group.
Conclusion
The 4-ethoxy-3,5-difluorobenzyl (EDFB) protecting group presents a promising new tool for advanced organic synthesis. Its rationally designed electronic properties are predicted to allow for selective cleavage under specific oxidative conditions, providing orthogonality with standard benzyl and silyl ethers. While further experimental validation is required to fully characterize its reactivity profile, the principles outlined in this application note provide a strong foundation for its application in complex molecule synthesis. The EDFB group has the potential to expand the repertoire of protecting group strategies available to researchers, enabling more efficient and elegant synthetic routes.
References
-
Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity. Journal of Organic Chemistry. Available at: [Link]
-
Studies on the hydrogenolysis of benzyl ethers. ResearchGate. Available at: [Link]
-
Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. NIH National Center for Biotechnology Information. Available at: [Link]
-
Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Organic Chemistry Portal. Available at: [Link]
-
Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry. Available at: [Link]
-
Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. Available at: [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Available at: [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. Available at: [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Europe PMC. Available at: [Link]
-
p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Organic Letters. Available at: [Link]
-
Is the amino group in a benzyl amine an electron withdrawing group?. Quora. Available at: [Link]
-
What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. Chemsrc. Available at: [Link]
-
On the electron withdrawing nature of ethers in glycosylation chemistry. PubMed. Available at: [Link]
-
Competition reaction between electron-donating and withdrawing benzyl alcohols. ResearchGate. Available at: [Link]
-
Effect of an electron withdrawing group in a benzyl cation. YouTube. Available at: [Link]
-
Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Auctor-e. Available at: [Link]
-
This compound, 95% Purity, C9H9BrF2O, 1 gram. CP Lab Safety. Available at: [Link]
-
Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. ResearchGate. Available at: [Link]
-
Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. Available at: [Link]
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. wiserpub.com [wiserpub.com]
- 11. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
Reaction conditions for nucleophilic substitution of "4-Ethoxy-3,5-difluorobenzyl bromide"
Initiating Data Collection
I've initiated comprehensive Google searches, homing in on the nucleophilic substitution reactions of 4-ethoxy-3,5-difluorobenzyl bromide. I'm focusing on suitable reaction conditions, various nucleophiles, and solvents that could be relevant to understanding the reaction mechanism. I'm diligently gathering initial data.
Deepening Research & Analysis
I'm now expanding my search to include peer-reviewed journals and established synthesis protocols, ensuring data integrity. I'll analyze the experimental parameters' impact on outcomes, structuring the application note logically. This includes an introduction to the substrate and its reaction considerations. I'm focusing on creating step-by-step protocols and visualizing the mechanisms.
Formulating Research Strategy
I'm now starting with a comprehensive approach. I'll search Google to collect data on the nucleophilic substitution reactions of this compound. I'm focusing on various conditions, including nucleophiles, solvents, bases, and catalysts. Alongside this, I am searching peer-reviewed sources for accuracy. I'll then move towards structuring the application note. I will formulate step-by-step protocols and visualize reaction mechanisms. Next, I will compile the quantitative data into tables.
Strategic Alkylation using 4-Ethoxy-3,5-difluorobenzyl bromide: Protocols for Advanced O- and N-Alkylation
An Application Note from the Office of the Senior Application Scientist
Abstract
The 4-ethoxy-3,5-difluorobenzyl moiety is a privileged scaffold in contemporary drug discovery, where the strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 4-Ethoxy-3,5-difluorobenzyl bromide serves as a critical electrophilic building block for introducing this valuable functional group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this reagent in two fundamental transformations: the O-alkylation of phenols (Williamson Ether Synthesis) and the N-alkylation of amines. By elucidating the mechanistic underpinnings and providing detailed, field-proven protocols, this document aims to empower chemists to reliably synthesize complex molecular architectures.
Reagent Profile and Synthetic Considerations
This compound is a reactive benzylic halide designed for efficient alkylation of nucleophiles. Its utility stems from the electron-withdrawing nature of the fluorine atoms, which can influence reaction kinetics, and the lability of the carbon-bromine bond.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₉H₉BrF₂O |
| Molecular Weight | 251.07 g/mol |
| CAS Number | Not available; structurally related to 3,5-Difluorobenzyl bromide (141776-91-2)[2] |
| Appearance | Expected to be a colorless to pale yellow liquid or solid |
| Key Characteristics | Lachrymatory, moisture-sensitive |
While not commercially ubiquitous, a plausible synthetic pathway to this compound can be envisioned from commercially available precursors, as outlined below. This multi-step synthesis involves the formation of a Grignard reagent, formylation, reduction to a benzyl alcohol, and subsequent bromination.[3][4]
Caption: Plausible synthetic workflow for this compound.
O-Alkylation of Phenols: The Williamson Ether Synthesis
The reaction of this compound with phenols is a classic Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where a basic catalyst is used to deprotonate the weakly acidic phenol, generating a potent phenoxide nucleophile that subsequently displaces the bromide.[5][6]
Mechanistic Rationale
The choice of base and solvent is critical for reaction success.
-
Base: A non-nucleophilic base is required to deprotonate the phenol without competing with the phenoxide in the SN2 reaction. Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base suitable for most phenols. For less acidic phenols, a stronger base like sodium hydride (NaH) may be necessary.[5]
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are ideal.[7] They effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the SN2 reaction.[8]
-
Substrate: As a primary benzylic halide, this compound is an excellent electrophile for SN2 reactions, as steric hindrance is minimal and elimination side reactions are unlikely.[9]
Detailed Experimental Protocol for O-Alkylation
This protocol describes a general procedure for the synthesis of a substituted benzyl phenyl ether.
Materials and Reagents
| Reagent | M.W. | Stoichiometry | Example Amount |
| Substituted Phenol | - | 1.0 equiv | 1.0 mmol |
| This compound | 251.07 | 1.1 equiv | 276 mg (1.1 mmol) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 equiv | 276 mg (2.0 mmol) |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 5 mL |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask.
-
Deprotonation: Stir the suspension at room temperature for 15-30 minutes. The formation of the potassium phenoxide may be observed.
-
Alkylating Agent Addition: Add a solution of this compound (1.1 equiv) in a minimal amount of anhydrous DMF to the reaction mixture dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 15 mL) and then with brine (1 x 15 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure ether product.
Caption: Experimental workflow for the O-alkylation of phenols.
N-Alkylation of Amines
The N-alkylation of primary and secondary amines with this compound is a robust method for synthesizing substituted benzylamines. A key challenge in this transformation is controlling the degree of alkylation, as the product (a secondary or tertiary amine) is often more nucleophilic than the starting material, leading to potential over-alkylation.
Mechanistic Rationale and Selectivity Control
-
Stoichiometry: To favor mono-alkylation of a primary amine, it is common to use an excess of the amine relative to the benzyl bromide. This ensures the electrophile is more likely to encounter a molecule of the starting amine rather than the more nucleophilic secondary amine product.
-
Base: The reaction generates hydrobromic acid (HBr), which will protonate any available amine, rendering it non-nucleophilic. A non-nucleophilic base, such as triethylamine (Et₃N) or a milder inorganic base like sodium bicarbonate (NaHCO₃), is added to scavenge the HBr and maintain the concentration of the free amine nucleophile.[10][11]
-
Solvent: Aprotic solvents like DMF, acetonitrile (MeCN), or tetrahydrofuran (THF) are commonly used. For some applications, aqueous or biphasic conditions with a phase-transfer catalyst can also be effective.[11]
Detailed Experimental Protocol for Mono-N-Alkylation of a Primary Amine
This protocol is optimized to favor the formation of a secondary amine.
Materials and Reagents
| Reagent | M.W. | Stoichiometry | Example Amount |
| Primary Amine | - | 1.5-2.0 equiv | 1.5-2.0 mmol |
| This compound | 251.07 | 1.0 equiv | 251 mg (1.0 mmol) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.0 equiv | 168 mg (2.0 mmol) |
| Acetonitrile (MeCN), anhydrous | - | - | 10 mL |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask, add the primary amine (1.5-2.0 equiv) and sodium bicarbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) and stir to create a suspension.
-
Alkylating Agent Addition: At room temperature, add a solution of this compound (1.0 equiv) in acetonitrile (2 mL) dropwise over 10 minutes.
-
Reaction: Stir the mixture at room temperature or warm gently to 40-50 °C for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Filter the reaction mixture to remove inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts or amine hydrobromide. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography (often on silica gel, potentially pre-treated with 1% triethylamine in the eluent to prevent product streaking) or by crystallization of its salt (e.g., hydrochloride).
Caption: Experimental workflow for the selective mono-N-alkylation of a primary amine.
Safety and Handling
CAUTION: Benzyl bromides, including this compound, are potent lachrymators and are corrosive.[2][12] They can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged exposure; consult glove compatibility charts).
-
Handling: Use glass or PTFE-lined equipment. Avoid inhalation of vapors and contact with skin and eyes.
-
Quenching: Any excess reagent can be quenched carefully by slow addition to a stirred solution of sodium bicarbonate or a secondary amine like diethylamine in an appropriate solvent.
References
- Vertex AI Search. (n.d.). What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?
-
Surana, S. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved January 19, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved January 19, 2026, from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]
- Vertex AI Search. (n.d.). What is 3,4-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?
-
Royal Society of Chemistry. (2014). Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy. Retrieved January 19, 2026, from [Link]
-
LinkedIn. (n.d.). The Versatility of 3,4-Difluorobenzyl Bromide in Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of A: 3,5-Difluorobenzaldehyde. Retrieved January 19, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Retrieved January 19, 2026, from [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved January 19, 2026, from [Link]
-
Singh, C. B., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(9), 1369–1377. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved January 19, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. francis-press.com [francis-press.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Ethoxy-3,5-difluorobenzyl bromide in Parallel Synthesis
Abstract
In the landscape of modern drug discovery, the efficient synthesis and evaluation of diverse chemical libraries are paramount to identifying novel therapeutic agents. Parallel synthesis has emerged as a cornerstone strategy, enabling the rapid generation of focused compound arrays. This guide provides a comprehensive overview of the application of 4-Ethoxy-3,5-difluorobenzyl bromide , a strategically designed building block, in solution-phase parallel synthesis. We will delve into the rationale behind its design, focusing on the advantageous physicochemical properties imparted by its unique substitution pattern. Detailed, field-tested protocols for the parallel O-alkylation of phenols and N-alkylation of secondary amines are presented, alongside a discussion of high-throughput purification and characterization workflows. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage advanced building blocks to accelerate their discovery programs.
Introduction: The Strategic Imperative for Fluorinated Building Blocks in Library Synthesis
The "fail fast, fail cheap" paradigm in drug discovery necessitates the rapid exploration of chemical space to identify promising lead compounds. Parallel synthesis is a key enabling technology in this endeavor, allowing for the simultaneous synthesis of dozens to hundreds of discrete compounds, thereby accelerating the design-make-test-analyze (DMTA) cycle.[1] The quality and diversity of the building blocks used in these syntheses are critical determinants of the resulting library's utility.
Among the vast arsenal of chemical motifs, organofluorine compounds have garnered significant attention in medicinal chemistry. The incorporation of fluorine into small molecules can profoundly influence their metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[2][3] The carbon-fluorine bond is exceptionally strong, which can shield adjacent positions from metabolic attack, thereby enhancing a drug candidate's half-life. Furthermore, the strategic placement of fluorine atoms can alter the electronic properties of a molecule, leading to improved target engagement and selectivity.[4]
This compound is a prime example of a building block designed to leverage these "fluorine effects." The difluoro substitution at the 3 and 5 positions creates a unique electronic environment, while the 4-ethoxy group provides an additional point for potential hydrogen bonding and modulation of lipophilicity. This guide will explore the practical application of this reagent in constructing libraries of novel ethers and amines.
Reagent Profile: this compound
Chemical Structure:
Key Properties:
-
Molecular Formula: C₉H₉BrF₂O
-
Molecular Weight: 251.07 g/mol
-
Appearance: Typically a solid or oil
-
Reactivity: A versatile electrophile for Sₙ2 reactions, acting as a benzylating agent.
The Rationale for the 4-Ethoxy-3,5-difluoro Substitution Pattern:
The substitution pattern of this reagent is not arbitrary; it is designed to confer specific, advantageous properties to the resulting molecules:
-
Enhanced Metabolic Stability: The two fluorine atoms flanking the benzylic carbon can sterically hinder enzymatic oxidation at the aromatic ring, a common metabolic pathway for benzyl ethers and amines.
-
Modulated Lipophilicity: The ethoxy group increases the lipophilicity of the fragment, which can enhance cell membrane permeability. The difluoro substitution also contributes to increased lipophilicity.
-
Altered pKa of Proximal Groups: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of adjacent functional groups, which can be crucial for optimizing drug-receptor interactions.[5]
-
Potential for Novel Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or hydrogen bonding interactions with protein targets, potentially increasing binding affinity.[6]
The presence of two ortho-fluorine atoms to the benzylic position is expected to have a notable impact on the reactivity of the benzyl bromide. The inductive electron-withdrawing effect of the fluorine atoms can slightly decrease the rate of Sₙ2 reactions compared to unsubstituted benzyl bromide by destabilizing the electron-rich transition state.[7] However, this effect is generally modest for benzylic systems, and the reagent remains sufficiently reactive for efficient alkylation of a wide range of nucleophiles under standard parallel synthesis conditions.
Core Application: Parallel Alkylation of Nucleophiles
This compound is an excellent electrophile for the parallel synthesis of ether and amine libraries. The following sections provide detailed protocols for solution-phase synthesis, which offers flexibility in reaction conditions and simplifies scale-up compared to solid-phase methods.[8]
General Solution-Phase Parallel Synthesis Workflow
The overall workflow for generating a library using this reagent can be visualized as a multi-step process, from initial planning to the final purified compounds.
Caption: General workflow for solution-phase parallel synthesis.
Protocol 1: Parallel O-Alkylation of a Phenol Library
This protocol describes the Williamson ether synthesis adapted for a 96-well plate format, enabling the rapid synthesis of a diverse library of 4-ethoxy-3,5-difluorobenzyl ethers.[9]
Materials:
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional, but recommended)
-
Nitrogen manifold
-
Heater/shaker block
-
This compound
-
Library of diverse phenols
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
Procedure:
-
Reagent Plating (Nucleophile Plate):
-
To each well of a 96-well reaction block, add 0.1 mmol of a unique phenol. This can be done as pre-weighed solids or by dispensing stock solutions.
-
Add 15 mg (0.11 mmol, 1.1 equivalents) of anhydrous K₂CO₃ to each well.
-
Add 500 µL of anhydrous DMF to each well.
-
-
Electrophile Addition:
-
Prepare a stock solution of This compound in anhydrous DMF (0.2 M, 25.1 mg/mL).
-
To each well of the reaction block, add 550 µL of the This compound stock solution (0.11 mmol, 1.1 equivalents).
-
-
Reaction Incubation:
-
Seal the 96-well reaction block with a chemically resistant sealing mat.
-
Place the reaction block on a heater/shaker and incubate at 60 °C with shaking for 16 hours.
-
-
Work-up:
-
Cool the reaction block to room temperature.
-
To each well, add 1 mL of water to quench the reaction.
-
Add 1 mL of ethyl acetate to each well and shake vigorously for 5 minutes to extract the product.
-
Allow the layers to separate. A centrifuge can be used to expedite this process.
-
Carefully remove the aqueous (bottom) layer from each well.
-
The remaining organic layer, containing the desired ether product, is ready for analysis and purification.
-
Representative Phenol Diversity Elements:
| Phenol Substrate | Rationale |
| 4-Methylphenol | Simple, electron-donating group |
| 4-Chlorophenol | Electron-withdrawing group |
| 3-Methoxyphenol | Electron-donating, meta-substituted |
| 2-Naphthol | Extended aromatic system |
| 4-Hydroxybenzoic acid methyl ester | Ester functionality for further modification |
| 3-Hydroxypyridine | Heterocyclic core |
Protocol 2: Parallel N-Alkylation of a Secondary Amine Library
This protocol outlines the N-alkylation of a library of secondary amines. A non-nucleophilic base is used to prevent the formation of quaternary ammonium salts.
Materials:
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Nitrogen manifold
-
Heater/shaker block
-
This compound
-
Library of diverse secondary amines
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reagent Plating (Nucleophile Plate):
-
To each well of a 96-well reaction block, add 0.1 mmol of a unique secondary amine.
-
Add 500 µL of anhydrous ACN to each well.
-
Add 26 µL (0.15 mmol, 1.5 equivalents) of DIPEA to each well.
-
-
Electrophile Addition:
-
Prepare a stock solution of This compound in anhydrous ACN (0.2 M, 25.1 mg/mL).
-
To each well of the reaction block, add 550 µL of the This compound stock solution (0.11 mmol, 1.1 equivalents).
-
-
Reaction Incubation:
-
Seal the 96-well reaction block with a sealing mat.
-
Place the reaction block on a heater/shaker and incubate at 50 °C with shaking for 12 hours.
-
-
Work-up:
-
Cool the reaction block to room temperature.
-
To each well, add 1 mL of saturated aqueous NaHCO₃ solution.
-
Add 1 mL of ethyl acetate to each well and shake vigorously for 5 minutes.
-
Allow the layers to separate.
-
The organic layer (top) containing the desired tertiary amine product is ready for analysis and purification.
-
High-Throughput Purification and Analysis
A critical component of any parallel synthesis effort is the efficient purification and characterization of the resulting library.[10] A typical workflow employs automated liquid chromatography-mass spectrometry (LC-MS) systems.
Caption: High-throughput purification and analysis workflow.
Workflow Description:
-
Crude Analysis: A small aliquot from each well is analyzed by a rapid UPLC-MS method (typically < 2 minutes per sample) to confirm the presence of the desired product (by mass) and to assess the crude purity.[11]
-
Automated Purification: Based on the analytical data, an automated system injects the crude material from each well onto a preparative HPLC column.[5] The detector is set to trigger fraction collection only when the mass spectrometer detects the molecular ion of the target compound.[12]
-
Post-Purification QC: The purified fractions are then re-analyzed by UPLC-MS to confirm purity (>95% is a common target) and identity.
-
Compound Plating: Finally, the purified compounds are dissolved in a suitable solvent (e.g., DMSO), quantified, and plated into an "assay-ready" format for biological screening.
Conclusion
This compound is a highly valuable and versatile building block for parallel synthesis. Its unique electronic and steric properties, conferred by the difluoro and ethoxy substituents, allow for the creation of novel chemical entities with potentially enhanced metabolic stability and biological activity. The protocols detailed in this guide provide a robust framework for the efficient, solution-phase synthesis of diverse ether and amine libraries. When coupled with modern high-throughput purification and analysis techniques, this reagent can significantly accelerate the hit-to-lead optimization process in drug discovery programs.
References
-
Ripka, W. C., Barker, G., & Krakover, J. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477. [Link]
-
Barhate, C., et al. (2021). Microscale purification in support of high-throughput medicinal chemistry. Chemical Communications, 57(85), 11163-11166. [Link]
-
Virscidian. (2024). Microscale Automated High-Throughput Purification of Libraries. [Link]
-
Novartis. (2022). Automated microscale purification of integrated libraries. SLAS Technology, 27(4), 350-360. [Link]
- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., Acena, J. L., ... & Liu, H. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518.
-
The Importance of Fluorinated Heterocycles in Drug Design. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]
-
MDPI. (2022). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). [Link]
-
Quora. (2017). How can you bring about the following conversions of benzaldehyde? [Link]
-
Organometallics. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. [Link]
-
PubMed. (2005). Polymer-assisted solution-phase chemical library synthesis. [Link]
-
Technology Networks. (n.d.). A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. Retrieved January 19, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024). Combinatorial Chemistry: A Review on the Synthesis and Application. 15(9), 2629-2634. [Link]
-
SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2002). High-Throughput Analysis of Natural Product Compound Libraries by Parallel LCrMS Evaporative Light Scattering Detection. [Link]
-
LabRulez LCMS. (n.d.). Search for What's Missing: Unknown Compound Characterization Using LC-MS. Retrieved January 19, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of A: 3,5-Difluorobenzaldehyde. Retrieved January 19, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Retrieved January 19, 2026, from [Link]
-
Chemspace. (n.d.). 4-ethoxy-3,5-difluorobenzaldehyde. Retrieved January 19, 2026, from [Link]
-
Asian Journal of Organic Chemistry. (2020). C–F Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group. [Link]
-
University of Leeds. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
PubMed Central. (2019). Phytochemical Characterization of Phenolic Compounds by LC-MS/MS and Biological Activities of Ajuga reptans L., Ajuga salicifolia (L.) Schreber and Ajuga genevensis L. from Turkey. [Link]
-
ResearchGate. (2015). Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide derivatives. [Link]
-
MetaboAnalyst. (n.d.). MetaboAnalyst 6.0. Retrieved January 19, 2026, from [Link]
Sources
- 1. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 2. A solution-phase parallel synthesis of alkylated guanidines from thioisocyanates and amines - Enamine [enamine.net]
- 3. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convert Benzyl Bromide into Benzaldehyde The reaction involves the conve.. [askfilo.com]
- 5. Microscale purification in support of high-throughput medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microscale Automated High-Throughput Purification of Libraries [virscidian.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpsr.com [ijpsr.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]
Application Notes and Protocols: 4-Ethoxy-3,5-difluorobenzyl bromide in Fragment-Based Drug Discovery
Introduction: The Strategic Application of Electrophilic Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient methodology for identifying novel lead compounds, complementing traditional high-throughput screening (HTS).[1][2] FBDD utilizes small, low-molecular-weight compounds ("fragments") to explore the chemical space of a biological target.[3][4] These fragments, typically adhering to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), exhibit weak binding affinities but do so with high ligand efficiency.[3][4] The primary advantage of this approach lies in the simplicity of the initial hits, which provides a more manageable starting point for optimization into potent and selective drug candidates.[3][4]
Recently, the deliberate use of electrophilic fragments has gained significant traction. These fragments form a covalent bond with nucleophilic residues on the target protein, such as cysteine or serine.[2][5] This strategy can offer several advantages, including increased potency, prolonged duration of action, and the ability to target shallow or challenging binding pockets.[6][7][8] The design of such covalent modifiers requires a delicate balance between reactivity and selectivity to avoid off-target effects.[7][9]
This guide focuses on the application of a novel, rationally designed electrophilic fragment, 4-Ethoxy-3,5-difluorobenzyl bromide , in FBDD campaigns. We will explore the design rationale behind this reagent, its potential applications, and detailed protocols for its use in screening and library synthesis.
Reagent Profile: this compound
| Property | Value | Source/Justification |
| Molecular Formula | C9H9BrF2O | Calculated |
| Molecular Weight | 251.07 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (predicted) | Analogy to similar benzyl bromides[10][11][12] |
| Reactivity | Electrophilic, susceptible to nucleophilic attack | Presence of the benzyl bromide moiety[13][14] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH2Cl2) | General property of similar organic compounds |
Design Rationale: A Trifecta of Functionality
The structure of this compound has been meticulously designed to incorporate three key chemical features that enhance its utility in FBDD:
-
The Benzyl Bromide Warhead: The benzyl bromide group serves as a mild electrophile, capable of forming a covalent bond with nucleophilic amino acid residues on a target protein.[14] This "warhead" is crucial for its application in covalent fragment screening. The reactivity of the benzyl bromide can be tuned by the electronic nature of the aromatic ring.
-
The Difluoro Substitution: The two fluorine atoms at positions 3 and 5 of the benzene ring play a multifaceted role. Fluorine is a bioisostere of hydrogen but possesses high electronegativity.[15][16] This substitution can:
-
Modulate Reactivity: The electron-withdrawing nature of fluorine can influence the reactivity of the benzyl bromide, potentially enhancing its susceptibility to nucleophilic attack.[17][18]
-
Enhance Binding Affinity: Fluorine can participate in favorable interactions with the protein target, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.[16][18]
-
Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block potential sites of metabolic degradation and improve the pharmacokinetic profile of derivative compounds.[15][16][19]
-
Increase Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance membrane permeability and cell penetration.[15][17]
-
-
The Ethoxy Group: The ethoxy group at the 4-position provides several strategic advantages:
-
Vector for Elaboration: This group serves as a key vector for synthetic elaboration. Once a covalent hit is identified, the ethoxy group can be readily modified to grow the fragment into a more potent lead compound.[20][21]
-
Improved Physicochemical Properties: The methoxy group, and by extension the ethoxy group, is a common feature in approved drugs and can favorably influence physicochemical properties and ADME parameters.[22][23] It can act as a hydrogen bond acceptor and contribute to desirable solubility and permeability profiles.
-
Application I: Covalent Fragment Screening
This compound is an ideal candidate for covalent fragment screening campaigns aimed at identifying proteins with reactive nucleophiles in or near binding pockets.
Workflow for Covalent Fragment Screening
Caption: Workflow for covalent fragment screening.
Detailed Protocol: Intact Protein Mass Spectrometry Screening
This protocol outlines a primary screen to identify covalent modification of a target protein by this compound.
Materials:
-
Target protein in a suitable buffer (e.g., HEPES, PBS), pH 7.4
-
This compound stock solution (100 mM in DMSO)
-
Quenching solution (e.g., 1 M dithiothreitol or glutathione)
-
LC-MS system capable of intact protein analysis
Procedure:
-
Protein Preparation: Prepare the target protein at a final concentration of 10 µM in the assay buffer.
-
Compound Incubation:
-
In a microcentrifuge tube, add the protein solution.
-
Add this compound to a final concentration of 100 µM (ensure the final DMSO concentration is ≤ 1%).
-
Include a DMSO-only control.
-
Incubate at room temperature for a defined period (e.g., 1, 4, or 24 hours) to monitor the reaction progress.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10 mM.
-
Sample Preparation for MS: Desalt the protein sample using a suitable method (e.g., C4 ZipTip) to remove excess reagents and buffer components.
-
Intact Protein MS Analysis:
-
Analyze the desalted protein by LC-MS.
-
Acquire the mass spectrum and deconvolute it to determine the protein's molecular weight.
-
-
Data Analysis:
-
Compare the mass of the protein incubated with the fragment to the DMSO control.
-
A mass increase corresponding to the molecular weight of the fragment minus HBr (170.08 Da) indicates a covalent modification.
-
Application II: Synthesis of Fragment Libraries
The benzyl bromide functionality of this compound makes it a versatile building block for the synthesis of diverse fragment libraries. By reacting it with various nucleophiles, a wide range of fragments with different physicochemical properties can be generated.
Workflow for Fragment Library Synthesis
Caption: Synthesis of a fragment library.
Exemplary Protocol: Synthesis of a Tertiary Amine Fragment
This protocol describes the synthesis of a representative fragment by reacting this compound with a secondary amine.
Materials:
-
This compound
-
A secondary amine (e.g., morpholine)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
A suitable solvent (e.g., acetonitrile, DMF)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the secondary amine (1.1 eq) and the non-nucleophilic base (1.5 eq).
-
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired fragment.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.
Conclusion
This compound is a purpose-built reagent for modern fragment-based drug discovery. Its unique combination of a reactive warhead, beneficial fluorine substitutions, and a handle for synthetic elaboration makes it a powerful tool for both covalent fragment screening and the construction of diverse fragment libraries. The protocols outlined in this guide provide a starting point for researchers to leverage the potential of this novel reagent in their drug discovery endeavors.
References
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.
-
Taylor & Francis. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]
-
Awoonor-Williams, E., Walsh, A. G., & Rowley, C. N. (2017). Modeling covalent-modifier drugs. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(9), 2303-2313. [Link]
-
ResearchGate. (2022). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]
-
LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
-
Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Retrieved from [Link]
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). Covalent Modifiers: An Orthogonal Approach to Drug Design. Journal of Medicinal Chemistry, 54(21), 7333-7350. [Link]
-
Frontiers. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry, 12, 1373389. [Link]
-
Ruprecht, B., et al. (2023). An electrophilic fragment screening for the development of small molecules targeting caspase-2. RSC Medicinal Chemistry, 14(7), 1279-1287. [Link]
-
American Chemical Society. (2025). Exploring Covalent Modulators in Drug Discovery and Chemical Biology. Journal of Medicinal Chemistry. [Link]
-
Carlson, H. A., et al. (2013). Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol. Journal of Chemical Information and Modeling, 53(3), 696-706. [Link]
-
National Center for Biotechnology Information. (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. Retrieved from [Link]
-
ResearchGate. (2017). Modeling covalent-modifier drugs. ResearchGate. [Link]
-
American Chemical Society. (n.d.). Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. The Journal of Physical Chemistry B. [Link]
-
MDPI. (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 27(15), 4945. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Intact-protein MS-based screening of mildly electrophilic fragments. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2018). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science, 10(8), 2264-2271. [Link]
-
Royal Society of Chemistry. (2021). Fragment-based drug discovery: opportunities for organic synthesis. RSC Medicinal Chemistry, 12(3), 358-372. [Link]
-
National Center for Biotechnology Information. (2020). Fragment-based drug discovery: opportunities for organic synthesis. RSC Medicinal Chemistry, 12(3), 358-372. [Link]
-
Hilaris Publisher. (n.d.). Fragment-Based Drug Discovery: Emerging Strategies and Applications. Journal of Drug Discovery and Development. [Link]
-
Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(5). [Link]
-
Frontiers. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry, 12. [Link]
-
Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from [Link]
-
DTU Research Database. (n.d.). Fragment-based drug discovery for RNA targets. Retrieved from [Link]
-
American Chemical Society. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Organic Letters, 23(24), 9474-9478. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluorobenzyl bromide. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Benzyl bromide synthesis method.
-
National Center for Biotechnology Information. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1668. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Difluorobenzyl bromide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs. ResearchGate. [Link]
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modeling covalent-modifier drugs [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]
- 11. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 14. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacyjournal.org [pharmacyjournal.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 19. inhancetechnologies.com [inhancetechnologies.com]
- 20. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Chemistry Applications of 4-Ethoxy-3,5-difluorobenzyl bromide
Introduction: The Potential of 4-Ethoxy-3,5-difluorobenzyl bromide in Continuous Flow Synthesis
This compound is a fluorinated aromatic building block with significant potential in the synthesis of novel organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the ethoxy group and the two fluorine atoms on the benzene ring can impart desirable properties such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity to the target molecules. The benzyl bromide moiety is a versatile functional group, readily undergoing nucleophilic substitution reactions to form carbon-carbon and carbon-heteroatom bonds.
However, reactions involving benzyl bromides in traditional batch processes can present challenges. These reactions are often exothermic, and the benzyl bromide starting material, as well as some intermediates, can be lachrymatory and hazardous.[1][2][3][4] Flow chemistry offers a compelling solution to these challenges by providing precise control over reaction parameters, enhancing safety, and enabling seamless scalability.[5][6][7] The small reactor volumes in continuous flow systems mitigate the risks associated with exothermic reactions and the handling of hazardous materials.[8] Furthermore, the rapid mixing and superior heat transfer in microreactors can lead to higher yields, improved selectivity, and shorter reaction times compared to batch synthesis.[8][9]
This document provides detailed application notes and a hypothetical protocol for the use of this compound in a continuous flow process. While specific literature on the flow chemistry of this exact molecule is not yet prevalent, the following protocols are based on established principles for reactions with similar benzyl bromides and are intended to serve as a robust starting point for researchers.[10][11]
Core Principles: Why Flow Chemistry for Benzyl Bromide Reactions?
The decision to employ a continuous flow setup for reactions with this compound is underpinned by several key advantages:
-
Enhanced Safety: By their nature, flow reactors contain only a small volume of the reaction mixture at any given time, significantly reducing the risk associated with potential thermal runaways or the handling of toxic and lachrymatory substances.[8]
-
Precise Temperature Control: The high surface-area-to-volume ratio of microreactors allows for highly efficient heat exchange, enabling precise control over the reaction temperature.[8][12] This is crucial for minimizing side reactions and decomposition of sensitive intermediates.
-
Improved Mixing and Mass Transfer: Micromixers in flow systems ensure rapid and homogeneous mixing of reactants, which can be critical for fast reactions and for improving reproducibility.[9]
-
Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by using multiple reactors in parallel ("scaling out"), which is often more straightforward and predictable than scaling up a batch reactor.[7]
-
Access to Unstable Intermediates: Flow chemistry allows for the generation and immediate use of unstable intermediates, as the reaction time can be precisely controlled in the order of seconds or even milliseconds.[9][13]
Hypothetical Application: Continuous Flow Synthesis of a Benzyl Ether Derivative
A common and highly useful transformation for benzyl bromides is their reaction with alcohols to form benzyl ethers. This section details a hypothetical protocol for the continuous flow synthesis of 4-ethoxy-3,5-difluoro-1-((prop-2-yn-1-yloxy)methyl)benzene from this compound and propargyl alcohol. This resulting molecule could be a valuable intermediate for further functionalization via "click" chemistry.
Reaction Scheme:
Experimental Workflow: Logical Diagram
Caption: Continuous flow setup for the synthesis of a benzyl ether derivative.
Detailed Protocol: Continuous Flow Williamson Ether Synthesis
This protocol describes the continuous synthesis of 4-ethoxy-3,5-difluoro-1-((prop-2-yn-1-yloxy)methyl)benzene.
Materials and Equipment:
| Reagents | Equipment |
| This compound | Two syringe pumps |
| Propargyl alcohol | T-mixer |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | PFA tubing reactor coil (e.g., 10 mL) |
| Acetonitrile (MeCN), anhydrous | Temperature-controlled oil bath or heating block |
| Saturated aqueous ammonium chloride (NH4Cl) | Back pressure regulator (BPR) |
| Ethyl acetate (EtOAc) | Collection vessel |
| Brine | Standard laboratory glassware for workup |
Step-by-Step Methodology:
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound in anhydrous acetonitrile.
-
Solution B: Prepare a solution of propargyl alcohol (0.24 M, 1.2 equivalents) and DBU (0.26 M, 1.3 equivalents) in anhydrous acetonitrile.
-
Quenching Solution: Prepare a saturated aqueous solution of ammonium chloride.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.
-
Place the PFA reactor coil into the heating bath and set the temperature to 60 °C.
-
Set the back pressure regulator to 5 bar to prevent solvent boiling and ensure smooth flow.
-
-
Reaction Execution:
-
Load Solution A and Solution B into separate syringes and place them on the syringe pumps.
-
Set the flow rates for both pumps to 0.5 mL/min. This will result in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the 10 mL reactor.
-
Start the pumps to introduce the reagents into the system. The two streams will converge at the T-mixer and then flow into the heated reactor coil.
-
After the reaction mixture exits the reactor, it is mixed with the quenching solution (optional, can be done during workup).
-
-
Product Collection and Workup:
-
Collect the output from the back pressure regulator in a flask.
-
Once the desired amount of product has been collected, stop the pumps.
-
Transfer the collected reaction mixture to a separatory funnel.
-
Add ethyl acetate and wash the organic layer with saturated aqueous ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Concentration (Bromide) | 0.2 M in MeCN |
| Concentration (Alcohol) | 0.24 M in MeCN |
| Concentration (Base) | 0.26 M in MeCN |
| Flow Rate (each pump) | 0.5 mL/min |
| Total Flow Rate | 1.0 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 10 min |
| Temperature | 60 °C |
| Pressure | 5 bar |
| Expected Yield | > 90% (based on similar flow reactions) |
| Productivity | ~3.0 g/hour |
Safety Considerations
Working with this compound and other benzyl bromides requires strict adherence to safety protocols.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[1][3] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[1][2][4]
-
Toxicity: Benzyl bromides are lachrymatory and can cause severe skin burns and eye damage.[2] Avoid inhalation of vapors and contact with skin and eyes.[4]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Conclusion
The application of flow chemistry to reactions involving this compound presents a significant opportunity to enhance safety, improve reaction efficiency, and facilitate scalable synthesis. The provided hypothetical protocol for a Williamson ether synthesis serves as a detailed starting point for researchers looking to leverage the advantages of continuous processing for this versatile building block. By adopting flow chemistry, scientists in drug development and other fields can more effectively and safely explore the synthetic potential of this compound.
References
- Flow Chemistry in Organic Synthesis 14. (n.d.). Thieme Chemistry.
-
Goti, A., & Pardal, A. (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs, 19(11), 609. MDPI AG. Retrieved from [Link]
- A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (n.d.). Quick Company.
-
FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. (2020). Neuroquantology, 18(8), 417-423. Retrieved from [Link]
-
Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes. (2022). The Journal of Organic Chemistry. Retrieved from [Link]
- Flow Chemistry in Organic Synthesis 7. (n.d.). Thieme Chemistry.
-
Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Flow chemistry and the synthesis of energetic materials. (n.d.). JRC Publications Repository. Retrieved January 19, 2026, from [Link]
- Radical Chemistry in Flow. (n.d.). Thieme Chemistry.
- Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid formation. (n.d.).
Sources
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neuroquantology.com [neuroquantology.com]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Ethoxy-3,5-difluorobenzyl bromide Reaction Byproduct Analysis
Introduction
The synthesis of 4-Ethoxy-3,5-difluorobenzyl bromide, a key intermediate in the development of various pharmaceutical and agrochemical compounds, is typically achieved through the radical bromination of 4-Ethoxy-3,5-difluorotoluene. The most common method employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator.[1][2][3] While seemingly straightforward, this reaction is often complicated by the formation of several byproducts that can impact yield, purity, and downstream processability. This guide provides a comprehensive analysis of potential byproducts, troubleshooting strategies, and analytical methodologies to ensure the synthesis of high-purity this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts in the synthesis of this compound?
The primary byproducts encountered during the radical bromination of 4-Ethoxy-3,5-difluorotoluene include:
-
Dibrominated Product (4-Ethoxy-3,5-difluorobenzal bromide): This is often the most significant byproduct, arising from the further reaction of the desired monobrominated product with the bromine radical.[4]
-
Unreacted Starting Material (4-Ethoxy-3,5-difluorotoluene): Incomplete conversion is a common issue that necessitates careful monitoring of reaction progress.
-
Benzaldehyde Derivative (4-Ethoxy-3,5-difluorobenzaldehyde): This can form through the hydrolysis of the benzyl bromide product if water is present in the reaction mixture.
-
Dimeric Ether: Formed by the reaction of the benzyl bromide product with any residual alcohol from the ethoxy group synthesis or hydrolysis of the product to the corresponding benzyl alcohol, which then reacts with another molecule of benzyl bromide.
-
Ring-Brominated Isomers: Although less common under radical conditions, electrophilic aromatic substitution can occur, leading to bromination on the benzene ring, especially if the reaction conditions are not strictly controlled.[5]
Q2: I am observing a significant amount of the dibrominated byproduct. How can I minimize its formation?
The formation of the dibrominated product is a common challenge in benzylic bromination reactions.[4] Here are several strategies to mitigate this issue:
-
Control Stoichiometry: Use a slight excess of the starting toluene derivative relative to NBS. A 1.1:1 to 1.2:1 ratio of toluene to NBS is a good starting point.
-
Slow Addition of NBS: Adding NBS portion-wise or as a solution over an extended period helps maintain a low concentration of the bromine radical, favoring monobromination.
-
Monitor the Reaction Closely: Utilize in-process controls (e.g., GC or HPLC) to monitor the consumption of the starting material and the formation of the desired product and byproducts. Stop the reaction once the optimal conversion to the monobrominated product is achieved.
-
Use of a Continuous Flow Reactor: Continuous flow systems can offer better control over reaction parameters such as stoichiometry and residence time, which can significantly reduce the formation of over-brominated products.[6]
Q3: My final product is contaminated with 4-Ethoxy-3,5-difluorobenzaldehyde. What is the cause and how can I prevent it?
The presence of the benzaldehyde derivative is a clear indication of hydrolysis of the benzyl bromide product.[7][8]
-
Cause: Benzyl bromides are susceptible to hydrolysis, which is accelerated by the presence of water. This can be introduced through wet solvents, reagents, or exposure to atmospheric moisture.
-
Prevention:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Aprotic Solvents: Use non-polar, aprotic solvents such as carbon tetrachloride (with appropriate safety precautions), cyclohexane, or acetonitrile.
-
Careful Work-up: During the work-up, minimize contact time with aqueous phases and use cold water to wash the organic layer.
-
Q4: I am seeing an unknown impurity with a high molecular weight. Could it be a dimeric species?
Yes, a high molecular weight impurity is often a dimeric species, such as a dibenzyl ether or 1,2-diphenylethane derivative.[9]
-
Dibenzyl Ether Formation: This occurs if the benzyl bromide product reacts with the corresponding benzyl alcohol. The alcohol can be formed from hydrolysis of the product. To prevent this, strictly anhydrous conditions are necessary.
-
1,2-Diphenylethane Formation: This can arise from the coupling of two benzyl radicals, which is a termination step in the radical chain reaction. While typically a minor byproduct, its formation can be more significant at higher radical concentrations. Slower initiation and maintaining a low reaction temperature can help minimize this.
Reaction Mechanism and Byproduct Formation Pathways
The synthesis of this compound proceeds via a radical chain mechanism.[10] Understanding this mechanism is crucial for troubleshooting byproduct formation.
Caption: Reaction mechanism for benzylic bromination and key byproduct pathways.
Analytical Protocols
Accurate analysis of the reaction mixture and final product is essential for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust method for quantifying the starting material, product, and non-volatile byproducts.[11][12][13][14][15]
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
Sample Preparation:
-
Accurately weigh ~10 mg of the crude reaction mixture or final product into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is an excellent tool for identifying and quantifying volatile byproducts and confirming the structure of the main components.
Table 2: GC-MS Method Parameters
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temp. | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40-450 amu |
Sample Preparation:
-
Dilute the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Inject 1 µL into the GC-MS.
Experimental Workflow for Byproduct Analysis
Caption: Analytical workflow for byproduct analysis of this compound synthesis.
References
-
N-Bromosuccinimide (NBS) for Radical Bromination: A Guide for Chemists. Quantum Pioneer. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Radical Allylic Bromination Enabled by N-Bromosuccinimide. SURU Chemical. [Link]
-
Reactions at the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]
-
Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. ResearchGate. [Link]
-
Benzylic Bromination. Chemistry Steps. [Link]
-
When toluene is used in free radical bromination, a very small amount of product is formed that... Homework.Study.com. [Link]
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. [Link]
-
Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. HPLC, Chromatography, HPLC Method, Entecavir. [Link]
-
(PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. [Link]
-
Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),... ResearchGate. [Link]
-
Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. ResearchGate. [Link]
-
Isotope experiment of benzyl bromide with water‐¹⁸O. ResearchGate. [Link]
-
Ch 11 : Halogenation of alkyl benzenes. University of Calgary. [Link]
-
Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p-methoxybenzyl protection. RSC Publishing. [Link]
-
Conditions for free radical bromination using NBS and peroxides? Chemistry Stack Exchange. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep®. [Link]
-
Kinetics and Mechanism of the Radical Chain Photobromination of Toluene. Industrial & Engineering Chemistry Product Research and Development - ACS Publications. [Link]
-
Chapter 3 Worked Problem 1. Oregon State University. [Link]
-
In the second propagation step in the bromination of toluene, Br2... Study Prep in Pearson+. [Link]
-
2.9: Reactions at the Benzylic Position. Chemistry LibreTexts. [Link]
-
Reactions at the benzylic position (video). Khan Academy. [Link]
-
Alkylbenzenes such as toluene (methylbenzene) react with NBS to give products in which bromine... Homework.Study.com. [Link]
-
Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE. Vedantu. [Link]
-
11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
(PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. [Link]
-
Effect of Substituent, Aggregate State, and Reaction Conditions on Photoinduced Benzylic Bromination of Toluenes with NBS under SFRC. ResearchGate. [Link]
- EP1057801A2 - Process for benzylic bromination.
Sources
- 1. nbinno.com [nbinno.com]
- 2. suru-chem.com [suru-chem.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. homework.study.com [homework.study.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 13. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Yield with "4-Ethoxy-3,5-difluorobenzyl bromide"
Introduction: This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical assistance for optimizing reactions involving 4-Ethoxy-3,5-difluorobenzyl bromide. The unique electronic characteristics of this compound make it a valuable reagent, but its reactivity also presents challenges that this guide aims to address.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
This compound is a specialized organic compound primarily used as a building block in the synthesis of complex molecules. Its main applications are in the fields of medicinal chemistry and materials science. The presence of the difluoro and ethoxy groups on the benzyl ring allows for the fine-tuning of properties such as lipophilicity, metabolic stability, and receptor binding affinity in drug candidates. It is often employed in the synthesis of novel kinase inhibitors and other targeted therapeutics.
Q2: What are the recommended storage and handling procedures for this compound?
Proper storage and handling are crucial for maintaining the integrity of this reagent.
-
Storage: It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1] The container should be kept tightly closed. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures is recommended.
-
Handling: this compound is a lachrymator, meaning it can cause tearing.[2] It is also corrosive.[2] Therefore, it must be handled in a chemical fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1]
Troubleshooting Guides for Reaction Optimization
This section provides solutions to common issues encountered during alkylation reactions with this compound.
Scenario 1: Low Yield in O-Alkylation or N-Alkylation Reactions
Problem: You are observing low conversion of your starting material (e.g., a phenol or an amine) to the desired ether or alkylated amine.
Potential Causes and Solutions:
-
Insufficiently Strong Base: The choice of base is critical for the deprotonation of the nucleophile. A base that is too weak will result in a low concentration of the active nucleophile, leading to a slow or incomplete reaction.
-
Troubleshooting Steps:
-
Evaluate the pKa of your nucleophile. For phenols, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often necessary. For less acidic alcohols, even stronger bases may be required.
-
For N-alkylation, a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is a common choice to avoid side reactions.
-
Consider using a stronger base or increasing the amount of base used. However, be cautious as excess strong base can lead to side reactions.[3]
-
-
-
Inappropriate Solvent: The solvent plays a key role in the reaction by solvating the reactants and influencing the reaction rate.
-
Troubleshooting Steps:
-
Use a polar aprotic solvent. Solvents like dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity.[4]
-
Ensure the solvent is anhydrous. Water can react with the benzyl bromide to form the corresponding alcohol, reducing the yield of the desired product.[3][5]
-
-
-
Low Reaction Temperature: The reaction may be too slow at room temperature.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS is crucial to find the optimal temperature that increases the reaction rate without causing decomposition.[5]
-
-
Scenario 2: Formation of Side Products
Problem: You are observing the formation of significant impurities, such as the corresponding benzyl alcohol or C-alkylated products in the case of phenols.
Potential Causes and Solutions:
-
Hydrolysis of Benzyl Bromide: The presence of moisture can lead to the formation of 4-ethoxy-3,5-difluorobenzyl alcohol.
-
Troubleshooting Steps:
-
Use anhydrous reagents and solvents. Ensure all materials are thoroughly dried before use.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
-
-
-
C-Alkylation of Phenols: Phenoxide ions are ambident nucleophiles and can react at either the oxygen or the carbon atoms of the aromatic ring.[4]
-
Troubleshooting Steps:
-
Solvent choice is critical. Polar aprotic solvents generally favor O-alkylation, while polar protic solvents can favor C-alkylation by solvating the oxygen of the phenoxide.[4]
-
The counter-ion of the base can also influence the selectivity. Larger, softer cations like cesium can favor O-alkylation.
-
-
Experimental Protocols
General Protocol for O-Alkylation of a Phenol
-
Under an inert atmosphere, dissolve the phenol (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (1.1 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction back to 0 °C and add a solution of this compound (1.05 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
| Parameter | Condition A (Low Yield) | Condition B (Optimized) |
| Base | K₂CO₃ | NaH |
| Solvent | Acetone | Anhydrous DMF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Yield | <40% | >85% |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart to diagnose and resolve low reaction yields.
Reaction Pathway: O- vs. C-Alkylation of Phenols
Caption: Competing pathways in the alkylation of phenols.
References
- Benchchem Technical Support Center. (n.d.). Optimization of Reaction Conditions for Phenol Alkylation.
- PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.
- Benchchem Technical Support Center. (n.d.). Alkylation Reactions with 2-(bromomethyl)-1-fluoro-4-methoxybenzene.
- Fisher Scientific. (2009, September 26). Safety Data Sheet: 3,5-Difluorobenzyl bromide.
- ChemWhat. (n.d.). 3,5-Difluorobenzyl bromide CAS#: 141776-91-2.
Sources
"4-Ethoxy-3,5-difluorobenzyl bromide" stability issues and degradation products
Welcome to the technical support center for 4-Ethoxy-3,5-difluorobenzyl bromide. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability and handling of this reagent. As a substituted benzyl bromide, its reactivity is influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine atoms on the aromatic ring. This guide synthesizes established knowledge of benzyl bromide chemistry with specific considerations for this unique substitution pattern.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the use and storage of this compound, providing potential causes and actionable solutions.
Issue 1: Decreased Purity or Presence of Unexpected Impurities in a Freshly Opened Bottle
-
Potential Cause 1: Improper Storage. Benzyl bromides are notoriously sensitive to environmental conditions.[1][2][3] Exposure to moisture, light, and elevated temperatures can lead to degradation.
-
Solution:
-
Always store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Keep the container in a cool, dark, and dry place.[1][2] A refrigerator (2-8°C) is recommended for long-term storage.
-
Avoid storing in metal containers, as metals can catalyze decomposition.[1][4]
-
-
Potential Cause 2: Inherent Instability. Benzyl bromides are reactive compounds and can undergo slow decomposition even under ideal storage conditions, although this is less common for high-purity material.
-
Solution:
-
It is best practice to perform a quality control check (e.g., by HPLC or GC-MS) upon receiving a new batch and before critical experiments.
-
If minor impurities are detected, purification by column chromatography over silica gel or basic alumina may be possible.[5]
-
Issue 2: Reaction Failure or Low Yield
-
Potential Cause 1: Degradation of the Reagent. If the starting material has degraded, the concentration of the active benzyl bromide is lower than expected, leading to incomplete conversion or the formation of byproducts. The primary degradation pathway is hydrolysis to 4-ethoxy-3,5-difluorobenzyl alcohol.[6][7][8]
-
Solution:
-
Confirm the purity of the this compound before use, especially if the container has been opened multiple times.
-
If degradation is suspected, consider purifying the reagent or using a fresh, unopened bottle.
-
-
Potential Cause 2: Incompatible Reaction Conditions. The presence of water or other nucleophiles in the reaction mixture can consume the benzyl bromide through side reactions.
-
Solution:
-
Ensure all solvents and reagents are anhydrous.
-
Run reactions under an inert atmosphere to prevent the ingress of atmospheric moisture.
-
Issue 3: Appearance of New Peaks in Analytical Chromatogram During Reaction Monitoring
-
Potential Cause: Formation of Degradation Products. Aside from the desired product, you may be observing the formation of degradation products of this compound.
-
Solution:
-
Characterize the unexpected peaks. Common degradation products to expect include:
-
Use an analytical technique like GC-MS or LC-MS to identify the molecular weights of the impurities and compare them to the expected degradation products.[13]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, store the compound under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes decomposition rates. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen.[2] |
| Light | Amber or opaque container | Protects from light-induced degradation.[1][4] |
| Container | Tightly sealed glass container | Prevents moisture ingress and avoids catalysis by metals.[1][3] |
Q2: What are the primary degradation products of this compound?
A2: The main degradation pathways are hydrolysis and oxidation. The expected products are:
-
Hydrolysis Product: 4-Ethoxy-3,5-difluorobenzyl alcohol
-
Oxidation Products: 4-Ethoxy-3,5-difluorobenzaldehyde and 4-Ethoxy-3,5-difluorobenzoic acid.[9][10][11][12]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. westliberty.edu [westliberty.edu]
- 4. nj.gov [nj.gov]
- 5. reddit.com [reddit.com]
- 6. Solved By what mechanism does the hydrolysis of benzyl | Chegg.com [chegg.com]
- 7. (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism [infinitylearn.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting failed reactions with "4-Ethoxy-3,5-difluorobenzyl bromide"
Welcome to the technical support center for 4-Ethoxy-3,5-difluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this reagent in organic synthesis. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of your reactions and achieve optimal outcomes.
Troubleshooting Failed Reactions
Reactions involving substituted benzyl bromides can be sensitive to a variety of factors. Below are common issues encountered when using this compound, along with potential causes and corrective actions.
Problem 1: Low or No Product Yield
You've run your reaction, but analysis (TLC, LC-MS, NMR) shows a low yield of the desired product or only unreacted starting materials.
Potential Cause A: Incomplete Deprotonation of the Nucleophile
For nucleophiles such as alcohols or phenols, incomplete deprotonation is a frequent cause of reaction failure. The Williamson ether synthesis, a common application for this reagent, requires the quantitative formation of a potent alkoxide or phenoxide nucleophile.
-
Expert Insight: The pKa of the conjugate acid of your base must be significantly higher than the pKa of your nucleophile (alcohol or phenol) to drive the deprotonation to completion. A difference of at least 3-4 pKa units is recommended.[1]
Troubleshooting Steps:
-
Verify Base Strength: Ensure the base is strong enough to fully deprotonate your nucleophile. For simple alcohols, strong bases like sodium hydride (NaH) are often necessary.
-
Anhydrous Conditions: Water can quench the base and the formed nucleophile. Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents.
-
Monitor Deprotonation: Before adding this compound, you can sometimes visually confirm deprotonation (e.g., cessation of hydrogen gas evolution with NaH) or take a small aliquot for analysis if feasible.
Potential Cause B: Steric Hindrance
The ethoxy group and two fluorine atoms on the aromatic ring of this compound, as well as bulky groups on the nucleophile, can sterically hinder the Sₙ2 reaction pathway.[2][3][4]
-
Expert Insight: Sₙ2 reactions are highly sensitive to steric bulk at the electrophilic carbon and the nucleophile. Increased substitution slows down the reaction rate significantly.[3][4]
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome steric barriers. Monitor for potential side reactions.
-
Prolong Reaction Time: Sterically hindered reactions often require longer reaction times to proceed to completion.
-
Consider a Different Synthetic Route: If steric hindrance is severe, an alternative synthetic strategy might be necessary.
Potential Cause C: Poor Solvent Choice
The choice of solvent is critical for Sₙ2 reactions. Polar aprotic solvents are generally preferred as they solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Expert Insight: Polar protic solvents (e.g., ethanol, water) can form a solvent shell around the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[3]
| Solvent Type | Examples | Effect on Sₙ2 Reaction Rate |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Increases Rate |
| Polar Protic | Water, Ethanol, Methanol | Decreases Rate |
| Nonpolar Aprotic | Toluene, Hexane | Variable, often slow |
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a polar protic or nonpolar solvent, consider switching to DMF, DMSO, or acetonitrile.
-
Ensure Solubility: Verify that all reactants are soluble in the chosen solvent at the reaction temperature.
Problem 2: Formation of Multiple Products/Impurities
Your reaction mixture shows the presence of significant byproducts in addition to, or instead of, the desired product.
Potential Cause A: Elimination (E2) Side Reaction
If your nucleophile is also a strong base, it can promote the E2 elimination pathway, especially with secondary or tertiary alkyl halides. While this compound is a primary benzylic halide and less prone to elimination, a very strong, sterically hindered base could still favor this pathway.[5][6]
-
Expert Insight: The competition between Sₙ2 and E2 is influenced by the nature of the alkyl halide, the strength and steric bulk of the base/nucleophile, and the reaction temperature.[7]
Troubleshooting Steps:
-
Use a Less Hindered Base/Nucleophile: If possible, choose a smaller, less sterically demanding nucleophile.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can favor the Sₙ2 pathway.
Potential Cause B: C-Alkylation vs. O-Alkylation
For ambident nucleophiles like phenoxides, alkylation can occur at either the oxygen (O-alkylation, desired) or a carbon atom of the aromatic ring (C-alkylation, byproduct).
-
Expert Insight: The solvent can significantly influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation.[7]
Troubleshooting Workflow for Low Yield/Impurity Formation
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Problem 3: Reaction Stalls or is Sluggish
The reaction starts but does not proceed to completion, even after an extended period.
Potential Cause: Deactivation by Fluorine Substituents
While benzylic bromides are generally reactive, the two electron-withdrawing fluorine atoms can influence the reactivity of the benzylic carbon.
-
Expert Insight: Fluorine substituents have a strong electron-withdrawing inductive effect. While this can stabilize the transition state in some nucleophilic aromatic substitutions, in Sₙ2 reactions at a benzylic carbon, it can slightly decrease the electrophilicity of the carbon, potentially slowing the reaction compared to non-fluorinated analogues.[8][9]
Troubleshooting Steps:
-
Add a Catalyst: In some cases, a catalytic amount of sodium or potassium iodide can be beneficial. The iodide is a better nucleophile and a better leaving group. It can displace the bromide in situ to form the more reactive benzylic iodide.
-
Increase Reactant Concentration: Increasing the concentration of the nucleophile can help to drive the reaction forward according to Le Chatelier's principle.
-
Re-evaluate Temperature: A modest increase in temperature may be required to overcome the activation energy barrier.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A: this compound is a lachrymator and should be handled with care in a well-ventilated fume hood.[10][11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated to minimize decomposition.[10] It is also sensitive to moisture and light.[14][15]
Q2: What is the primary mechanism of reaction for this compound?
A: As a primary benzylic halide, this compound primarily reacts via the Sₙ2 (bimolecular nucleophilic substitution) mechanism.[5][6] This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs. Benzylic halides are particularly well-suited for Sₙ2 reactions due to the ability of the benzene ring to stabilize the transition state.[16][17]
Q3: Can this reagent undergo Sₙ1 reactions?
A: While Sₙ2 is the dominant pathway, Sₙ1 reactions can occur under certain conditions, such as in the presence of a polar protic solvent and a weak nucleophile. The benzylic carbocation that would be formed in an Sₙ1 reaction is resonance-stabilized, making this pathway possible. However, for most synthetic applications with strong nucleophiles, the Sₙ2 pathway is expected.[5][6]
Sₙ1 vs. Sₙ2 Pathway Decision Matrix
Caption: Factors influencing the reaction pathway.
Q4: Are there any known incompatibilities for this reagent?
A: Yes, this compound is incompatible with strong oxidizing agents and strong bases.[10] Exposure to moisture can lead to hydrolysis, forming the corresponding benzyl alcohol and hydrobromic acid.[12][15]
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol provides a general guideline for the synthesis of an ether using this compound and an alcohol nucleophile.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) to a flask containing anhydrous solvent (e.g., THF or DMF).
-
Deprotonation: Cool the solution to 0 °C and add the base (e.g., NaH, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add a solution of this compound (1.0-1.2 eq.) in the anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated if necessary.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate. Available at: [Link]
-
BENZYL BROMIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at: [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]
-
Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Chemistry LibreTexts. Available at: [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]
-
Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]
-
Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Royal Society of Chemistry. Available at: [Link]
-
Problem in Ether Synthesis? ResearchGate. Available at: [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing. Available at: [Link]
-
Substitution of benzylic and allylic halides. Chemistry LibreTexts. Available at: [Link]
-
Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. Available at: [Link]
-
Reactions at the benzylic position. Khan Academy. Available at: [Link]
-
3,5-Difluorobenzyl bromide. ChemWhat. Available at: [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. fishersci.com [fishersci.com]
- 11. chemwhat.com [chemwhat.com]
- 12. westliberty.edu [westliberty.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
- 17. Khan Academy [khanacademy.org]
Technical Support Center: Purification of Products Derived from 4-Ethoxy-3,5-difluorobenzyl Bromide
Welcome to the technical support center for the purification of compounds derived from 4-ethoxy-3,5-difluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Given its reactivity as a benzylic halide, it is commonly used in alkylation reactions with a variety of nucleophiles, leading to a diverse range of products.
The unique physicochemical properties imparted by the difluoro and ethoxy moieties—such as altered lipophilicity, metabolic stability, and binding interactions—make these derivatives highly valuable.[1] However, these same properties can introduce specific challenges in purification. This guide provides a structured, question-and-answer approach to troubleshoot common issues and streamline your purification processes.
Section 1: General Purification Strategy Workflow
The first step in any purification is to develop a logical strategy based on the physical properties of your crude product and the nature of the impurities. The following workflow provides a decision-making framework to guide you from a crude reaction mixture to a pure, isolated compound.
Caption: General purification decision workflow.
Section 2: Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is the workhorse for purifying derivatives of this compound, especially for reaction products that are oils or non-crystalline solids.[2]
Q1: My product is streaking badly on the column and giving broad, flat peaks. What's happening?
A1: This is a classic sign of a strong, non-ideal interaction between your compound and the stationary phase (silica gel).[3]
-
Causality: Silica gel is weakly acidic. If your derivative contains a basic functional group (e.g., from alkylating an amine or N-heterocycle), it can protonate and bind irreversibly or elute very slowly, causing significant tailing.[3] The fluorinated benzyl core itself can also engage in specific dipole-dipole interactions with the silica surface.
-
Solutions:
-
Mobile Phase Modification (for basic compounds): Add a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (TEA) in your hexane/ethyl acetate or DCM/methanol solvent system. The TEA will compete for the acidic sites on the silica, allowing your compound to elute more symmetrically.[4]
-
Mobile Phase Modification (for acidic compounds): If your product is acidic (e.g., contains a carboxylic acid or phenol), add 0.5-1% acetic acid or formic acid to the eluent. This keeps the compound in its neutral, protonated state, minimizing tailing.[3]
-
Change Stationary Phase: If modifiers don't work, consider switching to a less acidic stationary phase like neutral alumina.[5]
-
Check for Overloading: You may be loading too much material onto the column. As a rule of thumb, use a silica-to-crude-material mass ratio of at least 50:1 for moderately difficult separations.
-
Q2: I can't get good separation between my product and the unreacted this compound. They have very similar Rf values on TLC.
A2: This is common when the introduced nucleophile is small or non-polar, leading to a minimal change in polarity.
-
Causality: The polarity of the starting benzyl bromide is dominated by the difluorobenzyl core. If the change in the molecule is subtle, the overall polarity might not shift enough for easy separation in standard solvent systems.
-
Solutions:
-
Optimize the Solvent System: Standard hexane/ethyl acetate systems may not provide sufficient selectivity. Try a different solvent system that offers alternative interactions. A toluene/ethyl acetate or DCM/acetone system can sometimes resolve spots that are inseparable in hexanes/EtOAc.
-
Run a Shallow Gradient: Instead of a steep gradient or isocratic elution, use a very shallow gradient (e.g., increasing the polar solvent by 0.5-1% per column volume) around the elution point of your compounds. This maximizes the residence time on the column and improves resolution.[4]
-
Consider Reverse-Phase Flash: If your compounds are moderately polar, reverse-phase (C18) flash chromatography can provide an orthogonal separation mechanism based more on hydrophobicity than polarity, often resolving compounds that are difficult to separate on normal-phase silica.[5]
-
Q3: My compound doesn't move off the baseline, even in 100% ethyl acetate. How do I purify it?
A3: This indicates your product is highly polar, which is common if you've introduced a very polar functional group (e.g., an amino acid, a diol).
-
Causality: The strong hydrogen bonding and/or ionic character of your product makes it interact very strongly with the polar silica gel.
-
Solutions:
-
Use a More Polar Mobile Phase: A gradient of dichloromethane (DCM) to methanol is a standard choice for highly polar compounds.[2] Start with 100% DCM and gradually increase the methanol concentration (e.g., 0-20% MeOH).
-
Use Additives: As mentioned in Q1, if the compound is a salt or a strong base/acid, adding TEA or acetic acid is crucial. For very polar amines, a stock solution of 10% ammonium hydroxide in methanol, used as the polar component in a DCM gradient (e.g., 1-10% of the stock solution), can be very effective.[5]
-
Dry Loading: If your compound is poorly soluble in the initial, non-polar phase of your gradient, it will broaden at the origin. Use dry loading: dissolve your crude material in a volatile solvent (like DCM or MeOH), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of your column.[2]
-
| Parameter | Hexane/Ethyl Acetate | DCM/Methanol | Toluene/Ethyl Acetate |
| Primary Use Case | Non-polar to moderately polar compounds. | Polar to very polar compounds. | Aromatic compounds, offers different selectivity. |
| Strengths | Good resolution for many compounds, low viscosity. | Strong elution power for polar functional groups. | Can resolve compounds inseparable in hexane systems. |
| Considerations | May not elute highly polar products. | Methanol can dissolve some silica; higher viscosity. | Toluene has higher UV cutoff than hexane. |
| Table 1: Comparison of Common Flash Chromatography Solvent Systems. |
Section 3: Troubleshooting Guide: Recrystallization
For products that are solids at room temperature, recrystallization is an excellent and scalable purification technique that can yield material of very high purity.[6][7]
Q1: My product "oils out" of the solution upon cooling instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution above its melting point, often due to the solution being too concentrated, cooling too quickly, or the presence of impurities that depress the melting point.[8]
-
Causality: The high concentration of solute and rapid cooling cause the solution to become supersaturated at a temperature where the product is still a liquid. The fluorinated nature of the compounds can sometimes lead to unusual crystal packing behavior, making them prone to this issue.[1]
-
Solutions:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Slow Down Cooling: Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated with a towel if necessary. Once it reaches room temperature, then transfer to an ice bath.[8]
-
Use a Different Solvent or a Two-Solvent System: The boiling point of your solvent might be higher than the melting point of your compound. Choose a solvent with a lower boiling point.[8] Alternatively, use a two-solvent system. Dissolve the compound in a minimum of a "good" hot solvent, then add a "poor" solvent (in which the compound is insoluble) dropwise at the boiling point until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[7]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[9]
-
Q2: No crystals form even after the solution has cooled completely and been placed in an ice bath.
A2: This usually means the solution is not saturated, or crystallization requires initiation.[10]
-
Causality: Either too much solvent was added initially, or the compound is stubbornly staying in a supersaturated state.
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Cool again and observe. Repeat until saturation is achieved.
-
Seed the Solution: If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" provides a template for further crystal growth.
-
Store in the Cold: Sometimes crystallization is simply a slow process. Loosely cap the flask and store it in a refrigerator or freezer for an extended period (overnight to several days).
-
Q3: The recovered crystals are still colored, but the pure compound should be white.
A3: This indicates the presence of highly colored, polar impurities that co-crystallized with your product.
-
Causality: Some byproducts, especially from decomposition or polymerization, can be intensely colored and may get trapped in the crystal lattice.
-
Solutions:
-
Use Activated Charcoal: After dissolving your crude product in the hot solvent, add a very small amount (a spatula tip) of activated charcoal to the solution. The charcoal will adsorb the colored impurities.[6]
-
Perform a Hot Filtration: To remove the charcoal and any other insoluble impurities, you must filter the solution while it is still hot. Use a pre-heated funnel and flask to prevent premature crystallization during this step.[7][9] After filtration, allow the clear, hot filtrate to cool as usual.
-
Section 4: FAQs and Advanced Purification (Preparative HPLC)
Q1: When should I consider using preparative HPLC instead of flash chromatography?
A1: Preparative HPLC is a high-resolution technique ideal for specific, challenging situations.[11] You should consider it when:
-
Challenging Separations: You need to separate compounds with very similar structures and polarities, such as regioisomers or diastereomers, that co-elute in flash chromatography.[12]
-
High Purity Required: Your application requires exceptionally high purity (>99.5%), which can be difficult to achieve consistently with a single flash column run.[13]
-
Small Scale: For final purification of small quantities of material (mg to low grams), preparative HPLC is often more efficient and provides better recovery than running multiple small flash columns.[14]
Q2: My product appears to decompose on silica gel. What are my purification options?
A2: Acid-sensitive compounds can degrade on standard silica gel.[5]
-
Deactivate the Silica: Before running the column, flush the packed silica gel with your eluent containing 1-3% triethylamine. This will neutralize the acidic sites.[4]
-
Use an Alternative Stationary Phase: Florisil or neutral alumina are good alternatives for purifying compounds that are unstable on silica.[5]
-
Avoid Chromatography: If possible, rely on non-chromatographic methods. A carefully optimized recrystallization or a distillation (if the compound is a liquid) can often provide pure material without the risk of decomposition.
Q3: How do I remove residual palladium catalyst from a cross-coupling reaction?
A3: Palladium residues are a common issue in reactions like Suzuki or Buchwald-Hartwig couplings.
-
Adsorbent Scavengers: After the initial workup, stir the organic solution of your crude product with an adsorbent like activated carbon or a specialized silica-based palladium scavenger for a few hours, then filter.[15]
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution containing a sulfur-based ligand (e.g., sodium N,N-diethyldithiocarbamate) can help extract the palladium into the aqueous phase.[15]
-
Filtration through Celite®: Passing the crude product solution through a short plug of Celite® can sometimes remove finely dispersed palladium black.
Caption: Troubleshooting logic for common purification issues.
Appendix: Standard Operating Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a good separation and gives your desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your system (e.g., hexane). Pour the slurry into the column and use pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent, preferably the mobile phase or a less polar solvent like DCM.[16] For poorly soluble compounds, perform dry loading as described in Section 2, Q3.
-
Elution: Begin eluting with the determined solvent system. If running a gradient, start with a less polar mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions based on volume (e.g., 20 mL per tube for a medium-sized column).[16] Monitor the fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Find a suitable solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6] Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[10]
-
Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Agilent. Retrieved from [Link]
-
Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). The Power of Preparative HPLC Systems. Teledyne Labs. Retrieved from [Link]
-
Shimadzu. (n.d.). Preparative HPLC Systems. Shimadzu Scientific Instruments. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit. (2022). troubleshooring flash chromatography purification. r/Chempros. Retrieved from [Link]
-
McMaster University, Department of Chemistry. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Running a flash column. Retrieved from [Link]
- Kumar, A., et al. (2012).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sorbtech.com [sorbtech.com]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Recrystallization [sites.pitt.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 14. agilent.com [agilent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Side Reactions in 4-Ethoxy-3,5-difluorobenzyl Bromide Alkylations
Welcome to the technical support center for "4-Ethoxy-3,5-difluorobenzyl bromide" alkylations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common side reactions encountered during the use of this reagent. As Senior Application Scientists, we have compiled this information based on established mechanistic principles and practical laboratory experience to ensure your syntheses are as efficient and clean as possible.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound for alkylation?
A1: The primary application of this compound is in SN2 reactions to introduce the 4-ethoxy-3,5-difluorobenzyl moiety. However, several competing side reactions can occur, leading to reduced yield of the desired product and complex purification challenges. The most prevalent side reactions include:
-
Elimination (E2 Reaction): Formation of a stilbene-like byproduct through the elimination of HBr. This is more likely with strong, sterically hindered bases.[1][2]
-
C-Alkylation: In the case of phenoxide nucleophiles, alkylation can occur on the aromatic ring instead of the desired O-alkylation.[3]
-
Hydrolysis: Reaction with residual water in the solvent or on glassware to form 4-ethoxy-3,5-difluorobenzyl alcohol.
-
Over-alkylation: In cases where the nucleophile has multiple reactive sites, or the product of the initial alkylation is still nucleophilic, multiple additions of the benzyl bromide can occur.
Troubleshooting Guides
Issue 1: Low yield of the desired O-alkylated product with a phenol, and observation of a significant amount of a C-alkylated byproduct.
Root Cause Analysis:
The competition between O- and C-alkylation of phenols is a well-documented challenge in synthetic chemistry.[3][4] The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (at the ortho and para positions). The solvent plays a crucial role in dictating the site of alkylation.[3][5]
-
Protic Solvents (e.g., ethanol, water): These solvents can form strong hydrogen bonds with the oxygen of the phenoxide, effectively "shielding" it and making it less available for nucleophilic attack. This solvation effect can lead to an increased proportion of C-alkylation.[3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents do not hydrogen bond as strongly with the oxygen atom, leaving it more exposed and available for the desired O-alkylation.[6]
Troubleshooting Protocol:
-
Solvent Selection: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. This is the most critical parameter to adjust.
-
Base Selection: Use a moderately strong, non-bulky base to generate the phenoxide. Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often excellent choices.[7] Avoid excessively strong or bulky bases like potassium tert-butoxide if C-alkylation is a persistent issue.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product. Start at room temperature and gently heat if necessary, monitoring by TLC or LC-MS.
-
Counter-ion Effect: The choice of the counter-ion for the phenoxide can also have an effect. Larger, softer cations like cesium can sometimes promote O-alkylation.
Experimental Protocol for Optimizing O-Alkylation:
-
To a stirred solution of the phenol (1.0 eq.) in anhydrous DMF (5-10 mL per mmol of phenol) under an inert atmosphere (N2 or Ar), add Cs2CO3 (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of this compound (1.1 eq.) in a small amount of anhydrous DMF dropwise over 10-15 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
}
O- vs. C-Alkylation Pathways.
Issue 2: A significant amount of an elimination byproduct is observed, and the reaction mixture is complex.
Root Cause Analysis:
This compound is a primary benzylic halide. While primary halides strongly favor SN2 reactions, competing E2 elimination can occur, especially under certain conditions.[1][2] The E2 mechanism is favored by strong, sterically hindered bases and higher reaction temperatures.[8] The benzylic protons are acidic enough to be abstracted by a strong base, leading to the formation of a double bond.
Troubleshooting Protocol:
-
Base Selection: This is the most critical factor. Avoid strong, bulky bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA).[1] Opt for weaker inorganic bases such as K2CO3, Cs2CO3, or even organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), depending on the nucleophile's pKa.
-
Temperature Control: E2 reactions often have a higher activation energy than SN2 reactions. Therefore, running the reaction at a lower temperature will favor the SN2 pathway. If the reaction is sluggish at room temperature, consider cooling it to 0 °C before the addition of the benzyl bromide.
-
Nucleophile Concentration: Ensure a sufficient concentration of the desired nucleophile is present to compete effectively with any basic impurities or the base itself acting as a proton abstractor.
Comparative Table of Reaction Conditions:
| Parameter | Condition Favoring SN2 (Desired) | Condition Favoring E2 (Side Reaction) | Rationale |
| Base | Weaker, non-bulky (e.g., K2CO3, NaH) | Strong, bulky (e.g., KOtBu, LDA) | Bulky bases sterically disfavor nucleophilic attack at carbon and preferentially abstract a proton.[1][2] |
| Temperature | Lower (0 °C to RT) | Higher | Elimination is often favored entropically and becomes more competitive at elevated temperatures. |
| Solvent | Polar Aprotic (e.g., DMF, Acetone) | Less critical than base, but some polar protic solvents can promote E2. | The primary driver is the base strength and steric hindrance. |
}
Competition between SN2 and E2 Pathways.
Issue 3: The formation of 4-ethoxy-3,5-difluorobenzyl alcohol is a major byproduct.
Root Cause Analysis:
The formation of the corresponding benzyl alcohol is a classic example of hydrolysis. Benzyl bromides are susceptible to nucleophilic attack by water. This issue is exacerbated by:
-
Wet Solvents or Reagents: Using solvents that have not been properly dried or reagents that are hydrated.
-
Atmospheric Moisture: Running the reaction open to the air, especially on a humid day.
-
Aqueous Workup: Prolonged exposure to water during the reaction workup before the starting material has been fully consumed.
Preventative Measures:
-
Anhydrous Conditions: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Use freshly opened bottles of anhydrous solvents when possible.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Dry Glassware: Oven-dry or flame-dry all glassware before use and allow it to cool under an inert atmosphere.
-
Reagent Quality: Ensure the nucleophile and any bases used are anhydrous.
References
-
University of Calgary. (n.d.). Ch 11 : Eliminations of benzylic systems. Retrieved from [Link]
-
Ashenhurst, J. (2023, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 vs E2. Retrieved from [Link]
- Harmata, M., & Kotha, S. (2012). How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions. Journal of the American Chemical Society, 134(37), 15445–15454.
-
Chemistry Stack Exchange. (2020, April 22). Comparing between SN2 and E2. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
Quora. (2018, April 29). Why is a secondary halides E2 reaction preferred than SN2? Retrieved from [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from [Link]
- Saunders, W. H., & Williams, R. A. (1961). Mechanisms of Elimination Reactions. II. Rates of Elimination from Some Substituted 2-Phenylethyl Bromides and 2-Phenylethyldimethylsulfonium Bromides. Journal of the American Chemical Society, 83(4), 885–889.
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Reddit. (2016, July 15). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. r/chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
- Moon, K. Y., & Moschel, R. C. (1998). Effect of ionic state of 2'-deoxyguanosine and solvent on its aralkylation by benzyl bromide. Chemical Research in Toxicology, 11(6), 696–702.
-
BITS Pilani. (n.d.). Elimination Reactions. Retrieved from [Link]
-
ResearchGate. (2023, August 5). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, May 7). What are the products formed when phenol is reacted with benzyl bromide? Retrieved from [Link]
- Reddy, S. R., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 119(5), 459–464.
-
Homework.Study.com. (n.d.). Benzyl bromide is a primary alkyl halide that reacts rapidly with sodium iodide in acetone, but.... Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SN2 vs E2 [chemistrysteps.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effect of ionic state of 2'-deoxyguanosine and solvent on its aralkylation by benzyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. reddit.com [reddit.com]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
"4-Ethoxy-3,5-difluorobenzyl bromide" handling and storage best practices
Technical Support Center: 4-Ethoxy-3,5-difluorobenzyl bromide
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing this compound. The information herein is synthesized from material safety data sheets, established chemical literature, and field-proven best practices to ensure experimental success and user safety.
Critical Safety Advisory: this compound, like other benzyl bromides, is a potent lachrymator and is corrosive.[1][2][3] It can cause severe skin burns and serious eye damage.[4][5][6] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[1][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary characteristics of this compound?
This compound is a substituted benzyl halide, a class of reagents commonly used in organic synthesis for the introduction of a substituted benzyl group.[2] This is often done to protect alcohols and carboxylic acids or to build more complex molecular architectures.[2][3] Due to the benzylic carbon, the bromide is a good leaving group, making the compound a reactive alkylating agent.[8] It is sensitive to moisture, light, and is corrosive to many metals.[3][9][10]
Q2: What are the non-negotiable storage requirements for this reagent?
To maintain its integrity and ensure reproducible experimental results, this compound must be stored under specific conditions. Failure to do so will lead to degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[11] The compound is moisture-sensitive and will hydrolyze in the presence of water to form hydrogen bromide (HBr), a corrosive acid.[9]
-
Temperature: Store in a cool, dry place.[9] Refrigeration is recommended, but ensure the container is properly sealed to prevent condensation upon removal.
-
Light: Protect from light, as it can promote decomposition.[9][12] Store in an amber vial or in a dark location.
-
Container: Use a tightly closed container with a corrosion-resistant cap (e.g., PTFE-lined).[9][13] Do not store in metal containers, as it can corrode steel and other common metals.[9][12][13]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
Given its hazardous nature, a stringent PPE protocol is required:
-
Eye and Face Protection: Wear chemical splash goggles and a full-face shield.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.[9][11]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Consider an impervious apron for larger quantities.[9]
-
Respiratory Protection: All handling of the neat material or its concentrated solutions must occur within a chemical fume hood to prevent inhalation of vapors, which are highly irritating to the respiratory tract.[1][11]
Q4: What chemicals and materials are incompatible with this compound?
To prevent hazardous reactions, avoid contact with the following:
-
Water/Moisture: Reacts to form corrosive HBr gas.[9]
-
Strong Bases: (e.g., hydroxides, alkoxides) Can cause rapid and potentially exothermic reactions.[12][13]
-
Strong Oxidizing Agents: Can lead to violent reactions.[9][11][13]
-
Alcohols and Amines: These are nucleophiles that will react with the compound, often exothermically.[11][13]
-
Metals: Corrosive to many metals, including iron and aluminum.[9][12]
Troubleshooting and Experimental Guides
Scenario 1: My benzylation reaction has a low yield or is not proceeding to completion.
A low or stalled yield is a common issue that can almost always be traced back to reagent integrity or reaction conditions.
Causality Analysis: The electrophilic carbon in this compound is susceptible to nucleophilic attack. For a successful reaction, its concentration and reactivity must be preserved, and the nucleophile must be sufficiently activated.
Troubleshooting Protocol:
-
Verify Reagent Integrity: The most common cause of failure is degraded benzyl bromide. If the reagent is old, has been stored improperly, or appears discolored (see Scenario 2), its effective concentration is likely reduced. Consider using a freshly opened bottle or purifying the reagent if you have the expertise and equipment for vacuum distillation (note: this is a hazardous procedure).[14]
-
Check Solvent Anhydrousness: The presence of water will consume the benzyl bromide and neutralize the base, quenching the reaction. Use freshly dried solvents.
-
Evaluate the Base: The choice and quality of the base are critical. For alcohol protection, a non-nucleophilic base like sodium hydride (NaH) or a hindered amine base may be required. For other reactions, bases like potassium carbonate (K₂CO₃) are common.[1] Ensure the base is finely powdered and dry to maximize its surface area and reactivity.[14]
-
Optimize Reaction Temperature: While some benzylations proceed at room temperature, others may require gentle heating to overcome the activation energy.[14] However, excessive heat can lead to side reactions, such as the formation of dibenzyl ether.[15] Monitor the reaction by TLC or LCMS to find the optimal temperature.
-
Ensure Proper Mixing: In heterogeneous reactions (e.g., with solid K₂CO₃), vigorous stirring is essential to facilitate interaction between the reagents.[14]
Scenario 2: The reagent, which should be a clear or light-colored liquid/solid, has turned yellow or brown. Can I still use it?
Causality Analysis: A color change is a clear visual indicator of chemical decomposition. Exposure to air, moisture, or light can cause the C-Br bond to homolytically cleave or the compound to hydrolyze, liberating elemental bromine (Br₂) or forming polymeric byproducts, which are often colored.[15]
Guidance:
-
Minor Discoloration (Pale Yellow): The reagent may still be usable for simple, high-yielding reactions where stoichiometry is not critical. However, you must anticipate a lower effective concentration. The impurities may also complicate purification.
-
Significant Discoloration (Dark Yellow/Brown): The reagent is significantly decomposed. Using it will likely result in very low yields, numerous side products, and a difficult purification process. It is strongly recommended to discard it according to your institution's hazardous waste protocols.[3][12]
Scenario 3: I am observing unexpected side products in my reaction mixture.
Causality Analysis: Side product formation points to competing reaction pathways. This can be caused by degraded starting material, incorrect reaction conditions, or inherent reactivity of the substrate.
Troubleshooting Protocol:
-
Formation of Dibenzyl Ether: If your nucleophile is an alcohol, high temperatures can favor a side reaction where the product alcohol is deprotonated and reacts with another molecule of the benzyl bromide, forming a symmetric ether.[15] Consider running the reaction at a lower temperature for a longer duration.
-
Elimination Products: If the substrate has acidic protons beta to the reacting functional group, the base used in the reaction could induce elimination as a competing pathway.
-
Benzylic Reactivity: The benzylic position is prone to radical reactions.[8] Ensure the reaction is protected from light unless a radical pathway is intended. The presence of radical initiators (or decomposed reagent) could lead to a host of byproducts.
Scenario 4: How should I properly quench the reaction and dispose of the waste?
Causality Analysis: Quenching deactivates any remaining reactive species. Given the lachrymatory and corrosive nature of the starting material and the HBr byproduct, the quench and disposal must be handled carefully.
Recommended Protocol:
-
Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully add a quenching agent. For unreacted benzyl bromide, a dilute solution of a weak base like sodium bicarbonate or even water can be used, but be prepared for gas evolution (CO₂) and the formation of HBr. For quenching strong bases like NaH, a sequence of isopropanol followed by water is a standard, safe procedure.
-
Workup: During the aqueous workup, the layers will be acidic due to HBr formation. Neutralize carefully with a base like sodium bicarbonate.
-
Waste Disposal: All waste, including aqueous washes and contaminated solids (e.g., silica gel), must be disposed of as hazardous chemical waste.[3][12] Never pour benzyl bromide waste down the drain. Contaminated glassware should be decontaminated by rinsing with a compatible solvent (e.g., acetone) followed by soaking in a base bath.[15]
Summary of Handling and Storage Parameters
| Parameter | Specification | Rationale & Source(s) |
| Storage Temperature | Cool, dry place (Refrigeration recommended) | Minimizes decomposition and hydrolysis.[9][11] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents reaction with atmospheric moisture and oxygen.[11] |
| Light Sensitivity | Protect from light | Light can initiate radical decomposition pathways.[9][12] |
| Moisture | Store in a tightly sealed container | Reacts with water to form corrosive HBr.[9][10] |
| Incompatible Materials | Strong bases, oxidizing agents, alcohols, amines, metals | Prevents violent or unwanted side reactions and corrosion.[9][11][12][13] |
| Handling Location | Certified Chemical Fume Hood | Protects user from lachrymatory and corrosive vapors.[1][7] |
Visual Troubleshooting Workflow
Below is a logical workflow to diagnose and resolve low-yield issues when using this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
-
Material Safety Data Sheet - Benzyl bromide, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Benzyl-Bromide - Safety Data Sheet. (2013-03-19). Carl Roth. Retrieved from [Link]
-
Hazard Substance Fact Sheet: Benzyl Bromide. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Benzyl Bromide - Common Organic Chemistry. (n.d.). The Welch Foundation. Retrieved from [Link]
-
Benzyl bromide. (n.d.). In Wikipedia. Retrieved from [Link]
-
Ashenhurst, J. (2018-06-13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
-
Benzyl Bromide. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
-
PIMS spectra recorded during the decomposition of benzyl bromide. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Method for preparing substituted benzyl bromides. (n.d.). Google Patents.
-
Beginning with benzene, synthesize the benzyl bromide shown. (2024-03-18). Pearson+. Retrieved from [Link]
-
Quick and partial report on benzyl bromide synthesis. (2023-03-02). Science Madness Discussion Board. Retrieved from [Link]
-
3,5-Difluorobenzyl bromide. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
Sources
- 1. Benzyl Bromide [commonorganicchemistry.com]
- 2. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 3. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. nj.gov [nj.gov]
- 13. westliberty.edu [westliberty.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Impact of solvent and base on "4-Ethoxy-3,5-difluorobenzyl bromide" reactivity
Welcome to the dedicated technical support guide for 4-Ethoxy-3,5-difluorobenzyl bromide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the reactivity of this versatile building block. Here, we provide in-depth, field-proven insights into optimizing your reactions by carefully selecting solvents and bases, troubleshooting common issues, and understanding the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My substitution reaction with this compound is showing low yield. What is the most common cause?
Low yields are frequently traced back to suboptimal solvent choice. Because this compound is a primary benzylic halide, it strongly favors an Sₙ2 mechanism for substitution.[1] For Sₙ2 reactions to proceed efficiently, a polar aprotic solvent such as DMF, DMSO, or acetonitrile is highly recommended. These solvents enhance the nucleophile's reactivity, leading to faster reaction rates and higher yields.[2][3] Using polar protic solvents like ethanol or water can drastically slow the reaction and introduce side products.[4][5]
Q2: I am observing a significant amount of an unexpected byproduct that appears to be from elimination. Why is this happening?
The formation of an elimination byproduct (an alkene) is almost always due to the choice of base. Strong, sterically hindered bases, such as potassium t-butoxide (t-BuOK), are poor nucleophiles and will preferentially abstract a proton from the benzylic carbon, leading to an E2 elimination pathway.[6] High reaction temperatures can also favor elimination over substitution.
Q3: Can this compound react via an Sₙ1 mechanism?
While the benzylic position can stabilize a carbocation through resonance, the substrate is a primary halide, which disfavors the Sₙ1 pathway due to the high energy of a primary carbocation.[7][8] An Sₙ1 reaction would only become competitive under conditions that strongly promote it, such as using a very weak nucleophile in a polar protic solvent (e.g., solvolysis in hot ethanol).[9] For most synthetic applications, the Sₙ2 pathway is dominant and preferred.
Q4: My nucleophile is not very strong. How can I improve my reaction outcome?
For weakly nucleophilic reagents, you can enhance the reaction rate by increasing the temperature. However, this must be done cautiously as it can also promote elimination side reactions.[3] A better strategy is to ensure you are using an optimal polar aprotic solvent (like DMF or DMSO) which maximizes the strength of your nucleophile.[2][10]
Troubleshooting Guide: Common Experimental Issues
This section provides a systematic approach to resolving common experimental issues. The logical workflow for troubleshooting is outlined in the diagram below.
Caption: Troubleshooting workflow for reactions with this compound.
Problem: My reaction produced the corresponding benzyl alcohol/ether from the solvent.
-
Plausible Cause: This side reaction, known as solvolysis, occurs when a nucleophilic solvent (typically a polar protic solvent like methanol, ethanol, or water) attacks the electrophilic benzylic carbon.[9] This is especially prevalent in conditions that might favor an Sₙ1 pathway, but can also occur slowly under Sₙ2 conditions if the intended nucleophile is weak.
-
Self-Validating Solution & Protocol Adjustment:
-
Change of Solvent System: Immediately switch to a polar aprotic solvent. Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent first choices as they do not participate in the reaction and are superb solvents for Sₙ2 processes.[3]
-
Ensure Anhydrous Conditions: Use freshly distilled solvents and flame-dried glassware to eliminate any trace water, which is a competing nucleophile.
-
Problem: I isolated a significant amount of 4-ethoxy-3,5-difluorostyrene.
-
Plausible Cause: You have inadvertently favored the E2 elimination pathway, which competes with Sₙ2 substitution.[11] This is most commonly caused by using a base that is sterically bulky and non-nucleophilic, such as potassium t-butoxide (t-BuOK) or lithium diisopropylamide (LDA).[6] These bases can easily access the acidic benzylic protons but are too large to efficiently attack the carbon center for substitution.[12] High temperatures also favor elimination.
-
Self-Validating Solution & Protocol Adjustment:
-
Select a Non-Hindered Base: If a base is required to deprotonate your nucleophile (e.g., an alcohol or phenol), use a non-hindered base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). These are sufficiently basic to generate the nucleophile without promoting elimination.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is sufficient.
-
Use a "Softer" Nucleophile: If possible, use a nucleophile that is known to have low basicity, such as azide, cyanide, or iodide, which strongly favor substitution.[13]
-
Mechanistic Overview: The Sₙ2 vs. E2 Competition
The choice of solvent and base directly dictates the outcome of your reaction by influencing the transition state energies of the competing Sₙ2 and E2 pathways.
Caption: Competing Sₙ2 and E2 reaction pathways for benzylic halides.
Data Summary: Solvent and Base Effects
The following table summarizes the expected outcomes based on experimental conditions, derived from established principles of physical organic chemistry.
| Solvent | Base / Nucleophile | Primary Pathway | Expected Major Product | Potential Issues & Remarks |
| DMF | NaCN | Sₙ2 | 4-Ethoxy-3,5-difluorobenzyl cyanide | Optimal. DMF is a polar aprotic solvent that enhances nucleophilicity.[2] |
| Acetonitrile | NaN₃ | Sₙ2 | 1-(Azidomethyl)-4-ethoxy-3,5-difluorobenzene | Excellent Choice. Acetonitrile is another effective polar aprotic solvent. |
| Ethanol | NaOEt | Sₙ2 / E2 / Solvolysis | Mixture of products | Poor Choice. Ethanol is a protic solvent that solvates the nucleophile, reducing its reactivity.[5] Solvolysis will produce 4-Ethoxy-3,5-difluorobenzyl ethyl ether as a byproduct. |
| THF | Potassium t-butoxide (t-BuOK) | E2 | 1-Ethoxy-2,4-difluoro-5-vinylbenzene | Avoid for Substitution. The bulky base strongly favors elimination.[6] |
| DMSO | Sodium Phenoxide | Sₙ2 | 1-Ethoxy-3,5-difluoro-4-(phenoxymethoxy)benzene | Optimal. DMSO is an excellent polar aprotic solvent for generating alkoxides and promoting Sₙ2 reactions. |
| Water | NaBr | Sₙ1 / Sₙ2 (slow) | 4-Ethoxy-3,5-difluorobenzyl alcohol | Solvolysis Dominates. Water is a weak nucleophile but the high polarity can promote Sₙ1, leading to the alcohol.[9] |
Recommended Protocol: Williamson Ether Synthesis
This protocol describes a reliable method for the synthesis of a benzyl ether, a common transformation for this substrate. The causality for each step is explained to ensure a robust and reproducible experiment.
Reaction: Synthesis of 4-Ethoxy-3,5-difluoro-1-(methoxymethyl)benzene
-
Glassware and Reagent Preparation:
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a vacuum. Allow to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Causality: This step is critical to remove adsorbed water from the glassware, preventing the formation of hydrolysis byproducts.[3]
-
Add anhydrous methanol (1.1 eq.) to the flask via syringe, dissolved in 20 mL of anhydrous Tetrahydrofuran (THF).
-
-
Alkoxide Formation:
-
Cool the flask to 0 °C in an ice-water bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred solution.
-
Causality: NaH is a strong, non-nucleophilic, and non-hindered base, ideal for deprotonating the alcohol to form the sodium methoxide nucleophile in situ. Adding it at 0 °C controls the exothermic reaction and hydrogen gas evolution. The Williamson Ether Synthesis is a classic Sₙ2 reaction.[14]
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
-
Nucleophilic Substitution:
-
Dissolve this compound (1.0 eq.) in 10 mL of anhydrous THF.
-
Add the solution of the benzyl bromide dropwise to the cold alkoxide solution over 10 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Causality: A polar aprotic solvent like THF is used to ensure the alkoxide remains highly nucleophilic.[14] A slow, dropwise addition helps to control any potential exotherm. The reaction proceeds via an Sₙ2 mechanism, which is favored for primary halides.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ether.
-
References
-
Eliminations of benzylic systems. (n.d.). University of Calgary. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]
-
Bulky Bases in Elimination Reactions. (2012). Master Organic Chemistry. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Chemistry LibreTexts. [Link]
-
Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. [Link]
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A. (2023). Glasp. [Link]
-
Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. (2016). Quora. [Link]
-
Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. (2020). YouTube. [Link]
-
Steric Effects in Elimination Reactions. VII. The Effect of the Steric Requirements of Alkoxide Bases on the Direction of Bimolecular Elimination. (1956). Journal of the American Chemical Society. [Link]
-
Ranga Reddy, S., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences. [Link]
-
Solvents in Substitution Reactions. (2012). YouTube. [Link]
-
Solvents in substitution reactions. (2015). Chemistry Stack Exchange. [Link]
-
Alkyl Halide Reactivity. (n.d.). MSU Chemistry. [Link]
-
Role of Solvent in SN. (n.d.). Scribd. [Link]
-
Benzylic and Allylic Halides in Elimination Reactions. (2022). YouTube. [Link]
-
Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. (1970). Journal of the Chemical Society D: Chemical Communications. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). The Journal of Physical Chemistry A. [Link]
-
Eliminations. (n.d.). [Link]
-
Comparing The SN1 vs Sn2 Reactions. (2024). Master Organic Chemistry. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). ResearchGate. [Link]
-
Elimination of a Benzyl Halide under a Strong Base. (2015). Wyzant. [Link]
-
Substitution of benzylic and allylic halides. (2019). Chemistry LibreTexts. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]
-
Reactions at the benzylic position. (n.d.). Khan Academy. [Link]
-
Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. (2019). ResearchGate. [Link]
-
Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023). YouTube. [Link]
-
What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. (2022). Quora. [Link]
-
Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024). ResearchGate. [Link]
-
Two Novel Approaches to Make Ethers. (2023). YouTube. [Link]
-
Preparing Ethers. (2024). Chemistry LibreTexts. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
The ether functional group is generally one of the most inert, and ethers are widely used as moderately polar aprotic solvents. (n.d.). [Link]
Sources
- 1. glasp.co [glasp.co]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Reaction Monitoring of 4-Ethoxy-3,5-difluorobenzyl bromide
From the desk of a Senior Application Scientist
Welcome to the technical support center for monitoring reactions involving 4-Ethoxy-3,5-difluorobenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) for two primary analytical techniques: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to equip you with the expertise to diagnose and resolve common experimental challenges, ensuring the integrity and efficiency of your research.
Part 1: Thin Layer Chromatography (TLC) Troubleshooting Guide
TLC is a rapid and cost-effective method for monitoring the progress of a chemical reaction.[1][2] It allows for the quick assessment of the consumption of starting materials and the formation of products.[2] However, challenges can arise, especially with reactive compounds like benzyl bromides.
Frequently Asked Questions (FAQs) for TLC Analysis
Question 1: My spots are streaking on the TLC plate. What is causing this and how can I fix it?
Answer: Spot streaking is a common issue in TLC and can be attributed to several factors:[1][3]
-
Overloading: Applying too much sample to the plate is a frequent cause of streaking.[1][3] The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.
-
Solution: Dilute your sample significantly. A 1% solution in a volatile solvent is a good starting point.[1]
-
-
Compound Polarity and Interaction: Highly polar compounds or those with strongly acidic or basic groups can interact strongly with the silica gel, causing streaking. While this compound is moderately polar, its reactivity can lead to decomposition on the acidic silica surface, which may also manifest as streaking.
-
Solution: Adjust the polarity of your mobile phase. If the compound is acidic, adding a small amount of acetic or formic acid to the eluent can improve spot shape. For basic compounds, a few drops of triethylamine or ammonia can be beneficial.
-
-
Incomplete Drying of the Spotting Solvent: If the solvent used to spot the sample is not fully evaporated before developing the plate, it can interfere with the separation process.
-
Solution: Ensure the spot is completely dry before placing the plate in the developing chamber. A gentle stream of air or nitrogen can aid in this process.
-
Question 2: I can't see any spots on my TLC plate after development, even under UV light. What should I do?
Answer: The absence of visible spots can be perplexing. Here are several potential causes and their solutions:
-
Insufficient Concentration: The sample may be too dilute to be detected.[1][3]
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application.[3] Alternatively, prepare a more concentrated sample.
-
-
Compound Evaporation: If your compound is volatile and you use a heat gun to dry the plate, you might be evaporating it.[4]
-
Solution: Allow the plate to air dry or use a gentle stream of cool air.
-
-
Lack of a UV Chromophore: For a compound to be visible under UV light, it must contain a chromophore that absorbs UV radiation. Aromatic compounds like this compound are expected to be UV active.[4] However, if the concentration is extremely low, it may not be visible.
-
Solution: In addition to UV visualization, try using a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice that reacts with many organic compounds.[4]
-
-
Solvent Level in the Chamber: If the solvent level in the developing jar is above the spotting line, the sample will dissolve into the solvent reservoir instead of moving up the plate.[1][3]
-
Solution: Ensure the solvent level is below the origin where the samples are spotted.
-
Question 3: My starting material and product have very similar Rf values. How can I improve the separation?
Answer: Poor separation between spots with similar polarities is a common challenge. Here's how to address it:
-
Optimize the Mobile Phase: The key to good separation is finding a solvent system with the right polarity.[5][6]
-
Solution: A trial-and-error approach is often necessary.[6] Start with a common mixture like 1:1 hexane:ethyl acetate and adjust the ratio.[6] To increase the Rf (move spots further up), increase the proportion of the more polar solvent (ethyl acetate). To decrease the Rf, increase the proportion of the less polar solvent (hexane).
-
-
Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, try different solvents altogether. A mixture of dichloromethane and methanol can be effective for polar compounds.[5]
-
Use a Different Stationary Phase: While silica gel is the most common stationary phase, others are available.[7][8]
Workflow for TLC Method Development
Caption: A decision-making workflow for developing a suitable TLC method.
Recommended Starting TLC Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Standard, versatile adsorbent for moderately polar compounds.[7][8] The fluorescent indicator (F254) allows for visualization under UV light. |
| Mobile Phase (Eluent) | Start with Hexane:Ethyl Acetate (4:1 or 3:1) | A common starting point for compounds of moderate polarity. The ratio can be easily adjusted to optimize separation.[6] |
| Visualization | 1. UV light (254 nm) 2. Potassium Permanganate (KMnO4) stain | The aromatic ring in the molecule should be UV active.[4] KMnO4 is a good secondary stain as it reacts with the benzylic bromide and other functional groups.[4] |
Part 2: LC-MS Troubleshooting Guide
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for reaction monitoring.[9] However, its complexity can also lead to a unique set of challenges.
Frequently Asked Questions (FAQs) for LC-MS Analysis
Question 1: I am seeing a weak or no signal for my compound of interest. What could be the issue?
Answer: A poor signal in LC-MS can stem from several sources, from the LC separation to the MS ionization process.[9][10]
-
Inappropriate Ionization Source: this compound is a neutral molecule with moderate polarity.
-
Solution: Atmospheric Pressure Chemical Ionization (APCI) is often more effective for less polar, neutral molecules that are difficult to ionize by Electrospray Ionization (ESI).[11][12] APCI involves gas-phase ionization, which can be more suitable for such compounds.[11][13] If only ESI is available, try optimizing the mobile phase additives.
-
-
Mobile Phase Incompatibility: The mobile phase composition significantly impacts ionization efficiency.
-
Solution: For ESI, the presence of protic solvents (like methanol or water) and additives that promote ion formation (like formic acid for positive mode or ammonium hydroxide for negative mode) is crucial.[14] However, benzyl bromides can be unstable in protic solvents. A non-protic mobile phase with a post-column addition of a makeup flow containing these additives might be a solution.
-
-
Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, leading to a reduced signal.[14][15]
-
Solution: Improve the chromatographic separation to resolve the analyte from interfering species. Adjusting the gradient profile or using a different column chemistry can help. Also, ensure high-purity, LC-MS grade solvents and additives are used to minimize contamination.[16]
-
Question 2: My chromatographic peaks are broad or tailing. How can I improve the peak shape?
Answer: Poor peak shape can compromise resolution and sensitivity. Common causes include:[9]
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Secondary Interactions: The analyte may have undesirable interactions with the stationary phase.
-
Solution: Adding a small amount of a competing agent to the mobile phase, like a buffer or an ion-pairing reagent, can block active sites on the silica surface and improve peak shape.[16]
-
-
Mismatched Solvents: If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
Question 3: The mass I am detecting does not correspond to my expected product. What should I check?
Answer: Incorrect mass detection can be due to several factors:
-
Adduct Formation: In ESI, it is common for analytes to form adducts with ions present in the mobile phase, such as sodium ([M+Na]+), potassium ([M+K]+), or acetonitrile ([M+ACN+H]+).
-
Solution: Scrutinize your mass spectrum for peaks corresponding to these common adducts. Using high-purity solvents and glassware can minimize sodium and potassium contamination.
-
-
In-source Fragmentation or Reaction: The analyte may be fragmenting or reacting in the ion source. Benzyl bromides can be labile and may undergo hydrolysis or other reactions.
-
Solution: Try lowering the ion source temperature or using "softer" ionization conditions (e.g., lower cone voltage) to minimize fragmentation.
-
-
Mass Calibration Issues: The mass spectrometer may need calibration.[9]
-
Solution: Run the instrument's calibration routine to ensure mass accuracy.
-
Workflow for LC-MS Troubleshooting
Caption: A systematic approach to troubleshooting common LC-MS issues.
Recommended Starting LC-MS Conditions
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column suitable for a wide range of compounds. The shorter length allows for faster analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for positive mode ionization and helps to control peak shape.[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase LC with good UV transparency and compatibility with MS. |
| Gradient | 5% to 95% B over 5 minutes | A generic gradient to elute compounds with a wide range of polarities. This can be optimized based on the retention time of the analyte. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Ionization Source | APCI (preferred) or ESI | APCI is often better for neutral, moderately polar compounds.[11][12] If using ESI, positive ion mode is recommended due to the potential for protonation. |
| MS Detection | Full Scan Mode (e.g., m/z 100-500) | To identify the molecular ion of the starting material, product, and any byproducts. |
References
-
ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]
- León, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-50.
-
ACS Publications. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]
-
Reddit. (n.d.). TLC Issues. r/OrganicChemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2021). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]
-
ResearchGate. (2012). Removing Benzyl bromide. Retrieved from [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
- de Boer, J., & Law, R. J. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe, 23(2).
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Supporting information. (n.d.). Retrieved from [Link]
-
Element Lab Solutions. (n.d.). LC-MS Troubleshooting. Retrieved from [Link]
-
CHROMacademy. (n.d.). LC-MS Troubleshooting: From Frustration to Fix. Retrieved from [Link]
- Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Journal of Mass Spectrometry, 50(4), 655-661.
-
Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
-
LCGC International. (2023). Troubleshooting LC-MS. Retrieved from [Link]
-
ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Basics of LC/MS. Retrieved from [Link]
-
University of Arizona. (n.d.). Lecture 15: LC-MS. Retrieved from [Link]
-
Shimadzu. (n.d.). Interfaces for LC-MS. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
-
Chromatography Forum. (2017). LC-MS Benzyl Chloride Determination. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. zefsci.com [zefsci.com]
- 10. chromacademy.com [chromacademy.com]
- 11. sites.bu.edu [sites.bu.edu]
- 12. as.uky.edu [as.uky.edu]
- 13. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
Technical Support Center: Removing Unreacted 4-Ethoxy-3,5-difluorobenzyl Bromide
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of product mixtures containing residual 4-Ethoxy-3,5-difluorobenzyl bromide. As a potent electrophilic alkylating agent, it is frequently used in excess to drive reactions to completion, leading to common purification hurdles. This document offers a structured approach to diagnosing and resolving these issues through chemical and physical separation techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the presence and removal of this compound.
Q1: Why is it necessary to use an excess of this compound, and why does it persist after the reaction?
Using a stoichiometric excess of an alkylating agent like this compound is a standard strategy to maximize the yield of the desired product, especially if the nucleophile is precious or the reaction kinetics are slow. However, this means unreacted starting material will inevitably remain. Benzyl bromides are relatively stable compounds that do not typically decompose under standard reaction conditions (e.g., neutral or slightly basic media at moderate temperatures) and are often not volatile enough to be removed easily with the reaction solvent on a rotary evaporator.[1][2][3]
Q2: How can I reliably detect residual this compound in my crude product mixture?
The most common and accessible methods are Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thin-Layer Chromatography (TLC): As a substituted benzyl bromide, this compound is highly UV-active due to its aromatic ring.[4] It will appear as a dark spot on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm).[5][6] It is typically less polar than the corresponding alcohol or ether products, resulting in a higher Rf value in normal-phase chromatography. Note that it may not stain well with common oxidative stains like potassium permanganate.[7]
-
¹H NMR Spectroscopy: The presence of the benzylic protons (-CH₂Br) provides a distinct singlet in the ¹H NMR spectrum, typically in the range of 4.4-4.6 ppm.[5] Comparing the integration of this peak to the peaks of your product allows for a quantitative assessment of the impurity.
Q3: What are the primary strategies for removing this impurity?
There are three main strategies, the choice of which depends on the chemical properties and stability of your desired product:
-
Chemical Quenching & Liquid-Liquid Extraction: Convert the bromide into a highly polar, water-soluble species that can be washed away. This is the preferred method for scale-up if the product is stable.[1][8]
-
Chromatography: Physically separate the bromide from the product based on differences in polarity using techniques like flash column chromatography.[1][9]
-
Crystallization/Recrystallization: If your product is a solid with suitable solubility properties, this can be an effective method to isolate it from the liquid or more soluble bromide impurity.[8]
Q4: What are the key safety hazards associated with this compound?
Benzyl bromides as a class are potent lachrymators, meaning they cause severe irritation to the eyes and respiratory tract, leading to tearing.[10][11] All handling of this compound and its crude reaction mixtures should be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[12][13][14]
Part 2: Troubleshooting and In-Depth Purification Guides
This section provides detailed, step-by-step protocols for the most common purification challenges.
Guide 1: Purification via Chemical Quenching and Extraction
Question: My product is chemically robust and stable to amines and aqueous workups. How can I remove the excess benzyl bromide without resorting to column chromatography?
Answer: This is an ideal scenario for a "scavenging" approach. The principle is to react the electrophilic benzyl bromide with a nucleophile to create an ionic salt, which can then be easily removed with an aqueous wash. Tertiary amines like triethylamine (TEA) are excellent for this purpose.[1][8]
Protocol 1: Amine Quench and Extractive Workup
-
Reaction Quenching: After confirming the primary reaction is complete via TLC or NMR, cool the reaction mixture to room temperature.
-
Amine Addition: Add 2-3 equivalents of triethylamine (relative to the initial excess of benzyl bromide) to the reaction mixture. If the reaction was run in a non-polar solvent like THF or Dichloromethane (DCM), you can add the amine directly.[8]
-
Stirring: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the this compound spot by TLC. The newly formed benzyltriethylammonium bromide salt will either be visible at the baseline (Rf=0) or will be insoluble in many organic solvents.
-
Aqueous Extraction: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., Ethyl Acetate, DCM) and water.[15][16] Shake the funnel vigorously, venting frequently.[17]
-
Phase Separation: Allow the layers to separate. The organic layer contains your purified product, while the aqueous layer now contains the highly water-soluble ammonium salt.[1]
-
Washing: Drain the aqueous layer. Wash the organic layer sequentially with water and then a saturated sodium chloride solution (brine) to remove residual water from the organic phase.[18]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your purified product.
Diagram 1: Chemical Quenching & Extraction Workflow
Caption: Workflow for removing excess benzyl bromide via chemical quenching.
Guide 2: Purification by Flash Column Chromatography
Question: My product is sensitive to bases or contains functional groups that would react with an amine scavenger. What is the best practice for purification by column chromatography?
Answer: Flash column chromatography is the default method for sensitive compounds. Since this compound is a relatively non-polar compound, it will elute early from a silica gel column. The key is to find a solvent system that provides good separation (ΔRf > 0.2) between the bromide and your desired product.
Protocol 2: Developing a Silica Gel Chromatography Method
-
TLC Analysis: First, run analytical TLC plates to determine an optimal eluent system. Spot your crude mixture, your product standard (if available), and a co-spot.
-
Start with a non-polar system like 100% Hexanes or Heptane and gradually increase polarity by adding Ethyl Acetate or Dichloromethane.
-
The goal is to have the bromide move to an Rf of ~0.4-0.5 while your product has an Rf of ~0.2-0.3.[9]
-
Given the fluorine atoms, the polarity may be unusual. Test a range of systems.[19][20] See the table below for starting points.
-
-
Column Packing: Dry or slurry pack a silica gel column with your chosen non-polar solvent (e.g., Hexanes). The amount of silica should be 50-100 times the mass of your crude material.
-
Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent or DCM and load it onto the column.
-
Elution:
-
Begin eluting with a non-polar solvent or solvent mixture (e.g., 100% Hexanes). This will cause the non-polar benzyl bromide to travel down the column quickly.[1]
-
Collect fractions and monitor them by TLC.
-
Once the bromide has completely eluted, you can either continue with the same solvent system (isocratic elution) or gradually increase the solvent polarity (gradient elution) to release your more polar product from the column.
-
-
Isolation: Combine the fractions containing your pure product and concentrate under reduced pressure.
Table 1: Recommended Starting Solvent Systems for TLC/Column Chromatography
| Eluent System (v/v) | Target Compounds | Rationale & Comments |
| 5-20% Ethyl Acetate in Hexanes | General purpose | Excellent starting point for separating moderately polar products from the non-polar bromide. |
| 10-50% Dichloromethane in Hexanes | For very non-polar products | DCM can help separate compounds with similar polarity in hydrocarbon/ether systems.[1] |
| 100% Dichloromethane | For moderately polar products | Benzyl bromide should elute very quickly, potentially with the solvent front.[1] |
Diagram 2: Decision Logic for Purification Method Selection
Caption: Decision tree for selecting the optimal purification strategy.
Part 3: Advanced Considerations
Question: My product is an aromatic ether formed from the reaction, and its polarity is nearly identical to the starting benzyl bromide, causing them to co-elute. What are my options?
Answer: This is a common and difficult scenario. When polarities are too similar for effective separation on silica, you have two primary options:
-
Revisit Chemical Quenching: Even if the product has some sensitivity, it is often more efficient to attempt a carefully controlled quench than to struggle with a difficult separation. You could try a less nucleophilic scavenger or run the quench at a lower temperature to minimize side reactions with your product. This strategy chemically alters the impurity to make it easily separable.
-
Advanced Chromatography: If quenching is absolutely not an option, you may need to explore more advanced chromatographic techniques.
-
Alternative Stationary Phases: Consider using basic alumina, which can sometimes provide different selectivity for halogenated compounds compared to acidic silica gel.[10]
-
Fluorinated Phases: For challenging separations of fluorinated molecules, specialized fluorous solid phases or columns can be used in HPLC. These phases exhibit unique "fluorophilicity," which can dramatically alter the elution order compared to standard silica or C18 columns, potentially separating your fluorinated product from the bromide.[19][20][21]
-
References
-
ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?[Link]
-
University of Rochester. (n.d.). Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. [Link]
-
ResearchGate. (2012). Removing Benzyl bromide. [Link]
-
Reddit. (2022). separating benzyl bromide. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. [Link]
-
Kimata, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. [Link]
-
Organic Syntheses. (2009). Working with Hazardous Chemicals. [Link]
- Google Patents. (n.d.).
-
Reddit. (2016). BnBr purification via basic alumina?[Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for: Indium chloride catalysed benzyl bromination using continuous flow technology. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection - Benzyl Bromide. [Link]
-
ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?[Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
University of Arizona. (n.d.). TLC stains. [Link]
- Google Patents. (n.d.).
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
Sciencemadness.org. (2014). Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice![Link]
-
Harper, T. (2024). Liquid-Liquid Extraction and Separation Schemes | Organic Chemistry Lab Techniques. [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C9H9BrF2O, 1 gram. [Link]
-
Semantic Scholar. (n.d.). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. [Link]
-
NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]
-
Quick Company. (n.d.). “A Process For Purification Of Substituted Benzyl Halides”. [Link]
-
ChemWhat. (n.d.). What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?[Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]
- Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
Thieme. (n.d.). Flow Chemistry in Organic Synthesis. [Link]
-
PubChem. (n.d.). 4-Fluorobenzyl bromide. [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzyl bromide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. echemi.com [echemi.com]
- 7. TLC stains [reachdevices.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Sciencemadness Discussion Board - Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. orgsyn.org [orgsyn.org]
- 13. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3,5-Difluorobenzyl Bromide | 141776-91-2 | TCI AMERICA [tcichemicals.com]
- 15. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 16. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. academic.oup.com [academic.oup.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to 4-Ethoxy-3,5-difluorobenzyl bromide and its Isomeric Counterparts: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated building blocks, such as difluorobenzyl bromides, are invaluable reagents for introducing the fluorobenzyl moiety, which can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Among the diverse array of available difluorobenzyl bromides, 4-Ethoxy-3,5-difluorobenzyl bromide presents a unique combination of electronic and steric properties. This guide provides an in-depth, objective comparison of this compound with other common difluorobenzyl bromide isomers, supported by experimental data and established principles of physical organic chemistry.
The Critical Role of Substitution Patterns: A Physicochemical Overview
The position of the fluorine and other substituents on the benzene ring dramatically influences the physicochemical properties of benzyl bromides. These properties, in turn, dictate their reactivity, handling characteristics, and ultimately their suitability for specific synthetic transformations. A summary of key physicochemical properties for this compound and its common isomers is presented below.
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | ![]() | 1017778-22-1 | 251.07 | Not available | Not available | Not available |
| 2,4-Difluorobenzyl bromide | ![]() | 23915-07-3 | 207.02 | 184.9±25.0 | 1.613 | 1.525 |
| 2,6-Difluorobenzyl bromide | ![]() | 85118-00-9 | 207.02 | 184.9±25.0 | 1.6 | 1.526 |
| 3,4-Difluorobenzyl bromide | ![]() | 85118-01-0 | 207.02 | 190.5 | 1.628 | Not available |
| 3,5-Difluorobenzyl bromide | ![]() | 141776-91-2 | 207.02 | 65 °C/4.5 mmHg[1] | 1.6 | 1.521[1] |
| Benzyl bromide (Reference) | ![]() | 100-39-0 | 171.04 | 201 | 1.438 | 1.5752 |
Comparative Reactivity in Nucleophilic Substitution (Sₙ2) Reactions
The primary utility of benzyl bromides in organic synthesis lies in their ability to act as electrophiles in nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism. The rate of these reactions is highly sensitive to both the electronic and steric environment around the benzylic carbon.
The Interplay of Inductive and Resonance Effects
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This effect can influence the reactivity of benzyl bromides in two opposing ways in the context of an Sₙ2 reaction:
-
Destabilization of the Transition State: The electron-withdrawing nature of fluorine can pull electron density away from the benzylic carbon, making it more electrophilic and seemingly more susceptible to nucleophilic attack. However, in the Sₙ2 transition state, there is a buildup of negative charge as the nucleophile forms a new bond and the bromide leaves. The -I effect of fluorine can destabilize this electron-rich transition state, thereby slowing down the reaction.
-
π-Donation (Resonance Effect): Fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system (+M or +R effect). This resonance effect increases electron density at the ortho and para positions.
The ethoxy group in This compound introduces further complexity. The oxygen atom is also a strong π-donor (+M) and has a moderate inductive electron-withdrawing effect (-I).
To quantify these electronic effects, we can refer to Hammett substituent constants (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -F | 0.34 | 0.06 |
| -OCH2CH3 | 0.10 | -0.24 |
Data sourced from established Hammett constant tables.
Based on these principles, we can predict the relative reactivities of the different isomers:
-
This compound: The two fluorine atoms at the meta positions to the benzyl group exert a strong -I effect. The para-ethoxy group, however, is a strong +M group, which donates electron density into the ring. The interplay of these effects is crucial. The strong electron-donating resonance from the ethoxy group is expected to increase the electron density at the benzylic carbon, potentially slowing down the rate of nucleophilic attack compared to isomers with only electron-withdrawing groups.
-
2,4-Difluorobenzyl bromide: The ortho-fluorine atom will exert a significant -I effect and a +M effect. The para-fluorine will also contribute a +M and a weaker -I effect. The ortho-fluorine is also likely to introduce steric hindrance to the incoming nucleophile, potentially slowing the reaction rate.
-
2,6-Difluorobenzyl bromide: This isomer is expected to be the least reactive due to significant steric hindrance from the two ortho-fluorine atoms, which flank the reaction center and impede the backside attack of the nucleophile required for an Sₙ2 reaction.
-
3,4-Difluorobenzyl bromide: With fluorine atoms at the meta and para positions, the electronic effects will be a combination of -I from both and +M from the para-fluorine.
-
3,5-Difluorobenzyl bromide: The two meta-fluorine atoms exert a purely inductive electron-withdrawing effect, which is expected to destabilize the Sₙ2 transition state, leading to a slower reaction rate compared to unsubstituted benzyl bromide.
While direct comparative kinetic data for all these isomers under identical conditions is not available in the literature, studies on related substituted benzyl bromides consistently show that strong electron-withdrawing groups tend to decrease the rate of Sₙ2 reactions.[2]
Caption: Predicted order of decreasing Sₙ2 reactivity.
Experimental Protocol for Comparative Kinetic Analysis
To empirically determine the relative reactivities of these isomers, a standardized kinetic experiment is essential. The following protocol outlines a robust method for comparing the Sₙ2 reaction rates using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the second-order rate constants for the reaction of various difluorobenzyl bromide isomers with a model nucleophile (e.g., sodium azide) in a polar aprotic solvent (e.g., acetonitrile).
Materials:
-
This compound and other difluorobenzyl bromide isomers
-
Sodium azide (NaN₃)
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., naphthalene)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted reaction vessel
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each difluorobenzyl bromide isomer (e.g., 0.1 M in acetonitrile).
-
Prepare a stock solution of sodium azide (e.g., 1.0 M in acetonitrile).
-
Prepare a stock solution of the internal standard (e.g., 0.05 M in acetonitrile).
-
-
Reaction Setup:
-
In a thermostatted reaction vessel at a constant temperature (e.g., 25 °C), combine the difluorobenzyl bromide stock solution and the internal standard stock solution.
-
Initiate the reaction by adding the sodium azide stock solution with vigorous stirring.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of the benzyl bromide, the corresponding benzyl azide product, and the internal standard.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the benzyl bromide and the internal standard at each time point.
-
Plot the natural logarithm of the concentration of the benzyl bromide versus time. For a pseudo-first-order reaction (with a large excess of nucleophile), this should yield a straight line with a slope of -k_obs.
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the nucleophile.
-
Caption: Experimental workflow for comparative kinetic analysis.
Spectroscopic Signatures: A Tool for Identification and Purity Assessment
The substitution pattern on the aromatic ring gives rise to distinct spectroscopic signatures, particularly in ¹H and ¹³C NMR spectroscopy. These fingerprints are invaluable for confirming the identity and assessing the purity of each isomer.
| Isomer | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |
| This compound | Not readily available | Not readily available |
| 2,4-Difluorobenzyl bromide | ~4.4 (s, 2H, CH₂Br), ~6.8-7.4 (m, 3H, Ar-H) | ~32 (CH₂Br), ~104 (t), ~111 (dd), ~131 (dd), ~160 (dd), ~162 (dd) |
| 2,6-Difluorobenzyl bromide | ~4.6 (s, 2H, CH₂Br), ~6.9-7.4 (m, 3H, Ar-H) | ~25 (t, CH₂Br), ~111 (dd), ~131 (t), ~161 (dd) |
| 3,5-Difluorobenzyl bromide | ~4.4 (s, 2H, CH₂Br), ~6.7-6.9 (m, 3H, Ar-H) | ~32 (CH₂Br), ~103 (t), ~113 (dd), ~140 (t), ~163 (dd) |
Note: The provided NMR data is approximate and sourced from various databases.[3][4] The absence of readily available, detailed spectroscopic data for this compound in public databases underscores its specialized nature.
Conclusion and Future Outlook
This guide provides a comparative framework for understanding the properties and reactivity of this compound in relation to its difluorobenzyl bromide isomers. While direct, side-by-side experimental kinetic data is sparse in the current literature, a robust understanding of physical organic principles allows for reasoned predictions of their relative performance in Sₙ2 reactions.
Key Takeaways:
-
Steric hindrance is a dominant factor: The 2,6-difluorobenzyl bromide is predicted to be the least reactive due to the steric blockade of the reaction center.
-
Electronic effects are nuanced: The interplay of inductive withdrawal and resonance donation from fluorine and ethoxy substituents creates a complex reactivity profile. The strong +M effect of the ethoxy group in this compound is expected to decrease its reactivity in Sₙ2 reactions compared to isomers with only electron-withdrawing substituents.
-
Experimental validation is crucial: The provided protocol for comparative kinetic analysis offers a clear pathway for researchers to generate the empirical data needed to make informed decisions in their synthetic strategies.
For drug development professionals, the choice of a fluorinated building block is a critical decision. While isomers like 3,5-difluorobenzyl bromide offer a "cleaner" system for studying inductive effects, and 2,6-difluorobenzyl bromide provides a sterically hindered scaffold, This compound offers a unique electronic landscape. The combination of strong meta-directing inductive withdrawal from the fluorines and para-directing resonance donation from the ethoxy group can be strategically employed to fine-tune the electronic properties of a target molecule in ways that are not achievable with the other isomers. Further quantitative experimental studies are warranted to fully unlock the synthetic potential of this and other polysubstituted benzyl bromides.
References
- Wiley-VCH. Supporting Information for various organic compounds. (2007).
-
Science.gov. Hammett substituent constants: Topics by Science.gov. Available from: [Link]
- Wiley Online Library. 1H-NMR and 13C-NMR Spectra.
- ResearchGate. Comparison of SN2 reaction of 2 with benzyl bromide (BnBr) in different reaction conditions.
-
Wikipedia. Hammett equation. Available from: [Link]
- Swarthmore College.
-
Michigan State University. Unit 4: Free Energy Relationships. Available from: [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
-
PubChem. Benzyl Bromide. National Institutes of Health. Available from: [Link]
- Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. (2025).
-
Stenutz, R. Hammett substituent constants. Available from: [Link]
-
Wikipedia. Benzyl bromide. Available from: [Link]
- Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. (2017).
- Chegg. How do you compare the rate of the reactions of benzyl bromide. (2024).
- Reddit. How can we explain the meta/ortho/para directing effect? (2015).
- Shaik, S., et al. (2015). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Physical Chemistry Chemical Physics, 17(24), 15999-16010.
- Quora. What is the order of ortho, para and meta products for steric hinderance? (2022).
- BenchChem. A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions.
-
PubChem. 4-Fluorobenzyl bromide. National Institutes of Health. Available from: [Link]
- Sci-Hub. Electronic vs Steric Effects on the Stability of Anionic Species: A Case Study on the Ortho and Para Regioisomers of Organofullerenes.
- ChemicalBook. 4-Fluorobenzyl bromide(459-46-1) 1H NMR spectrum.
- ElectronicsAndBooks. Theoretical Study of Carbon-Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects?
- PubMed. Difluoroallenyl bromide as a wide-ranging difluoromethylene cation equivalent: SN2 substitution of difluoropropargyl bromide through sequential SE2' and SN2' reactions.
- Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. (2024).
- TSI Journals.
- Pearson+. Benzyl bromide is a primary halide. It undergoes SN1 substitution...
-
Wikipedia. Benzoic acid. Available from: [Link]
- Beilstein Journals. BJOC - Search Results.
- Master Organic Chemistry. The SN2 Reaction Mechanism. (2012).
- YouTube.
-
PubChem. 3,5-Difluorobenzyl bromide. National Institutes of Health. Available from: [Link]
-
PubMed Central. Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[5][6]imidazo[2,1-b]thiazoles.
- ChemicalBook. 3,5-Difluorobenzyl bromide | 141776-91-2.
- PubMed. Benzolactams. 4. Reaction of 3',4'- or 4',5'-dialkoxy-substituted 1-(2'-Bromobenzyl) -
- Flow Chemistry in Organic Synthesis 14. (2017).
Sources
A Comparative Spectroscopic Guide to the Validation of 4-Ethoxy-3,5-difluorobenzyl Bromide and Its Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to validate "4-Ethoxy-3,5-difluorobenzyl bromide," a versatile building block in medicinal chemistry. In the absence of a complete public spectral database for this specific compound, this guide leverages experimental data from closely related analogues and foundational spectroscopic principles to provide a robust framework for its characterization. We will compare its expected spectral features with those of its precursor, 3,5-difluorobenzyl alcohol, and a positional isomer, offering a comprehensive approach to its validation.
The Importance of Spectroscopic Validation in Drug Discovery
In the synthesis of complex organic molecules, particularly those intended for pharmaceutical applications, rigorous structural elucidation is paramount. Spectroscopic techniques provide a non-destructive window into the molecular architecture, allowing for the confirmation of the desired product and the identification of any impurities. The presence of fluorine atoms and the ethoxy group in the target molecule introduces distinct spectral signatures that can be leveraged for its unambiguous identification.
Spectroscopic Workflow for Structural Elucidation
A multi-technique approach is essential for the comprehensive validation of "this compound." The logical workflow for this process is illustrated below.
Caption: A logical workflow for the synthesis and spectroscopic validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the chemical environment of fluorine atoms in organic molecules.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms.
-
Aromatic Region (6.5-8.0 ppm): The substitution pattern on the benzene ring dictates the splitting pattern of the aromatic protons. For this compound, we predict two distinct aromatic proton signals.
-
Benzylic Protons (~4.5 ppm): The methylene protons (-CH₂Br) adjacent to the bromine atom are expected to appear as a singlet.
-
Ethoxy Protons: The ethoxy group will exhibit a quartet for the methylene protons (-OCH₂-) around 4.0 ppm and a triplet for the methyl protons (-CH₃) around 1.4 ppm.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule.
-
Aromatic Carbons (110-165 ppm): The number of signals and their chemical shifts are highly informative of the substitution pattern. The carbons directly bonded to fluorine will show characteristic splitting due to C-F coupling.
-
Benzylic Carbon (~33 ppm): The carbon of the -CH₂Br group will appear in the aliphatic region.
-
Ethoxy Carbons: The -OCH₂- carbon will be observed around 64 ppm, and the -CH₃ carbon around 15 ppm.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly diagnostic for fluorinated compounds, with a wide chemical shift range that is sensitive to the electronic environment. For this compound, a single signal is expected for the two equivalent fluorine atoms, likely in the range of -100 to -130 ppm (referenced to CFCl₃)[1].
Comparative NMR Data
The following table summarizes the key experimental and predicted NMR data for this compound and its comparators.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound (Predicted) | ~7.0 (m, 2H, Ar-H), 4.48 (s, 2H, CH₂Br), 4.1 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) | ~160 (d, C-F), ~140 (C-OEt), ~130 (C-CH₂Br), ~110 (d, CH), ~65 (OCH₂), ~33 (CH₂Br), ~15 (CH₃) | ~ -110 |
| 3,5-Difluorobenzyl alcohol [2][3] | 7.0-6.8 (m, 3H, Ar-H), 4.6 (s, 2H, CH₂OH) | 163.5 (d, J=246 Hz), 144.5, 112.5, 103.5 (t, J=25 Hz), 64.0 | Not Available |
| 3,5-Difluorobenzyl bromide [4] | 7.0-6.8 (m, 3H, Ar-H), 4.4 (s, 2H, CH₂Br) | 163.2 (d, J=250 Hz), 141.5, 114.0, 104.0 (t, J=26 Hz), 31.5 | Not Available |
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed between 3100-3000 cm⁻¹[5].
-
Aliphatic C-H Stretch: The C-H stretching of the ethoxy and benzyl methylene groups will appear in the 3000-2850 cm⁻¹ region[6].
-
C-O Stretch: A strong absorption corresponding to the aryl-ether C-O stretch is expected around 1250-1200 cm⁻¹[5].
-
C-F Stretch: The C-F stretching vibrations will give rise to strong absorptions in the 1300-1000 cm⁻¹ range[5].
-
C-Br Stretch: The C-Br stretch is typically observed in the 600-500 cm⁻¹ region[5].
-
Aromatic C=C Stretch: Benzene ring C=C stretching vibrations appear as a series of bands between 1600-1450 cm⁻¹[6].
Comparative IR Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | 3100-3000 (Ar C-H), 3000-2850 (Aliphatic C-H), 1600-1450 (Ar C=C), 1250-1200 (C-O), 1300-1000 (C-F), 600-500 (C-Br) |
| 3,5-Difluorobenzyl alcohol [3] | ~3350 (O-H), 3100-3000 (Ar C-H), 1625, 1595, 1470 (Ar C=C), 1300-1000 (C-F) |
| 3,5-Difluorobenzyl bromide [4] | 3100-3000 (Ar C-H), 1620, 1590, 1460 (Ar C=C), 1300-1000 (C-F), ~550 (C-Br) |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, there will be two peaks of nearly equal intensity (M⁺ and M⁺+2) corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br)[7].
-
Key Fragmentation: A common fragmentation pathway for benzyl bromides is the loss of the bromine atom to form a stable benzyl cation[8]. For this compound, this would result in a prominent peak at m/z corresponding to the [M-Br]⁺ fragment.
Comparative Mass Spectrometry Data
| Compound | Molecular Weight | Key Fragments (m/z) |
| This compound | 251.07 g/mol | [M]⁺ and [M+2]⁺, [M-Br]⁺ |
| 3,5-Difluorobenzyl alcohol [3] | 144.12 g/mol | 144 (M⁺), 127, 115, 96 |
| 3,5-Difluorobenzyl bromide [4] | 207.02 g/mol | 206/208 (M⁺), 127 ([M-Br]⁺), 107 |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR Spectroscopy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum with proton decoupling. Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and 1024 or more scans.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling. A fluorine-free probe is recommended to avoid background signals.
-
-
Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Analyze the processed spectra to determine chemical shifts, integration (for ¹H), and coupling constants.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Analysis: Identify the molecular ion peak (and its isotopic pattern) and the major fragment ions.
Conclusion
The spectroscopic validation of "this compound" requires a synergistic application of NMR, IR, and MS techniques. By comparing the obtained spectra with predicted data and the experimental data of closely related compounds, researchers can achieve a high degree of confidence in the structure and purity of their synthesized material. This guide provides a comprehensive framework for this analytical process, emphasizing the importance of a multi-faceted spectroscopic approach in modern drug discovery and development.
References
-
PubChem. 3,5-Difluorobenzyl bromide. [Link]
-
Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. [Link]
-
Progressive Academic Publishing. SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. [Link]
-
PubChem. 4-Fluorobenzyl bromide. [Link]
-
Organic Spectroscopy International. Mass spectroscopy...........bromomethyl benzene (benzyl bromide). [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Fragment ion. [Link]
-
NIST. 3,5-Difluorobenzyl bromide. [Link]
-
NIST. 3,5-Difluorobenzyl alcohol. [Link]
-
PubChem. 3,5-Difluorobenzyl alcohol. [Link]
-
KPU. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
Sources
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Difluorobenzyl alcohol [webbook.nist.gov]
- 3. 3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]
- 8. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]
A Senior Application Scientist's Guide to Purity Analysis of Compounds Synthesized with 4-Ethoxy-3,5-difluorobenzyl bromide
<
In the landscape of modern drug discovery and development, the unequivocal determination of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For researchers utilizing versatile yet reactive building blocks like 4-Ethoxy-3,5-difluorobenzyl bromide , a comprehensive purity analysis strategy is paramount. This guide provides an in-depth comparison of the most salient analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—offering field-proven insights and detailed protocols to ensure the integrity of your synthesized compounds.
The reactivity of benzyl halides, such as this compound, necessitates a robust analytical approach to identify and quantify not only the desired product but also potential impurities arising from side reactions or unreacted starting materials.[1][2] The choice of analytical methodology is a critical decision, directly impacting the quality and reliability of downstream applications.[3]
The Analytical Triad: HPLC, GC-MS, and NMR
A multi-faceted approach, leveraging the orthogonal strengths of different analytical techniques, provides the most comprehensive understanding of a compound's purity profile. While each method offers unique advantages, they also possess inherent limitations. A judicious combination of these techniques is often the most effective strategy.[4][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a cornerstone technique in pharmaceutical analysis, prized for its high resolution, sensitivity, and broad applicability.[6] For compounds synthesized using this compound, which are often non-volatile and possess chromophores, HPLC with UV detection is a powerful tool for purity assessment.[1][2]
Causality in HPLC Method Development: The choice of a C18 stationary phase is predicated on the non-polar nature of many organic compounds, facilitating separation based on hydrophobicity. The mobile phase, a mixture of acetonitrile and water, is selected to provide a suitable polarity gradient for eluting the analyte and potential impurities. The addition of a small amount of acid, such as phosphoric or formic acid, can improve peak shape by suppressing the ionization of silanol groups on the stationary phase.[7]
Self-Validating System: Method validation is crucial to ensure the reliability of HPLC data.[8][9] This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[10] Specificity is demonstrated by the ability to resolve the main peak from potential impurities, which can be confirmed by peak purity analysis using a photodiode array (PDA) detector.[11]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-20 min: 50-90% B
-
20-25 min: 90% B
-
25-26 min: 90-50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
For volatile and thermally stable impurities that may be present in the reaction mixture, GC-MS is an invaluable technique.[12][13] The high separation efficiency of capillary GC coupled with the definitive identification capabilities of mass spectrometry makes it a powerful tool for impurity profiling.[14][15]
Causality in GC-MS Method Development: The choice of a low-polarity stationary phase, such as a (5%-phenyl)-methylpolysiloxane, is suitable for separating a wide range of organic compounds.[12] Electron ionization (EI) is a common ionization technique that generates reproducible mass spectra, which can be compared against spectral libraries for compound identification. For fluorinated compounds where molecular ions may not be readily observed with EI, softer ionization techniques like field ionization (FI) can be beneficial.[15]
Self-Validating System: The mass spectrometer acts as a highly specific detector, providing structural information that validates the identity of separated components. The presence of characteristic isotopic patterns, for instance, the M+2 peak for bromine-containing compounds, serves as a built-in confirmation of elemental composition.[16]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column with a low-polarity stationary phase (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity Assessment
NMR spectroscopy stands as a primary analytical method, offering unparalleled insight into the molecular structure of a compound.[17][18][19] For purity analysis, quantitative NMR (qNMR) provides a direct and absolute measure of purity without the need for a reference standard of the analyte itself.[20][21]
Causality in NMR Experiment Selection: ¹H NMR is the most common experiment for initial structural assessment and purity determination due to the high natural abundance and sensitivity of the proton nucleus.[18][19] The chemical shift, integration, and coupling patterns of the signals provide a wealth of structural information.[18] For complex structures, 2D NMR experiments like COSY, HSQC, and HMBC are indispensable for unambiguous resonance assignments.[20]
Self-Validating System: The inherent quantitative nature of NMR, where the signal intensity is directly proportional to the number of nuclei, makes it a self-validating technique for purity determination.[21] By comparing the integral of a known analyte peak to that of a certified internal standard, a highly accurate purity value can be obtained.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized compound.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate window functions and perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the signals of the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Comparative Analysis of Techniques
| Feature | HPLC-UV | GC-MS | NMR |
| Principle | Differential partitioning between a stationary and mobile phase | Separation based on volatility and interaction with a stationary phase, followed by mass analysis | Nuclear spin transitions in a magnetic field |
| Applicability | Non-volatile and UV-active compounds | Volatile and thermally stable compounds | Soluble compounds containing NMR-active nuclei |
| Sensitivity | High (ng to pg range)[3] | Very high (pg to fg range)[14] | Moderate (µg to mg range)[17][22] |
| Quantitative Accuracy | High, requires reference standards | Good, requires reference standards | Very high, can be absolute (qNMR) |
| Structural Information | Limited (retention time, UV spectrum) | High (fragmentation pattern) | Definitive (complete molecular structure)[20] |
| Destructive | Yes | Yes | No |
Visualizing the Workflow
Caption: A logical workflow for the comprehensive purity analysis of synthesized compounds.
Conclusion: An Integrated Approach to Purity Assurance
For compounds synthesized using this compound, a single analytical technique is rarely sufficient to provide a complete picture of purity. An integrated approach, combining the high-resolution separation of HPLC, the sensitive detection of volatile impurities by GC-MS, and the definitive structural and quantitative information from NMR, is the most robust strategy. This multi-pronged methodology ensures the highest level of confidence in the purity of your synthesized compounds, a critical factor for the success of any research or drug development program.
References
- Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ioniz
- Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals.
- Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples. Diva-Portal.org.
- Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Oxford Academic.
- A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. PMC - PubMed Central.
- Validation of Analytical Methods: A Review. Gavin Publishers.
- Liquid Nuclear Magnetic Resonance (NMR)
- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer...
- HPLC-Based Strategies for Impurity Profiling and Valid
- Separation of Benzyl chloride on Newcrom R1 HPLC column. SIELC Technologies.
- Advances in the Analysis of Persistent Halogen
- GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA.
- (PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.
- Structure Elucid
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI.
- 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
- Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO Brazil.
- Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? : r/askscience. Reddit.
- Impurities Profiling of Method Development and Validation of Etravirine (ETR)
- On the detection and determination of halogens in organic compounds. SciSpace.
- Structural elucid
- NMR spectroscopy: structure elucidation of cycloelatanene A: a n
- Determination of Halogen in Organic Compounds.
- Analytical methods for the determination of halogens in bioanalytical sciences: a review.
- HPLC, a modular technique th
- Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chrom
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- Differences in HPLC and NMR: Structural Elucidation Relevance.
- Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. JOCPR.
- 3-Ethoxy-2,4-difluorobenzyl bromide. Sigma-Aldrich.
- Exploring the Nonlinear Optical Properties of Difluorobenzyl Derivatives: Synthesis and DFT Analysis. OUCI.
- Characterization of impurities from the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane. Benchchem.
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- This compound, 95% Purity, C9H9BrF2O, 1 gram. CP Lab Safety.
- Synthesis, structural determination, molecular docking and biological activity of 1-(4-fluorobenzyl)-5-bromolindolin-2,3-dione.
- 3,5-Difluorobenzyl bromide. 141776-91-2 - ChemicalBook.
- SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p -ANISYL)-TELLUROETHER. Rasayan Journal of Chemistry.
- 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896. PubChem.
Sources
- 1. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. specificpolymers.com [specificpolymers.com]
- 5. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Separation of Benzyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. scielo.br [scielo.br]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples [diva-portal.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. jchps.com [jchps.com]
- 19. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 20. hyphadiscovery.com [hyphadiscovery.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. reddit.com [reddit.com]
A Comparative Guide to the Biological Activity Screening of Novel 4-Ethoxy-3,5-difluorobenzyl Bromide Derivatives
Introduction: The Rationale for Screening Fluorinated Benzyl Bromide Scaffolds
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules is a well-established method for enhancing pharmacological properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] The benzyl bromide scaffold, a versatile pharmacophore, serves as a foundational structure for numerous biologically active compounds.[3][4] This guide focuses on a novel class of compounds: 4-Ethoxy-3,5-difluorobenzyl bromide derivatives . The unique combination of a difluorinated aromatic ring, an ethoxy group, and a reactive benzyl bromide moiety presents a compelling case for broad-spectrum biological activity screening.
This document provides a comprehensive framework for researchers and drug development professionals to comparatively evaluate the biological potential of these novel derivatives. We eschew a rigid, one-size-fits-all template, instead presenting a logical, field-proven workflow. Our approach is grounded in explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system, and substantiating our methods with authoritative references. We will detail robust screening protocols for three key areas of therapeutic interest: Anticancer, Antimicrobial, and Anti-inflammatory activity .
Chapter 1: The Screening Cascade: A Strategic Workflow
A successful screening campaign requires a logical progression from broad, high-throughput primary assays to more specific, mechanism-of-action secondary assays. This cascade ensures that resources are focused on the most promising candidates.
Caption: A strategic workflow for screening novel chemical derivatives.
Chapter 2: Anticancer Activity Evaluation
Many benzyl-containing compounds have demonstrated potent anti-proliferative effects.[5][6][7] The primary goal is to identify derivatives that exhibit cytotoxicity against cancer cell lines while ideally showing lower toxicity to non-cancerous cells.
Primary Screen: Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.[9][10]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well.[10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.
-
Compound Treatment: Prepare serial dilutions of the test derivatives (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.[10] Purple formazan crystals should become visible within the cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[9] Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Secondary Screen: Apoptosis Induction via Caspase Activation
A desirable mechanism for an anticancer agent is the induction of apoptosis (programmed cell death). Caspases are a family of proteases that are central to this process.[13] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[14][15][16]
Experimental Protocol: Caspase-3/7 Activity Assay (Fluorometric)
-
Cell Treatment: Seed cells and treat with the test derivatives at their respective IC₅₀ concentrations for 24 hours, as described in the MTT protocol.
-
Reagent Addition: Use a commercially available caspase-3/7 assay kit. These kits typically provide a substrate, such as Ac-DEVD-AMC, which releases a fluorescent product (AMC) upon cleavage by active caspase-3/7.[16] Add the reagent directly to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440 nm.[16]
-
Data Analysis: Compare the fluorescence signal of treated cells to that of the vehicle control. A significant increase in fluorescence indicates caspase activation and apoptosis.
Comparative Data Analysis (Hypothetical)
All quantitative data should be summarized for clear comparison.[17][18]
| Compound ID | Alternative | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A-549 | Caspase-3/7 Activation (Fold Change vs. Control) |
| Derivative A | N/A | 5.2 ± 0.4 | 8.1 ± 0.6 | 4.5 |
| Derivative B | N/A | 21.8 ± 1.9 | 35.4 ± 2.8 | 1.2 |
| Derivative C | N/A | > 100 | > 100 | 0.9 |
| Doxorubicin | Positive Control | 4.3 ± 0.8 | 3.9 ± 0.5 | 5.1 |
Interpretation: In this hypothetical scenario, Derivative A shows promising anticancer activity with a potent IC₅₀ and strong induction of apoptosis, warranting further investigation.
Chapter 3: Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial properties.[19] Halogenated compounds, particularly those with fluorine, have shown significant antimicrobial potential.[1][20]
Primary Screen: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21][22] The broth microdilution method is a standardized and efficient way to determine MIC values.[23]
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria). Use a known antibiotic like Ciprofloxacin as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[19]
Comparative Data Analysis (Hypothetical)
| Compound ID | Alternative | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Derivative A | N/A | 128 | >256 |
| Derivative D | N/A | 4 | 8 |
| Derivative E | N/A | 8 | 128 |
| Ciprofloxacin | Positive Control | 0.5 | 0.25 |
| Vancomycin | Alternative Control | 1 | >256 |
Interpretation: Derivative D shows broad-spectrum activity, while Derivative E is more selective for Gram-positive bacteria. These compounds could be leads for new antibiotic development.[24]
Chapter 4: Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in numerous diseases.[25] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a pivotal mediator of inflammatory responses, making it a key target for anti-inflammatory drug discovery.[26][27][28]
The NF-κB Signaling Pathway
The canonical NF-κB pathway is activated by pro-inflammatory signals like lipopolysaccharide (LPS).[29] This leads to the degradation of the inhibitor IκB, allowing the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-1β.[30]
Caption: The canonical NF-κB inflammatory signaling pathway.
Primary Screen: Inhibition of Nitric Oxide (NO) Production
In inflammatory conditions, macrophages can be stimulated by LPS to produce large amounts of nitric oxide (NO), a key inflammatory mediator. Measuring the inhibition of NO production in LPS-stimulated macrophage cell lines (e.g., RAW 264.7) is a common primary screen for anti-inflammatory activity.[31][32]
Experimental Protocol: Griess Assay for Nitrite
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., Dexamethasone + LPS).
-
Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Griess Reaction: Mix 50 µL of the cell supernatant with 50 µL of Griess reagent.
-
Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the vehicle control. Determine the IC₅₀ value.
Comparative Data Analysis (Hypothetical)
| Compound ID | Alternative | NO Production IC₅₀ (µM) | Cell Viability at IC₅₀ |
| Derivative F | N/A | 12.5 ± 1.1 | >95% |
| Derivative G | N/A | 78.2 ± 6.5 | >95% |
| Derivative H | N/A | 9.8 ± 0.9 | 60% (Cytotoxic) |
| Dexamethasone | Positive Control | 15.0 ± 1.8 | >95% |
Interpretation: Derivative F shows potent, non-cytotoxic anti-inflammatory activity, making it a strong candidate for further study into its effects on cytokine production and NF-κB signaling.[33][34] Derivative H is likely a false positive, as its activity is due to cytotoxicity.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the initial biological screening of novel This compound derivatives . By employing a tiered approach—progressing from broad primary screens to more focused, mechanism-based secondary assays—researchers can efficiently identify and prioritize compounds with significant therapeutic potential. The protocols and comparative frameworks presented here are designed to ensure scientific rigor and data integrity, adhering to established standards in drug discovery.[35][36][37]
Promising "hit" compounds identified through this workflow should be subjected to further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, secondary assays to confirm their mechanism of action, and eventual testing in preclinical in vivo models. The strategic design of this screening cascade provides a solid foundation for translating novel chemical matter into next-generation therapeutic agents.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
-
Shalini, S., et al. (2008). Apoptosis-associated caspase activation assays. Methods. [Link]
-
Springer Nature Experiments. (2026). MTT Assay Protocol. Springer Protocols. [Link]
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences AG. [Link]
-
Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Clinics of North America. [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor-kappaB pathway in inflammation and cancer. Cold Spring Harbor perspectives in biology. [Link]
-
Saraste, A., & Pulkki, K. (2009). Analysing caspase activation and caspase activity in apoptotic cells. Methods in Molecular Biology. [Link]
-
Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature reviews. Immunology. [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
-
Mayo Clinic. (2008). Apoptosis-associated caspase activation assays. Mayo Clinic Research. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Wikipedia. (n.d.). Antibiotic sensitivity testing. Wikipedia. [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]
-
Wang, Y., et al. (2015). Reporting biological assay screening results for maximum impact. Drug Discovery Today. [Link]
-
Singh, R. P., et al. (2011). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
El-Naggar, M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. [Link]
-
Zabala, M. N., et al. (2021). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of N-benzyl-2,2,2-trifluoroacetamide using minimum inhibitory concentration against bacteria and fungi. ResearchGate. [Link]
-
Sarker, S. D., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules. [Link]
-
National Cancer Institute. (n.d.). Performance Standards Reporting Requirements for Essential Assays in Clinical Trials. Division of Cancer Treatment and Diagnosis. [Link]
-
Huczyński, A., et al. (2012). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. Molecules. [Link]
-
Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
-
Preprints.org. (2024). AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. Preprints.org. [Link]
-
Niu, X., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Medical Science. [Link]
-
de la Torre, B. G., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Pharmaceuticals. [Link]
-
ResearchGate. (2025). (PDF) Synthesis and Anticancer Studies of Novel N-Benzyl pyridazinone Derivatives. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. Iranian Journal of Pharmaceutical Research. [Link]
-
Lazzari, P., et al. (2018). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific Reports. [Link]
-
BioPharm International. (2019). Essentials in Bioassay Development. BioPharm International. [Link]
-
Al-Ostath, A. I., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug Design, Development and Therapy. [Link]
-
Hughes, D. L., et al. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Organic Letters. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Taylor & Francis Online. [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzyl bromide. PubChem. [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
-
Gupta, R. S., et al. (1986). Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin. Cancer Research. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
- 3. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Analysing caspase activation and caspase activity in apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Reporting biological assay screening results for maximum impact - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dctd.cancer.gov [dctd.cancer.gov]
- 19. apec.org [apec.org]
- 20. mdpi.com [mdpi.com]
- 21. integra-biosciences.com [integra-biosciences.com]
- 22. mdpi.com [mdpi.com]
- 23. woah.org [woah.org]
- 24. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 28. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scispace.com [scispace.com]
- 31. mdpi.com [mdpi.com]
- 32. AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. usp.org [usp.org]
- 37. biopharminternational.com [biopharminternational.com]
A Comparative Guide to 4-Ethoxy-3,5-difluorobenzyl bromide: A Superior Reagent for Modern Drug Discovery
Introduction: The Strategic Role of Fluorination in Medicinal Chemistry
In the landscape of modern drug design, the incorporation of fluorine atoms into lead compounds has become a cornerstone strategy for enhancing pharmacological profiles.[1] The unique properties of fluorine—its high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The benzyl group, a common scaffold in many bioactive molecules, is frequently modified with fluorine to leverage these benefits.[3] This guide introduces 4-Ethoxy-3,5-difluorobenzyl bromide , a reagent engineered to provide a distinct combination of electronic and steric properties, and presents a comprehensive analysis of its superiority over conventional benzylation agents.
The Reagent in Focus: this compound
This compound is a substituted benzyl halide designed for the efficient introduction of the 4-ethoxy-3,5-difluorobenzyl moiety. Its structure is characterized by a unique electronic push-pull system:
-
Two Fluorine Atoms (meta): Positioned at the 3 and 5 positions, these atoms exert a powerful inductive electron-withdrawing effect, which can enhance the metabolic stability of the aromatic ring.
-
One Ethoxy Group (para): The oxygen atom's lone pairs provide a strong electron-donating effect through resonance, directed towards the benzylic carbon. This effect modulates the overall electronics of the ring and the reactivity of the benzylic bromide.
This intricate electronic balance distinguishes it from simpler fluorinated or alkoxy-substituted analogues, offering a nuanced tool for fine-tuning molecular properties.
Comparative Analysis with Alternative Reagents
The true value of this compound is best understood through a direct comparison with other commonly used benzylation reagents. The following analysis evaluates its performance based on predicted reactivity in nucleophilic substitution (SN2) reactions and the physicochemical properties conferred upon the target molecule.
Caption: Structures of Compared Benzylating Reagents.
Performance Comparison Table
| Reagent | Key Electronic Effects | Predicted SN2 Reactivity | Key Properties Conferred to Product | Limitations |
| Benzyl Bromide | Neutral baseline | Standard | Baseline lipophilicity and stability.[3] | Lacks features for modulating modern drug properties. |
| 3,5-Difluorobenzyl Bromide | Strong inductive withdrawal | Slightly decreased | Enhances metabolic stability; alters pKa.[4][5] | Reduced reactivity can lead to harsher reaction conditions. |
| 4-Methoxybenzyl Bromide (PMB-Br) | Strong resonance donation | Increased | Allows for oxidative deprotection (e.g., with DDQ).[6] | Methoxy group can be metabolically labile (O-demethylation). |
| This compound | Resonance donation (OEt) + Inductive withdrawal (2x F) | Modulated; higher than 3,5-difluoro analogue | Confers metabolic stability (fluorines) while the ethoxy group can improve receptor interactions and fine-tune lipophilicity. | Specific deprotection methods are not as established as for PMB. |
Expert Analysis: The superiority of this compound lies in its balanced design. While 3,5-difluorobenzyl bromide enhances stability at the cost of reactivity, and 4-methoxybenzyl bromide increases reactivity but introduces a potential metabolic weak point, our title compound offers a compelling compromise. The para-ethoxy group's resonance effect sufficiently activates the benzylic position for efficient SN2 reactions under mild conditions, counteracting the deactivating inductive pull of the meta-fluorines.[7] This allows for facile synthesis while still incorporating the metabolically robust difluorinated ring into the target molecule. The ethoxy group is also often preferred over methoxy for its slightly increased lipophilicity and potentially different interactions within a protein binding pocket.
Experimental Protocol: N-Alkylation of a Secondary Amine
This protocol provides a robust, self-validating method for the N-alkylation of a model secondary amine, dibenzylamine, using this compound. The causality behind each step is explained to ensure reproducibility and understanding.
Reaction Principle: The reaction proceeds via an SN2 mechanism. The non-nucleophilic base, potassium carbonate, deprotonates the trace water to form hydroxide in situ, which then deprotonates the secondary amine's N-H proton is not the primary mechanism. Rather, the base neutralizes the HBr byproduct formed during the reaction, preventing protonation of the starting amine and driving the reaction to completion.[7] Acetonitrile is chosen as the solvent for its polarity, aprotic nature, and appropriate boiling point.
Caption: General SN2 N-Alkylation Reaction Scheme.
Materials:
-
Dibenzylamine (1.0 equiv)
-
This compound (1.05 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 equiv)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (for work-up)
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add dibenzylamine (1.0 mmol, 197.3 mg) and anhydrous acetonitrile (10 mL). Stir until fully dissolved.
-
Addition of Base: Add powdered anhydrous potassium carbonate (2.0 mmol, 276.4 mg). Rationale: A powdered base provides a larger surface area, facilitating a more efficient reaction.
-
Addition of Alkylating Agent: Add this compound (1.05 mmol, 263.6 mg) to the suspension.
-
Reaction: Heat the mixture to 60 °C under an inert atmosphere (e.g., Nitrogen or Argon) and stir vigorously. Rationale: Moderate heating increases the reaction rate without promoting significant side reactions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the limiting reagent (dibenzylamine) indicates completion, typically within 4-8 hours.
-
Work-up: a. Cool the reaction mixture to room temperature and filter off the solid K₂CO₃ and bromide salts. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in ethyl acetate (20 mL) and transfer to a separatory funnel. d. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). Rationale: Washing removes residual inorganic salts and water-soluble impurities. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-Ethoxy-3,5-difluorobenzyl)dibenzylamine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. Benzyl group - Wikipedia [en.wikipedia.org]
- 4. guidechem.com [guidechem.com]
- 5. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Crystallographer's Guide to the 4-ethoxy-3,5-difluorobenzyl Moiety: A Comparative Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and alkoxy groups into molecular scaffolds is a cornerstone of rational design. The 4-ethoxy-3,5-difluorobenzyl moiety, a unique combination of these features, presents a compelling case for its utility in crystal engineering and the development of novel therapeutics. This guide offers an in-depth comparative analysis of the structural implications of this moiety, even in the absence of a publicly available crystal structure for a simple derivative. By examining crystallographic data from closely related analogues, we can infer the profound influence of the combined electronic and steric effects of the ethoxy and difluoro substitutions.
The Strategic Advantage of the 4-ethoxy-3,5-difluorobenzyl Group
The 4-ethoxy-3,5-difluorobenzyl moiety is not a random assortment of functional groups. Each component is chosen for its specific properties. The difluoro substitution at the 3 and 5 positions creates a unique electronic environment. These fluorine atoms act as strong electron-withdrawing groups, influencing the acidity of the benzylic protons and modulating the electrostatic potential of the aromatic ring. This can have significant consequences for intermolecular interactions, such as hydrogen bonding and π-stacking.
The 4-ethoxy group, on the other hand, introduces a degree of conformational flexibility and acts as a hydrogen bond acceptor. Its presence can influence solubility and membrane permeability, crucial parameters in drug design. The interplay between the electron-withdrawing fluorine atoms and the electron-donating (by resonance) ethoxy group creates a nuanced electronic profile that can be exploited to fine-tune molecular properties.
Deconstructing the Moiety: A Comparative Crystallographic Analysis
To objectively assess the structural contributions of the 4-ethoxy-3,5-difluorobenzyl moiety, we will compare it with three key analogues:
-
The Non-Fluorinated Analogue: A 4-ethoxyphenyl-containing compound to isolate the effect of the ethoxy group.
-
The 3,5-Difluorophenyl Analogue: To understand the impact of the specific difluoro substitution pattern.
-
The 3,4-Difluorobenzyl Analogue: To contrast the electronic and steric effects of a different fluorine substitution pattern.
The following table summarizes key crystallographic parameters for representative compounds containing these moieties. It is important to note that a direct crystal structure for a simple 4-ethoxy-3,5-difluorobenzyl-containing compound is not publicly available. Therefore, this analysis is based on the closest available structures in the Cambridge Structural Database (CSD).
| Moiety | Representative Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| 4-Ethoxyphenyl | 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline | Monoclinic | P2₁/n | 7.3634 | 31.908 | 8.1372 | 107.598 | 1822.4 | [1] |
| 3,5-Difluorophenyl | 4-({5-[(E)-(3,5-difluorophenyl)diazenyl]-2-hydroxybenzylidene}amino)-2,2,6,6-tetramethylpiperidin-1-oxyl | Monoclinic | P2₁/c | 12.301(3) | 20.354(5) | 18.309(5) | 91.56(3) | 4580(2) | [2] |
| 3,4-Difluorobenzyl | CSD Entry CC2HD9DM | Orthorhombic | P2₁2₁2₁ | 8.45 | 11.25 | 15.35 | 90 | 1459 | [CSD Entry CC2HD9DM] |
Experimental Workflow: From Synthesis to Structure
The journey from a chemical concept to a fully elucidated crystal structure is a multi-step process that demands precision and a deep understanding of molecular behavior.
Synthesis of a Representative Compound
While a specific crystal structure is not available, a plausible synthetic route to a compound containing the 4-ethoxy-3,5-difluorobenzyl moiety, for example, N-(4-ethoxy-3,5-difluorobenzyl)acetamide, would likely involve the following steps:
-
Nitration of 2,6-difluorophenol: To introduce a nitro group at the 4-position.
-
Williamson Ether Synthesis: Reaction of the resulting 4-nitro-2,6-difluorophenol with ethyl iodide to introduce the ethoxy group.
-
Reduction of the Nitro Group: To yield 4-ethoxy-3,5-difluoroaniline.
-
Sandmeyer Reaction: Conversion of the aniline to the corresponding benzyl bromide.
-
Nucleophilic Substitution: Reaction of the benzyl bromide with a suitable nucleophile, such as the anion of acetamide, to yield the final product.
Crystallization: The Art of Inducing Order
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is paramount and is often determined empirically.
Experimental Protocol: Crystallization
-
Solvent Screening: A small amount of the purified compound is dissolved in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to assess solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in solubility upon cooling can induce crystallization.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine its three-dimensional structure.[3]
Experimental Protocol: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.
Interpreting the Data: Structural Insights from the Analogues
Based on the crystallographic data of the comparator compounds, we can draw several inferences about the likely structural characteristics of the 4-ethoxy-3,5-difluorobenzyl moiety.
-
Influence of the 4-Ethoxy Group: The crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline reveals that the ethoxy group can participate in weak C-H···π interactions, which can influence the overall crystal packing.[1] The ethyl group's conformational flexibility can also allow for different packing arrangements compared to a more rigid substituent.
-
Impact of the 3,5-Difluoro Substitution: The structure of the 3,5-difluorophenyl-containing compound demonstrates the importance of C-H···F and N-H···F hydrogen bonds in directing the supramolecular assembly.[2] The strong electronegativity of the fluorine atoms can lead to the formation of these and other non-covalent interactions, which can significantly impact the crystal packing and physical properties of the material.
-
The Effect of Fluorine Positioning (3,5- vs. 3,4-): The orthorhombic crystal system of the 3,4-difluorobenzyl-containing compound, compared to the monoclinic systems of the other two, suggests that the substitution pattern of the fluorine atoms has a profound impact on the crystal symmetry and packing. This highlights the subtle yet significant role of substituent positioning in crystal engineering.
Visualizing the Workflow and Relationships
To better understand the processes and logical connections discussed, the following diagrams are provided.
Sources
- 1. CSD 2212294: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]
- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5700241.fs1.hubspotusercontent-na1.net [5700241.fs1.hubspotusercontent-na1.net]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Compounds Derived from 4-Ethoxy-3,5-difluorobenzyl bromide
For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical decision point that influences the entire discovery pipeline. The "4-Ethoxy-3,5-difluorobenzyl bromide" moiety is an attractive starting point, offering a unique combination of electronic and steric properties. However, its true value can only be realized when its metabolic fate is thoroughly understood. A molecule's susceptibility to metabolism is a primary determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for generating toxic byproducts.
This guide provides a comprehensive framework for assessing the metabolic stability of compounds synthesized using this promising building block. We will move beyond rote protocols to explore the mechanistic rationale behind experimental design, ensuring that the data you generate is not only accurate but also deeply informative for guiding the next steps in your lead optimization campaign.
Part 1: The Mechanistic Landscape - Predicting Metabolic Hotspots
Before any experiment is run, a thoughtful analysis of the core structure allows us to form hypotheses about its metabolic liabilities and strengths. The 4-ethoxy-3,5-difluorobenzyl moiety presents two key features that are known to profoundly influence drug metabolism.
The Metabolic Shield: The Role of Difluorination
Fluorine has become a cornerstone of modern medicinal chemistry, and for good reason.[1] Its strategic placement on an aromatic ring can act as a "metabolic shield." The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it much more resistant to cleavage by oxidative enzymes like cytochrome P450s (CYPs).[2]
In the case of our scaffold, the fluorine atoms at the C3 and C5 positions effectively block these sites from common metabolic attacks, such as aromatic hydroxylation.[1][3] This is a crucial design feature, as it can prevent the formation of unwanted metabolites and extend the compound's in vivo half-life. The high electronegativity of fluorine also alters the electronic properties of the aromatic ring, which can further influence enzyme-substrate interactions.[2][3]
The Potential Soft Spot: Vulnerability of the Ethoxy Group
While the fluorine atoms provide stability, the ethoxy group at the C4 position represents a potential metabolic "soft spot." The most common metabolic pathway for aryl ethers is O-dealkylation .[4] This process is typically catalyzed by CYP enzymes and involves the hydroxylation of the carbon atom adjacent (alpha) to the ether oxygen.[4] The resulting intermediate, a hemiacetal, is unstable and spontaneously breaks down to form a phenol and, in this case, acetaldehyde. This pathway is often a major route of clearance for many drugs.[4]
Therefore, a primary objective of our stability assessment will be to quantify the lability of this ethoxy group and determine if it is the dominant site of metabolic transformation.
Part 2: Experimental Framework for In Vitro Assessment
To test our hypotheses, we turn to robust and well-validated in vitro models of liver metabolism. The liver is the primary site of drug metabolism, and subcellular fractions offer a cost-effective, high-throughput method for early-stage assessment.[5][6]
Choosing the Right Tool: Liver Microsomes vs. S9 Fraction
-
Liver Microsomes : These are vesicles of the endoplasmic reticulum, isolated from hepatocytes. They are a rich source of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[7] For assessing the initial oxidative liabilities of our scaffold (aromatic hydroxylation, O-dealkylation), a liver microsomal stability assay is the ideal starting point due to its simplicity and directness.[6][8]
-
S9 Fraction : This is a supernatant fraction of a liver homogenate that contains both microsomes (Phase I enzymes) and the cytosol, which is rich in Phase II (conjugative) enzymes like UGTs and SULTs.[5][9][10] An S9 assay provides a more comprehensive view of hepatic metabolism.[11] If the O-dealkylation of our compound proceeds rapidly to form a phenol, a follow-up S9 assay (supplemented with appropriate cofactors like UDPGA) could reveal subsequent glucuronidation of that phenol.
Recommendation: We will focus on a Human Liver Microsome (HLM) stability assay as the primary screen. It directly addresses the key question of oxidative liability and is the industry standard for initial metabolic stability ranking.
Detailed Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol is designed as a self-validating system, incorporating essential controls to ensure the integrity of the results.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compound (and Comparators)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]
-
Positive Control Compounds (e.g., Verapamil - high turnover; Dextromethorphan - medium turnover)[7]
-
Termination Solution: Ice-cold Acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
96-well plates, incubator, centrifuge, LC-MS/MS system.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL in the incubation).[13]
-
Prepare a working solution of the test compound and control compounds in a buffer-compatible solvent (e.g., final DMSO concentration < 0.5%).[13]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
Expert Rationale: This step pre-incubates the enzyme and substrate to allow for thermal equilibration before initiating the reaction.
-
In a 96-well plate, add the microsomal solution and the test/control compound solution.
-
For the negative control wells, add buffer instead of the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Sampling:
-
Expert Rationale: The reaction is initiated by adding the NADPH regenerating system, which provides the essential cofactor for CYP450 activity.[7][14] Sampling at multiple time points allows for the calculation of the degradation rate.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.
-
Immediately collect the first sample (T=0) by transferring an aliquot of the reaction mixture to a separate plate containing the ice-cold termination solution.
-
Incubate the reaction plate at 37°C, with shaking.
-
Collect subsequent samples at designated time points (e.g., 5, 15, 30, 45, 60 minutes) by transferring aliquots to the termination solution.
-
-
Sample Processing and Analysis:
-
Expert Rationale: Cold acetonitrile precipitates the microsomal proteins, halting all enzymatic activity, and the internal standard corrects for variations in sample processing and instrument response.
-
Once all time points are collected, centrifuge the termination plate at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area of the remaining parent compound relative to the internal standard at each time point.
-
Data Analysis and Interpretation
The disappearance of the parent compound over time typically follows first-order kinetics.
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of this line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
Metabolic Stability Classification Table
| Stability Category | Half-Life (t½) in HLM | Intrinsic Clearance (CLint) | Interpretation |
| High | > 60 min | < 12 µL/min/mg | Compound is cleared slowly; likely to have a long in vivo half-life. |
| Moderate | 15 - 60 min | 12 - 50 µL/min/mg | Moderate clearance; may be acceptable depending on therapeutic goals. |
| Low | < 15 min | > 50 µL/min/mg | Compound is cleared rapidly; likely to have a short in vivo half-life and poor bioavailability. |
Part 3: A Comparative Case Study - Understanding Structure-Metabolism Relationships (SMR)
To truly understand the metabolic properties of the 4-ethoxy-3,5-difluorobenzyl scaffold, we must compare it to rationally designed alternatives. This approach allows us to isolate the contribution of each functional group to the overall stability.
Objective: To systematically evaluate how the 3,5-difluoro and 4-ethoxy groups influence metabolic stability.
Test Compounds:
-
Compound A (Core Scaffold): A simple amide derivative of this compound.
-
Compound B (No Fluorine Analog): The corresponding 4-ethoxybenzyl amide. This comparison will directly measure the shielding effect of the fluorine atoms.
-
Compound C (Ethoxy Bioisostere): The 4-(difluoromethoxy)-3,5-difluorobenzyl amide. The difluoromethoxy group is a common bioisosteric replacement for a methoxy or ethoxy group, designed to block O-dealkylation.[15][16] This comparison will test the hypothesis that the ethoxy group is the primary metabolic liability.
Hypothetical Data Summary
| Compound | Key Structural Feature | t½ (min) | CLint (µL/min/mg) | Predicted Stability |
| A | 4-Ethoxy-3,5-difluoro | 25 | 27.7 | Moderate |
| B | 4-Ethoxy (non-fluorinated) | 8 | 86.6 | Low |
| C | 4-Difluoromethoxy-3,5-difluoro | > 90 | < 7.7 | High |
Interpretation of Hypothetical Results:
-
A vs. B: The significantly shorter half-life of Compound B would provide strong evidence that the 3,5-difluoro substitution effectively shields the aromatic ring from rapid oxidative metabolism.
-
A vs. C: The dramatically increased stability of Compound C would confirm that the primary metabolic pathway for the core scaffold (Compound A) is indeed O-dealkylation of the ethoxy group. Replacing it with the more robust difluoromethoxy group successfully mitigates this liability.
Part 4: Visualization of Workflows and Pathways
Visual diagrams are essential for clarifying complex processes and relationships.
Caption: Experimental workflow for the HLM metabolic stability assay.
Caption: Potential metabolic pathways of the core scaffold.
Conclusion
The this compound scaffold offers a compelling starting point for drug discovery, with its difluoro substitution providing a robust shield against aromatic oxidation. However, this guide demonstrates that a thorough understanding of its metabolic profile is essential. Our analysis points to the 4-ethoxy group as the most probable site of metabolic degradation via O-dealkylation.
By employing a systematic and comparative experimental approach using a validated HLM stability assay, researchers can precisely quantify this liability. The insights gained from comparing the core scaffold to non-fluorinated and bioisosteric analogs provide clear, actionable data. This allows for the rational design of next-generation compounds with enhanced metabolic stability, ultimately reducing candidate attrition and accelerating the journey toward a successful clinical candidate.
References
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
-
Cyprotex - Evotec. (n.d.). S9 Stability. Retrieved from [Link]
-
Di, L., & Obach, R. S. (2014). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current Drug Metabolism, 15(9), 917-924. [Link]
-
Wernevik, J., Giethlen, B., & Cederberg, A. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
MTTlab. (n.d.). S9 Stability Assay. Retrieved from [Link]
-
Isin, E. M., & Guengerich, F. P. (2007). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug Metabolism Reviews, 39(4), 815-904. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Zhang, Y., Mokkawes, T., & de Visser, S. P. (2023). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Angewandte Chemie International Edition, 62(37), e202306981. [Link]
-
Wikipedia. (n.d.). S9 fraction. Retrieved from [Link]
-
Auchus, R. J., & Miller, W. L. (2019). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. The Journal of Steroid Biochemistry and Molecular Biology, 190, 12-18. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
Rock, D. A., et al. (2015). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry, 58(5), 2447-2458. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Park, B. K., & Kitteringham, N. R. (1994). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Drug Metabolism Reviews, 26(3), 605-643. [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. ResearchGate. [Link]
-
Sowjanya, G., et al. (2019). In vitro test methods for metabolite identification: A review. ResearchGate. [Link]
-
Zhang, Y., Mokkawes, T., & de Visser, S. P. (2023). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. [Link]
-
Pelkonen, O., & Raunio, H. (2017). An evaluation of the latest in vitro tools for drug metabolism studies. Expert Opinion on Drug Metabolism & Toxicology, 13(9), 903-913. [Link]
-
Wu, W. N., & McKown, L. A. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Drug Metabolite Profiling in Drug Discovery (pp. 249-281). Humana Press. [Link]
-
An, Y., & Liu, Y. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Toxics, 8(4), 99. [Link]
-
Erickson, J. A. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Zanger, U. M., & Schwab, M. (2013). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. MDPI. [Link]
-
Magata, Y., et al. (2003). Biologically stable [(18)F]-labeled benzylfluoride derivatives. Nuclear Medicine and Biology, 30(6), 617-624. [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry, 11(12), 1438-1478. [Link]
-
Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
-
Al-Hadiya, B. H. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 27(19), 6296. [Link]
-
Magata, Y., et al. (2003). Biologically stable [18F]-labeled benzylfluoride derivatives. ResearchGate. [Link]
-
Smith, A. D., & Bull, J. A. (2022). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. [Link]
-
Wagener, M., & van der Neut, J. M. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 46(2), 645-652. [Link]
-
Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Erickson, J. A. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Shipe, W. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(7), 671-675. [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from [Link]
-
Szatmári, I., et al. (2024). Alkoxyalkylation of Electron-Rich Aromatic Compounds. International Journal of Molecular Sciences, 25(12), 6966. [Link]
-
Meanwell, N. A. (2017). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. ResearchGate. [Link]
-
Wang, J., et al. (2022). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. Archives of Toxicology, 96(5), 1465-1478. [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved from [Link]
-
Regent Chemicals. (n.d.). This compound, 97%. Retrieved from [Link]
-
Xue, W., & Warshawsky, D. (2005). Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: A review. Toxicology and Applied Pharmacology, 206(1), 73-93. [Link]
-
Wicha, J., & Szymański, P. (2024). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. International Journal of Molecular Sciences, 25(12), 6567. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. annualreviews.org [annualreviews.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S9 fraction - Wikipedia [en.wikipedia.org]
- 11. mttlab.eu [mttlab.eu]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. mercell.com [mercell.com]
- 14. researchgate.net [researchgate.net]
- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 16. chemrxiv.org [chemrxiv.org]
A Head-to-Head Comparison of Synthetic Routes to 4-Ethoxy-3,5-difluorobenzyl bromide: A Guide for Researchers
Introduction
4-Ethoxy-3,5-difluorobenzyl bromide is a key building block in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a central benzene ring flanked by two fluorine atoms and an ethoxy group, imparts specific electronic and steric properties that are often sought after in the design of biologically active compounds. The reactive benzyl bromide moiety allows for facile introduction of the 4-ethoxy-3,5-difluorobenzyl group into a target molecule. Given its importance, the efficient and scalable synthesis of this compound is of significant interest to researchers and process chemists.
This guide provides a comprehensive head-to-head comparison of two plausible synthetic routes to this compound, designed to inform researchers, scientists, and drug development professionals on the strategic choices involved in its preparation. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols based on established chemical transformations, and offer a comparative analysis of their respective strengths and weaknesses.
Route 1: Benzylic Bromination of 4-Ethoxy-3,5-difluorotoluene
This classical approach hinges on the selective free-radical bromination of the benzylic methyl group of a substituted toluene precursor. The success of this route is critically dependent on the efficient synthesis of the starting material, 4-Ethoxy-3,5-difluorotoluene, and the ability to control the bromination reaction to favor the desired mono-brominated product over potential side reactions such as ring bromination.
Synthesis of the Precursor: 4-Ethoxy-3,5-difluorotoluene
A multi-step synthesis of 4-Ethoxy-3,5-difluorotoluene can be envisioned starting from the commercially available 3,5-difluorophenol.
Step 1: Etherification of 3,5-Difluorophenol. The synthesis commences with the Williamson ether synthesis, a robust and widely used method for the formation of ethers. 3,5-difluorophenol is deprotonated with a suitable base, such as potassium carbonate, to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent like iodoethane.
Step 2: Formylation of 1-Ethoxy-3,5-difluorobenzene. The introduction of a formyl group onto the aromatic ring can be achieved through electrophilic aromatic substitution, for example, via a Gattermann-Koch reaction or a Vilsmeier-Haack reaction. Given the electron-donating nature of the ethoxy group, the formylation is expected to be directed ortho and para to this substituent. Due to steric hindrance from the fluorine atoms, the para-position is the most likely site of substitution.
Step 3: Wolff-Kishner or Clemmensen Reduction of 4-Ethoxy-3,5-difluorobenzaldehyde. The final step in the precursor synthesis involves the reduction of the aldehyde functionality to a methyl group. The Wolff-Kishner reduction, carried out under basic conditions, or the Clemmensen reduction, under acidic conditions, are standard methods for this transformation.
Final Step: Radical Bromination
The conversion of 4-Ethoxy-3,5-difluorotoluene to the target benzyl bromide is typically achieved via a free-radical chain reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions. The reaction proceeds via the formation of a stabilized benzylic radical, which then reacts with bromine.
Caption: Synthetic pathway for Route 1.
Route 2: Bromination of 4-Ethoxy-3,5-difluorobenzyl alcohol
This alternative route involves the synthesis of the corresponding benzyl alcohol, followed by its conversion to the benzyl bromide. This approach avoids the potential for ring bromination that can be a side reaction in the direct benzylic bromination of the toluene derivative.
Synthesis of the Precursor: 4-Ethoxy-3,5-difluorobenzyl alcohol
The synthesis of the benzyl alcohol precursor can also be approached in a multi-step manner, potentially starting from 3,5-difluoro-4-hydroxybenzaldehyde.
Step 1: Etherification of 3,5-Difluoro-4-hydroxybenzaldehyde. Similar to Route 1, a Williamson ether synthesis can be employed to introduce the ethoxy group. The phenolic hydroxyl group is selectively etherified in the presence of the aldehyde functionality. A patent for a similar transformation on isovanillin to produce 3-ethoxy-4-methoxybenzaldehyde reports high yields using potassium carbonate and ethyl bromide.[1]
Step 2: Reduction of 4-Ethoxy-3,5-difluorobenzaldehyde. The aldehyde is then reduced to the primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄). This reduction is typically high-yielding and chemoselective for the aldehyde in the presence of the aromatic ring and ether functionality.
Final Step: Conversion of Alcohol to Bromide
The conversion of the benzylic alcohol to the bromide is a standard transformation in organic synthesis. Several reagents can be employed for this purpose, including phosphorus tribromide (PBr₃)[2][3], thionyl bromide (SOBr₂), or an Appel reaction using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). These reactions generally proceed via an SN2 mechanism, leading to the desired benzyl bromide.
Caption: Synthetic pathway for Route 2.
Head-to-Head Comparison
| Feature | Route 1: Benzylic Bromination | Route 2: From Benzyl Alcohol |
| Starting Material Availability | 3,5-Difluorophenol is commercially available. | 3,5-Difluoro-4-hydroxybenzaldehyde may require synthesis. |
| Number of Steps | Potentially longer due to the reduction of the formyl group. | Potentially shorter if the starting aldehyde is accessible. |
| Key Challenges | - Multi-step synthesis of the toluene precursor. - Potential for competing aromatic ring bromination. - Over-bromination to the dibromo species. | - Synthesis of the starting hydroxybenzaldehyde. - Handling of potentially corrosive brominating agents in the final step. |
| Control & Selectivity | Radical bromination can sometimes be difficult to control, leading to mixtures of products. | The individual steps (etherification, reduction, bromination of alcohol) are generally high-yielding and selective. |
| Potential Yield & Purity | Overall yield may be impacted by the selectivity of the bromination step. Purification can be challenging. | Potentially higher overall yield and purity due to more controlled reaction steps. |
| Safety Considerations | Radical initiators can be hazardous. NBS is a lachrymator. | PBr₃ and SOBr₂ are corrosive and react violently with water. |
Experimental Protocols (Proposed)
The following are proposed, detailed experimental protocols for the key transformations in each route, based on established procedures for analogous compounds. Note: These protocols are illustrative and would require optimization for the specific substrates.
Route 1: Key Step - Benzylic Bromination of 4-Ethoxy-3,5-difluorotoluene
Materials:
-
4-Ethoxy-3,5-difluorotoluene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Ethoxy-3,5-difluorotoluene and anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide and AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Route 2: Key Steps
Etherification of 3,5-Difluoro-4-hydroxybenzaldehyde
Materials:
-
3,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq)
-
Potassium carbonate (2.0 eq)
-
Ethyl bromide (1.2 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 3,5-Difluoro-4-hydroxybenzaldehyde, potassium carbonate, and DMF.
-
Stir the mixture at room temperature and add ethyl bromide dropwise.
-
Heat the reaction mixture to 60-70°C and stir for several hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Ethoxy-3,5-difluorobenzaldehyde, which can be purified by crystallization or column chromatography.
Reduction of 4-Ethoxy-3,5-difluorobenzaldehyde
Materials:
-
4-Ethoxy-3,5-difluorobenzaldehyde (1.0 eq)
-
Sodium borohydride (1.5 eq)
-
Methanol
Procedure:
-
Dissolve 4-Ethoxy-3,5-difluorobenzaldehyde in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 4-Ethoxy-3,5-difluorobenzyl alcohol.
Conversion of 4-Ethoxy-3,5-difluorobenzyl alcohol to Bromide
Materials:
-
4-Ethoxy-3,5-difluorobenzyl alcohol (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq)
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve 4-Ethoxy-3,5-difluorobenzyl alcohol in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere and cool to 0°C.
-
Add phosphorus tribromide dropwise with stirring, maintaining the temperature at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
Conclusion and Outlook
Both Route 1 and Route 2 present viable, albeit challenging, pathways to this compound. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory.
Route 2 appears to be the more promising approach for laboratory-scale synthesis due to the generally higher selectivity and predictability of the individual transformations. The conversion of a benzyl alcohol to a benzyl bromide is a very reliable reaction. The main hurdle for this route is the synthesis of the 3,5-difluoro-4-hydroxybenzaldehyde precursor.
Route 1, while potentially more atom-economical in the final step, carries a higher risk of side reactions during the benzylic bromination, which could complicate purification and lower the overall yield. The multi-step synthesis of the toluene precursor also adds to the complexity.
For industrial-scale production, a thorough process optimization of either route would be necessary to maximize yield, minimize waste, and ensure a cost-effective and safe process. Further research into alternative starting materials or more direct C-H functionalization methods could also open up more efficient synthetic avenues to this valuable building block.
References
- Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
-
Master Organic Chemistry. Conversion of alcohols to alkyl bromides using PBr3. [Link]
-
Master Organic Chemistry. PBr3 and SOCl2. [Link]
- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
Sources
A Guide to Strategic Moiety Selection: Justifying the Use of 4-Ethoxy-3,5-difluorobenzyl bromide in Synthetic Pathways
For researchers, scientists, and drug development professionals, the selection of every building block in a synthetic pathway is a critical decision. It is a choice that reverberates through to the final compound's efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth technical justification for the use of 4-Ethoxy-3,5-difluorobenzyl bromide , a highly functionalized reagent, by comparing its performance and strategic value against common alternatives in the context of medicinal chemistry.
The Challenge: Beyond Simple Benzylation
The introduction of a benzyl group, particularly as a protective ether on a phenol or alcohol, is a foundational transformation in organic synthesis. In drug design, however, this moiety is rarely just a placeholder. It is an integral part of the pharmacophore, influencing everything from receptor binding to metabolic fate.
The unsubstituted benzyl group is often a liability, prone to rapid metabolic oxidation at the para-position by cytochrome P450 enzymes. This necessitates the use of substituted analogues to enhance stability and fine-tune electronic and steric properties. The choice of reagent for this benzylation step, therefore, becomes a strategic decision in molecular design. Here, we explore the nuanced advantages offered by this compound.
The Reagent in Focus: A Multi-Functional Tool
This compound is more than a simple benzylating agent; it is a purpose-built tool for multi-parameter optimization. Its structure combines three key features that work in concert to address common challenges in drug development.
Caption: Key functional components of this compound.
-
Benzylic Bromide : This is the reactive center, providing a good leaving group for nucleophilic substitution reactions (SN2), most commonly the Williamson ether synthesis.[1] Its reactivity is modulated by the substituents on the aromatic ring.
-
3,5-Difluoro Substitution : The two fluorine atoms are powerful electron-withdrawing groups. Their placement is strategic:
-
Metabolic Shielding : Fluorine atoms are often used to block sites of metabolism.[2][3] The strong carbon-fluorine bond is resistant to enzymatic cleavage, preventing the hydroxylation that readily occurs on unsubstituted or activated rings.[4]
-
Electronic Modulation : By withdrawing electron density, the fluorines increase the electrophilicity of the benzylic carbon, potentially accelerating the SN2 reaction. They also lower the pKa of adjacent functionalities and alter the quadrupole moment of the aromatic ring, which can be critical for protein-ligand interactions.
-
-
4-Ethoxy Group : In contrast to the fluorines, the para-ethoxy group is electron-donating through resonance. This creates a unique "push-pull" electronic environment.
-
Property Modulation : The ethoxy group increases lipophilicity and can act as a hydrogen bond acceptor, offering an additional point of interaction with a biological target.[5]
-
Reactivity Tuning : While the inductive effect of the fluorines dominates, the donating effect of the ethoxy group can subtly temper the reactivity of the benzyl bromide compared to a purely electron-deficient system.
-
Comparative Analysis with Alternative Benzylating Agents
The justification for using a specialized reagent is best understood by comparing it to standard alternatives. We will consider three common reagents: the parent Benzyl bromide, the electron-rich 4-Methoxybenzyl bromide (PMB-Br), and the electron-poor 3,5-Difluorobenzyl bromide.
Physicochemical Properties
The choice of reagent has an immediate impact on the physical properties of both the intermediate and the final product.
| Property | This compound | Benzyl bromide | 4-Methoxybenzyl bromide (PMB-Br) | 3,5-Difluorobenzyl bromide |
| Molecular Weight | 251.07 g/mol | 171.04 g/mol | 201.06 g/mol [6] | 207.02 g/mol |
| Boiling Point | Not available | 198-199 °C | 91 °C (1 mmHg)[7] | 65 °C (4.5 mmHg) |
| Calculated LogP | ~3.2 (Estimate) | 2.5 | 2.5[6] | 2.7[8] |
| Key Feature | Balanced electronics, metabolic shield | Baseline standard | Electron-rich, easily cleaved | Electron-poor, metabolic shield |
Data for alternatives sourced from PubChem and commercial suppliers.[6][7][8]
Synthetic Performance and Considerations
The primary application for these reagents is the formation of an ether linkage via the Williamson ether synthesis, an SN2 reaction between an alkoxide and the alkyl halide.[9][10]
Caption: Logic diagram for selecting a benzylating agent based on desired synthetic and downstream properties.
-
Reactivity : The SN2 reaction rate is sensitive to the electrophilicity of the benzylic carbon.
-
3,5-Difluorobenzyl bromide : The strong inductive withdrawal from the two fluorine atoms makes the benzylic carbon highly electrophilic, leading to a very fast reaction.
-
4-Methoxybenzyl bromide : The electron-donating methoxy group slightly deactivates the benzylic carbon towards SN2 attack compared to unsubstituted benzyl bromide.
-
This compound : This reagent presents a compelling balance. The powerful activation by the fluorine atoms is expected to make it highly reactive, ensuring efficient coupling even with less reactive nucleophiles, while the para-ethoxy group provides the other benefits discussed below.
-
-
Stability of the Product Ether :
-
PMB Ethers : Famously labile to acidic conditions (e.g., TFA, DDQ), making PMB an excellent protecting group.
-
Fluorinated Benzyl Ethers : The electron-withdrawing fluorines make the resulting ether bond extremely robust and resistant to the oxidative or acidic cleavage conditions that would remove a PMB group. This stability is essential when the moiety is a permanent part of the final drug molecule.
-
Impact on Drug Properties: The Ultimate Justification
The most compelling reason to choose this compound lies in the predictable, positive impact its corresponding moiety has on the properties of a drug candidate.
| Moiety Property | 4-Ethoxy-3,5-difluorobenzyl | 4-Methoxybenzyl (PMB) | 3,5-Difluorobenzyl | Benzyl |
| Metabolic Stability | Excellent (Fluorine blocks oxidation) | Poor (Prone to O-dealkylation & para-hydroxylation) | Excellent (Fluorine blocks oxidation) | Poor (Prone to para-hydroxylation) |
| Binding Interactions | H-bond acceptor (Oxygen), modulated π-system | H-bond acceptor (Oxygen), electron-rich π-system | Modulated π-system (electron-poor) | Standard π-system |
| Lipophilicity (LogP) | Increased | Moderate Increase | Moderate Increase | Baseline Increase |
| Cleavage Stability | High (Permanent) | Low (Protecting Group) | High (Permanent) | Moderate |
This comparative data illustrates that this compound is the superior choice when the goal is to install a permanent, metabolically robust moiety that also offers a hydrogen-bond accepting feature to probe interactions within a protein binding pocket.
Experimental Protocols
Trustworthiness in synthetic chemistry comes from robust and reproducible protocols. Below is a representative procedure for a Williamson ether synthesis, which serves as a self-validating system.
General Protocol for O-Benzylation of a Phenol
This protocol is a standard procedure for the Williamson ether synthesis.[11]
Caption: Standard experimental workflow for Williamson ether synthesis.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq) and anhydrous DMF.
-
Add anhydrous K₂CO₃ (1.5 eq) to the solution. Stir the suspension for 15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in a small amount of DMF to the reaction mixture dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting phenol is consumed (typically 2-6 hours).
-
Causality Note: Due to the high reactivity imparted by the difluoro-substituents, this reaction is often significantly faster than with less activated bromides like PMB-Br. Careful monitoring is advised to prevent side reactions.
-
-
Once complete, pour the reaction mixture into cold deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash twice with deionized water, then once with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired ether product.
Conclusion
The justification for using This compound is rooted in a strategic approach to modern drug design. It is not a simple substitute for benzyl bromide or PMB-bromide but rather a specialized tool for addressing specific, high-value objectives in a synthetic campaign. It offers a superior solution when the desired outcome is a final compound with high metabolic stability, a permanent benzylic moiety, and a fine-tuned electronic and steric profile capable of specific hydrogen-bonding interactions. For research teams aiming to optimize pharmacokinetic and pharmacodynamic properties concurrently, this reagent represents a rational, effective, and justifiable choice.
References
-
PubChem. Compound Summary for CID 518896, 3,5-Difluorobenzyl bromide. National Center for Biotechnology Information. [Link]
-
Metabolix. What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry? [Link]
-
Myers, A. The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Yadav, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1285, 135432. [Link]
-
ResearchGate. Case study 1. (A) Structure of lapatinib, the target molecule of... [Link]
- Google Patents.
-
PubChem. Compound Summary for CID 165021, 4-Methoxybenzyl bromide. National Center for Biotechnology Information. [Link]
-
Lipinski, C. A., et al. (2012). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry, 14(4), 977-981. [Link]
-
LibreTexts Chemistry. 14.3: The Williamson Ether Synthesis. [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
-
Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
Gou, S., et al. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. European Journal of Medicinal Chemistry, 86, 436-447. [Link]
-
ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]
- Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
ResearchGate. Role of Fluorine in Drug Design and Drug Action. [Link]
-
Professor Dave Explains. Williamson Ether Synthesis. [Link]
-
Springer Link. Introducing bromine to the molecular structure as a strategy for drug design. [Link]
-
J&K Scientific. Williamson Ether Synthesis. [Link]
-
ResearchGate. Chemical structures of (A) lapatinib and (B) neratinib. [Link]
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 2746-25-0: 4-Methoxybenzyl bromide | CymitQuimica [cymitquimica.com]
- 6. 4-Methoxybenzyl bromide | C8H9BrO | CID 165021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methoxybenzyl bromide | 2746-25-0 [chemicalbook.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethoxy-3,5-difluorobenzyl bromide
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Ethoxy-3,5-difluorobenzyl bromide and its associated waste streams. As a substituted benzyl bromide, this compound is a potent lachrymator and corrosive agent, while its halogenated structure necessitates strict adherence to hazardous waste protocols to prevent environmental contamination.[1][2][3] This guide is designed for laboratory professionals and assumes all operations are conducted within the framework of an established Chemical Hygiene Plan.
Part 1: Core Hazard Profile & Essential Personal Protective Equipment (PPE)
Understanding the Risk: this compound is a reactive electrophile. The benzyl bromide functional group makes it a potent lachrymator, causing severe irritation and tearing upon exposure to vapors.[2][4] It is corrosive and can cause severe burns to the skin and eyes upon contact.[5][6] As a fluorinated and brominated organic compound, it falls under the category of halogenated waste, which requires specific disposal pathways, typically high-temperature incineration, to prevent the formation of persistent organic pollutants.[7][8]
Causality of Hazard: The lachrymatory effect is caused by the chemical's ability to alkylate proteins and enzymes on the surface of the cornea and mucous membranes, triggering an immediate and intense pain and tear response.[3]
All handling, including preparation of solutions and consolidation of waste, must be performed within a certified chemical fume hood to mitigate inhalation exposure.[4][9][10]
Table 1: Mandatory Personal Protective Equipment (PPE)
| PPE Item | Minimum Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles and a full-face shield | Standard goggles are insufficient.[4] The lachrymatory nature of the compound necessitates a full-face shield to protect the entire face from vapors and potential splashes. |
| Hand Protection | Heavy-duty nitrile (≥8 mil) or Viton™ gloves | Benzyl halides can penetrate standard thin nitrile or latex gloves. Double-gloving is recommended for all handling operations.[9] |
| Body Protection | Flame-resistant lab coat with tight-fitting cuffs | Provides a barrier against accidental splashes. Contaminated lab coats must be removed immediately and decontaminated as hazardous waste.[11] |
| Respiratory | Not required for routine use in a fume hood. | For spill cleanup or work outside a fume hood, a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary.[4] |
Part 2: Waste Disposal Workflow: Segregation & Containerization
The cardinal rule for disposing of this compound is strict segregation . Improperly mixed waste streams can lead to dangerous reactions, compromise the disposal process, and significantly increase disposal costs.[1] All waste generated is considered RCRA Hazardous Waste .
Step-by-Step Disposal Protocol
-
Designate a Waste Accumulation Area: Establish a specific, clearly marked satellite accumulation area within or near the laboratory for halogenated waste.[1] This area should have secondary containment.
-
Select the Correct Waste Container: Use only containers approved for hazardous waste, typically high-density polyethylene (HDPE) or glass carboys.[1][12] Ensure the container is compatible with halogenated organic liquids and has a tightly sealing, vented cap.
-
Label the Container First: Before adding any waste, affix a "Hazardous Waste" label.[12] Clearly write "Halogenated Organic Waste" and list all constituents, including "this compound" and any solvents used. Do not use abbreviations.[12]
-
Segregate Waste Streams (See Diagram 1):
-
Liquid Waste: Collect all solutions containing the compound, including reaction mixtures and solvent rinses, in the designated Halogenated Organic Liquid Waste container.
-
Solid Waste: Collect all contaminated solid materials (gloves, absorbent pads, silica gel, filter paper) in a separate, clearly labeled Halogenated Contaminated Solid Waste container, typically a lined drum or pail.[13][14]
-
-
Keep the Container Closed: Waste containers must remain sealed at all times except when actively adding waste.[1][12]
-
Do Not Overfill: Fill containers to no more than 80-90% capacity to allow for vapor expansion.
-
Arrange for Pickup: Once the container is full, or in accordance with your institution's policies, contact your Environmental Health & Safety (EH&S) department to arrange for collection.
Diagram 1: Waste Segregation Decision Workflow
Caption: Waste segregation decision tree.
Part 3: Spill & Decontamination Procedures
Accidents require immediate and correct action. All personnel handling this chemical must be familiar with these procedures.
Small Spill (<100 mL) Inside a Fume Hood
-
Alert Personnel: Notify others in the immediate area.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth.[1][14] Do not use paper towels or other combustible materials as the primary absorbent.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated container for hazardous solid waste.[13][14]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol). Place the cloth in the solid waste container.
-
Final Wash: Wash the area with soap and water.
-
Dispose: Treat all cleanup materials as halogenated hazardous waste.[1]
Large Spill (>100 mL) or Any Spill Outside a Fume Hood
-
EVACUATE: Immediately evacuate the laboratory and alert others to do the same. Activate the fire alarm if necessary to ensure building evacuation.[12]
-
ISOLATE: Close the laboratory doors to contain the vapors.
-
CALL FOR HELP: Contact your institution's emergency number and EH&S department immediately.[9]
-
DO NOT ATTEMPT TO CLEAN UP. Wait for trained emergency response personnel.
Decontamination of Empty Containers
Empty containers that held this compound must be treated as hazardous waste.[15] To render the container "empty" by RCRA standards, it must be triple-rinsed.
-
First Rinse: In a fume hood, rinse the container with a small amount of a suitable solvent (e.g., acetone). Seal and agitate.
-
Collect Rinsate: Pour the solvent rinsate into the designated Halogenated Organic Liquid Waste container.[15]
-
Repeat: Perform this rinse two more times.
-
Deface Label: After the final rinse, deface the original manufacturer's label.
-
Dispose of Container: The rinsed container can often be disposed of as regular lab glass or plastic, but you must consult your institution's EH&S policy first. Some policies require all such containers to be disposed of as hazardous waste.
Part 4: Summary of Best Practices
Table 2: Disposal Do's and Don'ts
| Do | Don't |
| Do work in a chemical fume hood with proper PPE. | Don't ever dispose of this chemical down the drain.[9] |
| Do segregate halogenated from non-halogenated waste.[7] | Don't mix with acids, bases, or strong oxidizers in the waste container.[1][14] |
| Do label your hazardous waste container before adding waste.[12] | Don't leave a waste container open.[12] |
| Do collect all contaminated solids, including gloves and wipes, as solid hazardous waste. | Don't attempt to neutralize bulk quantities of this chemical as a disposal method. |
| Do consult your institution's EH&S department for final disposal. | Don't overfill waste containers. |
References
- Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. [URL: https://ehs.temple.
- Hazardous Waste Segregation. Bucknell University. [URL: https://www.bucknell.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [URL: https://braungroup.beckman.illinois.
- Lachrymators. Brandeis University, Laboratory Safety. [URL: https://www.brandeis.
- The MSDS HyperGlossary: Lachrymator. Interactive Learning Paradigms, Incorporated. [URL: https://www.ilpi.
- Halogenated Solvents. Washington State University, Environmental Health & Safety. [URL: https://ehs.wsu.
- Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [URL: http://www.oc-praktikum.
- P or U? RCRA Waste Codes for Chemical Products. Lion Technology. [URL: https://www.lion.com/lion-news/june-2020/p-or-u-rcra-waste-codes-for-chemical-products]
- How should I dispose of Benzyl chloride waste? ResearchGate Discussion. [URL: https://www.researchgate.net/post/How_should_i_dispose_of_Benzyl_chloride_waste]
- Benzyl Chloride Information. Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/docs/81-123/pdfs/0053-rev.pdf?id=10.26616/NIOSHPUB81123]
- Benzyl Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0222.pdf]
- Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/sites/default/files/2016-01/documents/listing-hw.pdf]
- Lachrymators Examination. Centre of Forensic Sciences. [URL: https://www.ontario.
- Safety Data Sheet - 3,5-Difluorobenzyl bromide. Fisher Scientific. [URL: https://www.fishersci.com/sds/97071]
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/hw/defining-hazardous-waste-listed-characteristic-and-mixed-radiological-wastes]
- Tear gas - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Tear_gas]
- Listed Hazardous Wastes (F, K, U, and P lists). Cornell University, Environmental Health and Safety. [URL: https://ehs.cornell.edu/campus-health-safety/hazardous-materials-and-waste/hazardous-waste-management/51-listed-hazardous]
- Benzyl Chloride - CAMEO Chemicals. National Oceanic and Atmospheric Administration (NOAA). [URL: https://cameochemicals.noaa.gov/chemical/261]
- Safety Data Sheet - 2,5-Difluorobenzyl bromide. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/A15688_MTR_EN.pdf]
- Safety Data Sheet - 2,3-Difluorobenzyl Bromide. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/D4320_EN_SDS_1.pdf]
- Irritant Compounds: Military Respiratory Irritants. Part I. Lacrimators. Vojenské Zdravotnické Listy. [URL: https://www.vzli.cz/vydani/2015-3/10_irritant-compounds-military_1260840422.pdf]
- EPA Hazardous Waste Codes. University of Georgia, Environmental Safety Division. [URL: https://esd.uga.
- Safety Data Sheet - Benzyl Chloride. Loba Chemie. [URL: https://www.lobachemie.com/msds-95/benzyl-chloride-extra-pure-02050.pdf]
- Safety Data Sheet - 4-(Difluoromethoxy)benzyl bromide. Fisher Scientific. [URL: https://www.fishersci.com/sds/95514]
- Safety Data Sheet - 4-(Trifluoromethoxy)benzyl bromide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/380776]
- Safety Data Sheet - 2,6-Difluorobenzyl bromide. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/A17434_MTR_EN.pdf]
- Safety Data Sheet - 3,5-Dibromobenzyl bromide. Fisher Scientific. [URL: https://www.fishersci.com/sds/97070]
- Safety Data Sheet - 3,4-Difluorobenzyl bromide. AK Scientific, Inc. [URL: https://www.aksci.com/sds/2070_sds.pdf]
- Safety Data Sheet - 4-Bromobenzyl-2,3,5,6-d4 Bromide. CDN Isotopes. [URL: https://www.cdnisotopes.com/msds/D-7728.pdf]
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 3. Tear gas - Wikipedia [en.wikipedia.org]
- 4. The MSDS HyperGlossary: Lachrymator [ilpi.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. bucknell.edu [bucknell.edu]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. nj.gov [nj.gov]
- 15. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
A Researcher's Essential Guide to Handling 4-Ethoxy-3,5-difluorobenzyl bromide
The benzyl bromide moiety is a powerful electrophile, making it an effective benzylating agent in organic synthesis. However, this same reactivity is the source of its primary hazards. The molecule can readily react with biological nucleophiles, such as water in the eyes or on the skin, leading to the formation of hydrobromic acid and causing severe chemical burns.[6][7]
Hazard Identification and Risk Assessment
Based on analogous compounds, 4-Ethoxy-3,5-difluorobenzyl bromide must be treated as a hazardous substance with the following classifications:
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[4][8]
-
Serious Eye Damage (Category 1): A potent lachrymator, causing intense irritation, pain, and tearing upon exposure to even minute quantities of vapor.[1][9]
-
Respiratory Irritation: Vapors are destructive to the mucous membranes and upper respiratory tract, potentially causing coughing, shortness of breath, and a burning sensation.[5][10]
-
Combustible Liquid: While not highly flammable, it can ignite if exposed to high heat or ignition sources.[3]
Given these risks, a thorough risk assessment must be conducted before any procedure. This involves identifying the quantities to be used, the potential for vapor release, and the proximity of emergency equipment. All operations involving this reagent must be performed within a certified chemical fume hood.[11][12]
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable to prevent contact with liquid and vapors. The selection of PPE is not merely a checklist; it is a self-validating system of protection where each component mitigates the failure of another.
| PPE Component | Specifications | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 compliant) AND a full-face shield. | Benzyl bromides are potent lachrymators.[13] Goggles provide a seal against vapors that can bypass safety glasses. A face shield is required to protect the entire face from splashes during transfers.[14] |
| Hand Protection | Nitrile or Neoprene gloves (minimum thickness of 4-8 mil). Consider double-gloving. | Provides a barrier against direct skin contact. Check manufacturer's compatibility charts. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.[14][15] |
| Body Protection | Flame-resistant laboratory coat with tight-fitting cuffs. | Protects skin and personal clothing from minor splashes and spills. Cuffs should be tucked into gloves to prevent exposure at the wrist.[16] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills that may reach the floor.[14] |
| Respiratory Protection | Not typically required if used within a certified chemical fume hood. | A properly functioning fume hood is the primary engineering control for preventing inhalation exposure.[12] If a hood is not available or fails, a NIOSH-approved respirator with an organic vapor/acid gas cartridge would be necessary for emergency response.[14] |
Operational Plan: Handling and Storage Protocols
A. Engineering Controls: The Primacy of the Fume Hood The cornerstone of safe handling is the mandatory use of a certified chemical fume hood. This engineering control is designed to capture and exhaust vapors at the source, preventing them from entering the laboratory workspace.
-
Causality: The vapor pressure of benzyl bromides, though not extremely high, is sufficient to generate a hazardous concentration of lachrymatory vapor in an enclosed space. The fume hood maintains a negative pressure, ensuring vapors are drawn away from the user.[12]
B. Step-by-Step Handling Protocol
-
Preparation: Before retrieving the reagent, ensure all required PPE is correctly donned. Clear the fume hood of all unnecessary equipment and materials. Have spill cleanup materials and quenching solutions readily accessible.
-
Reagent Transfer: Conduct all transfers of this compound deep within the fume hood. Use glass or compatible plastic syringes or cannulas for liquid transfers to minimize the risk of splashes.
-
Reaction Setup: Equip the reaction vessel with a condenser and a gas bubbler or scrubbing system containing a neutralizing solution (e.g., sodium bicarbonate) to trap any evolving hydrogen bromide gas.
-
Post-Handling: Tightly seal the reagent container immediately after use. Decontaminate any surfaces within the hood that may have been exposed. Wash hands thoroughly after removing gloves.[6][16]
C. Storage Requirements Proper storage is critical to prevent degradation and accidental exposure.
-
Location: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[14][16]
-
Segregation: Store in a dedicated corrosives cabinet. It is incompatible with strong oxidizing agents, bases, alcohols, and amines.[14][15] Keep it segregated from these materials to prevent violent reactions.
-
Container: Keep the container tightly sealed to prevent moisture from entering, which can cause decomposition and pressure buildup.[15][16]
Emergency and Disposal Plan
Rapid and correct response to emergencies can significantly mitigate injury and facility damage.
A. Spill Management In the event of a spill, immediate and decisive action is required. The following workflow outlines the necessary steps.
Sources
- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 8. Page loading... [wap.guidechem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. lobachemie.com [lobachemie.com]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. research.arizona.edu [research.arizona.edu]
- 13. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 14. synquestlabs.com [synquestlabs.com]
- 15. westliberty.edu [westliberty.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


